Pomalidomid-C6-PEG3-butyl-N3
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Propiedades
Fórmula molecular |
C29H40N6O8 |
|---|---|
Peso molecular |
600.7 g/mol |
Nombre IUPAC |
6-[2-[2-(6-azidohexoxy)ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]hexanamide |
InChI |
InChI=1S/C29H40N6O8/c30-34-31-14-5-1-2-6-15-41-17-19-43-20-18-42-16-7-3-4-11-24(36)32-22-10-8-9-21-26(22)29(40)35(28(21)39)23-12-13-25(37)33-27(23)38/h8-10,23H,1-7,11-20H2,(H,32,36)(H,33,37,38) |
Clave InChI |
JUXLQOHNAZVQSN-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)CCCCCOCCOCCOCCCCCCN=[N+]=[N-] |
Origen del producto |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to Pomalidomid-C6-PEG3-butyl-N3: A Core Component in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pomalidomid-C6-PEG3-butyl-N3 is a bifunctional chemical tool pivotal in the rapidly advancing field of targeted protein degradation (TPD). It serves as a pre-fabricated "E3 ligase ligand-linker" conjugate, specifically designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, and its application in the construction of PROTACs. Detailed experimental protocols for the synthesis and evaluation of PROTACs utilizing this linker are also presented, alongside representative quantitative data to inform on the efficacy of such constructs.
Introduction to this compound
This compound is a crucial building block for researchers engaged in the development of PROTACs.[1][2] It comprises three key functional components:
-
Pomalidomide: An immunomodulatory drug that acts as a potent ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[3] By incorporating pomalidomide, a PROTAC can effectively hijack the CRBN E3 ligase complex.
-
Linker: A flexible chain composed of a C6 alkyl spacer, a triethylene glycol (PEG3) unit, and a butyl group. The linker's length and composition are critical determinants of a PROTAC's ability to form a stable and productive ternary complex between the target protein and the E3 ligase.
-
Terminal Azide (B81097) (N3): A reactive functional group that enables the covalent attachment of a target protein-specific ligand via "click chemistry," most commonly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[4][5]
This modular design allows for the streamlined synthesis of a diverse range of PROTACs against various protein targets.[6]
Chemical Properties
| Property | Value |
| Chemical Formula | C29H40N6O8 |
| Molecular Weight | 600.66 g/mol |
| CAS Number | 2300178-66-7 |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, DMF |
Mechanism of Action: PROTAC-Mediated Protein Degradation
PROTACs synthesized using this compound operate by coopting the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS). The process can be summarized in the following steps:
-
Ternary Complex Formation: The bifunctional nature of the PROTAC allows it to simultaneously bind to both the target protein of interest (POI) and the CRBN E3 ligase, bringing them into close proximity to form a ternary complex.
-
Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the target protein.
-
Proteasomal Degradation: The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome, a large protein complex responsible for degrading unwanted or damaged proteins.
-
Catalytic Cycle: The PROTAC is released after inducing ubiquitination and can then bind to another target protein and E3 ligase, initiating another cycle of degradation. This catalytic mode of action allows for the degradation of target proteins at sub-stoichiometric concentrations of the PROTAC.
Figure 1: Mechanism of PROTAC-mediated protein degradation.
Synthesis of PROTACs using this compound
The terminal azide group of this compound allows for its conjugation to a target protein ligand containing a terminal alkyne via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This "click chemistry" approach is highly efficient and specific, proceeding under mild conditions with high yields.[7][8]
Representative Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for the conjugation of this compound to an alkyne-functionalized target protein ligand.
Materials:
-
This compound
-
Alkyne-functionalized target protein ligand
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Solvent (e.g., DMSO, DMF, or a mixture with water)
-
Deionized water
-
Nitrogen or Argon gas
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 10 mM stock solution of the alkyne-functionalized target protein ligand in DMSO.
-
Prepare a 50 mM stock solution of CuSO4 in deionized water.
-
Prepare a fresh 100 mM stock solution of sodium ascorbate in deionized water.
-
Prepare a 50 mM stock solution of THPTA in deionized water.
-
-
Reaction Setup:
-
In a clean, dry reaction vial, add the alkyne-functionalized target protein ligand (1.0 equivalent).
-
Add this compound (1.1 equivalents).
-
Add the desired solvent to achieve a suitable concentration (e.g., 0.1 M).
-
Degas the solution by bubbling with nitrogen or argon for 10-15 minutes.
-
-
Catalyst Addition:
-
In a separate microcentrifuge tube, prepare the catalyst premix by adding the CuSO4 stock solution (0.1 equivalents) to the THPTA stock solution (0.5 equivalents). Vortex briefly.
-
Add the catalyst premix to the reaction vial.
-
-
Reaction Initiation and Monitoring:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution (2.0 equivalents).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by an appropriate analytical method, such as LC-MS or TLC. The reaction is typically complete within 1-4 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel or by preparative HPLC to obtain the final PROTAC.
-
Figure 2: General experimental workflow for PROTAC synthesis via CuAAC.
Evaluation of PROTAC Efficacy
Once synthesized, the efficacy of the PROTAC must be evaluated through a series of in vitro experiments.
Quantitative Data for Pomalidomide-Based PROTACs
| PROTAC Target | Linker Type | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) | Reference |
| BTK (C481S) | PEG | NAMALWA | 9.1 | >99 | - | [9] |
| CDK6 | PEG | Jurkat | 2.5 | 96 | 180 | [3] |
| CDK9 | PEG | MV4-11 | 7.62 | - | 25 | [9] |
| PTP1B | PEG (23 atoms) | HepG2 | 200 (48h) | - | - | [3] |
| BRD4 | PEG | Hematological Malignancy Cells | - | - | - | [3] |
| DYRK1 | PEG | HCT116 | 102 | - | 2200 | [3] |
DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of degradation. IC50: Half-maximal inhibitory concentration (for cell viability).
Experimental Protocols
Objective: To quantify the dose- and time-dependent degradation of the target protein.
Materials:
-
Cell line expressing the target protein
-
PROTAC of interest
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) for various time points (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil the samples at 95°C for 5-10 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Repeat the immunoblotting process for the loading control antibody.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
-
Objective: To assess the effect of target protein degradation on cell proliferation and viability.
Materials:
-
Cell line of interest
-
PROTAC of interest
-
96-well plates
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Spectrophotometer or luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC. Include a vehicle control.
-
Incubation: Incubate the plate for a desired period (e.g., 72 hours).
-
Assay:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Add solubilization solution to dissolve the formazan (B1609692) crystals and measure the absorbance at 570 nm.
-
For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well, incubate for 10 minutes, and measure the luminescence.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Objective: To provide evidence for the formation of the ternary complex (Target Protein-PROTAC-CRBN).
Materials:
-
Cell line expressing the target protein
-
PROTAC of interest
-
MG132 (proteasome inhibitor)
-
Non-denaturing lysis buffer
-
Antibody against CRBN or the target protein for immunoprecipitation
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Antibodies for Western blotting (against target protein and CRBN)
Procedure:
-
Cell Treatment: Treat cells with the PROTAC and MG132 (to prevent degradation of the target protein) for a few hours.
-
Cell Lysis: Lyse the cells in non-denaturing lysis buffer.
-
Immunoprecipitation:
-
Incubate the cell lysates with an antibody against either CRBN or the target protein overnight at 4°C.
-
Add Protein A/G magnetic beads to pull down the antibody-protein complexes.
-
-
Washing and Elution: Wash the beads to remove non-specific binding proteins and then elute the bound proteins.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting, probing for the presence of both the target protein and CRBN. The detection of both proteins in the immunoprecipitate of one of them provides evidence for the formation of the ternary complex.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. alfa-labotrial.com [alfa-labotrial.com]
- 3. Synthesis, biological evaluation and clinical trials of Cereblon-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? [mdpi.com]
Pomalidomide-C6-PEG3-butyl-N3: An In-depth Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, properties, and applications of Pomalidomide-C6-PEG3-butyl-N3, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). This molecule incorporates the potent E3 ubiquitin ligase ligand, pomalidomide (B1683931), functionalized with a flexible polyethylene (B3416737) glycol (PEG) linker terminating in a reactive azide (B81097) group. This guide is intended to serve as a valuable resource for researchers in the field of targeted protein degradation.
Core Structure and Physicochemical Properties
Pomalidomide-C6-PEG3-butyl-N3 is a heterobifunctional molecule designed for the synthesis of PROTACs. Its structure consists of three key components: the pomalidomide head group that recruits the Cereblon (CRBN) E3 ubiquitin ligase, a C6 alkyl chain, a triethylene glycol (PEG3) spacer, and a terminal butyl azide group for conjugation to a target protein ligand via click chemistry.
Chemical Structure:
Data Presentation: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₂₉H₄₀N₆O₈ | [1][2] |
| Molecular Weight | 600.66 g/mol | [1] |
| CAS Number | 2300178-66-7 | [1][2] |
| Appearance | Powder or crystals | [1] |
| Storage Temperature | 2-8°C | [1] |
| Purity | ≥95% | [1] |
| Solubility | Soluble in DMSO | [3] |
| LogP | 1.01 | [2] |
Mechanism of Action in Targeted Protein Degradation
Pomalidomide-C6-PEG3-butyl-N3 serves as a critical component in the construction of PROTACs, which are designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to eliminate specific proteins of interest (POIs).
The pomalidomide moiety of the molecule binds to Cereblon (CRBN), a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[4] By conjugating a ligand for a target protein to the azide terminus of the linker, a ternary complex is formed between the target protein, the PROTAC, and the E3 ligase. This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then unfolds and degrades the tagged protein.[4]
Mandatory Visualization: PROTAC-Mediated Protein Degradation Pathway
Caption: General workflow of PROTAC-mediated protein degradation.
Experimental Protocols
Synthesis of a Pomalidomide-Based PROTAC via Click Chemistry
This protocol outlines the general steps for conjugating Pomalidomide-C6-PEG3-butyl-N3 to an alkyne-functionalized ligand for a protein of interest using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Materials:
-
Pomalidomide-C6-PEG3-butyl-N3
-
Alkyne-functionalized POI ligand
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a copper ligand)
-
Deionized water
-
Reaction vial
-
Stirring apparatus
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of Pomalidomide-C6-PEG3-butyl-N3 in anhydrous DMSO (e.g., 10 mM).
-
Prepare a stock solution of the alkyne-functionalized POI ligand in anhydrous DMSO (e.g., 10 mM).
-
Prepare a fresh stock solution of sodium ascorbate in deionized water (e.g., 1 M).
-
Prepare a stock solution of CuSO₄ in deionized water (e.g., 100 mM).
-
(Optional) Prepare a stock solution of THPTA in deionized water.
-
-
Reaction Setup:
-
In a reaction vial, add the Pomalidomide-C6-PEG3-butyl-N3 solution (1.0 equivalent).
-
Add the alkyne-functionalized POI ligand solution (1.0-1.2 equivalents).
-
If using, add the THPTA solution.
-
Add the CuSO₄ solution (0.1 equivalents).
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (1.0 equivalent).
-
-
Reaction Conditions:
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by an appropriate analytical method such as LC-MS or TLC. Reaction times can vary from 1 to 24 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel or by preparative HPLC to obtain the final PROTAC molecule.
-
Mandatory Visualization: PROTAC Synthesis Workflow
Caption: General workflow for the synthesis of a pomalidomide-based PROTAC.
Western Blotting for Assessing PROTAC-Mediated Protein Degradation
This protocol provides a method to determine the efficacy of a synthesized PROTAC in degrading its target protein in a cellular context.[5]
Materials:
-
Cell line expressing the target protein
-
Complete cell culture medium
-
Synthesized PROTAC
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the PROTAC. Include a vehicle-only control.
-
Incubate the cells for a desired period (e.g., 4, 8, 16, or 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.
-
-
Western Blotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with the primary antibody for the loading control.
-
Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Signaling Pathways
The downstream effects of a PROTAC constructed with Pomalidomide-C6-PEG3-butyl-N3 are dependent on the specific protein of interest that it is designed to degrade. For instance, if the PROTAC targets a key kinase in a cancer-related signaling pathway, its successful degradation would lead to the downregulation of that pathway, potentially inhibiting cell proliferation and inducing apoptosis.
Mandatory Visualization: Example Signaling Pathway Modulation
The following diagram illustrates a hypothetical scenario where a PROTAC targets a kinase (e.g., BTK in B-cell malignancies) for degradation, thereby inhibiting the NF-κB signaling pathway.
Caption: Inhibition of the BCR-BTK-NF-κB pathway via a BTK-targeting PROTAC.
Conclusion
Pomalidomide-C6-PEG3-butyl-N3 is a versatile and valuable tool for the development of PROTACs. Its well-defined structure, incorporating a potent E3 ligase ligand and a flexible, functionalizable linker, provides a robust platform for the synthesis of novel protein degraders. The experimental protocols and conceptual frameworks presented in this guide are intended to facilitate the research and development efforts of scientists working to advance the field of targeted protein degradation.
References
- 1. Pomalidomide-C6-PEG3-butyl azide ≥95% | 2300178-66-7 [sigmaaldrich.com]
- 2. Pomalidomid-C6-PEG3-butyl-N3 | CAS#:2300178-66-7 | Chemsrc [chemsrc.com]
- 3. benchchem.com [benchchem.com]
- 4. Chemical approaches to targeted protein degradation through modulation of the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
The Strategic Role of the Azide Group in Pomalidomide-C6-PEG3-butyl-N3: A Technical Guide for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide-C6-PEG3-butyl-N3 is a specialized chemical probe designed for the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents. This molecule is a conjugate of the E3 ligase ligand, Pomalidomide, and a flexible linker terminating in a chemically reactive azide (B81097) group. As a critical building block in PROTAC synthesis, each component of Pomalidomide-C6-PEG3-butyl-N3 plays a distinct and vital role in the ultimate function of the final PROTAC molecule.
Pomalidomide: This moiety serves as the E3 ligase recruiter. Pomalidomide is a well-characterized immunomodulatory drug that binds with high affinity to the Cereblon (CRBN) protein, a substrate receptor of the CUL4-DDB1-CRBN E3 ubiquitin ligase complex.[1][2] By engaging CRBN, the Pomalidomide component of a PROTAC effectively hijacks the cell's natural protein disposal machinery, the ubiquitin-proteasome system.
C6-PEG3-butyl Linker: This component acts as a flexible bridge, connecting the Pomalidomide moiety to a ligand that will bind to a specific protein of interest (POI). The length, composition, and flexibility of the linker are critical determinants of a PROTAC's efficacy.[3] The C6-PEG3-butyl linker provides the necessary spatial orientation to facilitate the formation of a stable and productive ternary complex between the POI, the PROTAC, and the CRBN E3 ligase.[4] The inclusion of polyethylene (B3416737) glycol (PEG) units can also enhance the solubility and cell permeability of the resulting PROTAC molecule.[5]
Azide Group (N3): The terminal azide group is the key functional handle for the conjugation of Pomalidomide-C6-PEG3-butyl-N3 to a POI-binding ligand.[4] This is typically achieved through "click chemistry," a set of highly efficient and specific chemical reactions. The azide group's bioorthogonal nature, meaning it does not react with naturally occurring functional groups in biological systems, makes it an ideal tool for bioconjugation.[4]
This technical guide will provide an in-depth overview of the role of the azide group, the mechanism of action of Pomalidomide-based PROTACs, quantitative data on CRBN binding, and detailed experimental protocols for the synthesis and evaluation of these powerful research tools.
Quantitative Data: Cereblon Binding Affinity
| Compound | Binding Affinity (Kd) | Binding Affinity (IC50) | Assay Method |
| Pomalidomide | ~157 nM[1] | ~2 µM[6], 1.2 µM[1] | Competitive Titration[1], Competitive Binding Assay[6], TR-FRET[1] |
| Lenalidomide | ~178 nM[1] | ~2 µM[6], 1.5 µM[1] | Competitive Titration[1], Competitive Binding Assay[6], TR-FRET[1] |
| Thalidomide | ~250 nM[1] | ~30 µM[7] | Competitive Titration[1] |
Signaling Pathways and Experimental Workflows
PROTAC Mechanism of Action
The fundamental role of Pomalidomide-C6-PEG3-butyl-N3 is to serve as a precursor for a PROTAC that induces the degradation of a target protein. The following diagram illustrates the signaling pathway of a Pomalidomide-based PROTAC.
References
An In-depth Technical Guide to the Mechanism of Action of Pomalidomide-C6-PEG3-butyl-N3 in Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide-C6-PEG3-butyl-N3 is a key chemical tool in the rapidly advancing field of targeted protein degradation. It serves as a foundational building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs), a novel class of therapeutic agents. This molecule incorporates the potent E3 ubiquitin ligase ligand, pomalidomide, functionalized with a PEGylated linker and a terminal azide (B81097) group. This azide moiety allows for the covalent attachment of a target-specific ligand via "click chemistry," enabling the creation of heterobifunctional PROTACs. These PROTACs are designed to hijack the cell's natural protein disposal system to selectively eliminate disease-causing proteins.
This technical guide provides a comprehensive overview of the mechanism of action of PROTACs derived from Pomalidomide-C6-PEG3-butyl-N3, details relevant experimental protocols for their characterization, and presents key data in a structured format.
Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The central mechanism of action for a PROTAC synthesized from Pomalidomide-C6-PEG3-butyl-N3 revolves around the induced proximity of a target protein to the Cereblon (CRBN) E3 ubiquitin ligase complex.[1] Pomalidomide acts as a "molecular glue" that binds to CRBN, a substrate receptor for the Cullin-4A RING E3 ubiquitin ligase (CRL4^CRBN^).[2][3]
The PROTAC molecule, once introduced into the cellular environment, orchestrates the formation of a ternary complex, bringing together the target protein (Protein of Interest or POI), the PROTAC itself, and the CRBN E3 ligase.[1] This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the surface of the target protein. The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome, a large protein complex responsible for degrading unneeded or damaged proteins.[1] A key advantage of this mechanism is the catalytic nature of the PROTAC; once the target protein is degraded, the PROTAC is released and can engage another target protein molecule for degradation.[1]
Signaling Pathway of a Pomalidomide-Based PROTAC
Quantitative Data
While specific quantitative data for PROTACs synthesized directly with Pomalidomide-C6-PEG3-butyl-N3 is not extensively available in the public domain, the following table provides representative data for pomalidomide's interaction with CRBN and typical performance metrics for pomalidomide-based PROTACs.
| Parameter | Analyte/System | Value | Method | Reference |
| Binding Affinity (IC50) | Pomalidomide vs. CRBN | ~2 µM | Competitive Binding Assay | [4] |
| Degradation (DC50) | Representative Pomalidomide-based PROTAC vs. Target Protein | 10 - 100 nM | In-Cell Western / Western Blot | [] |
| Maximal Degradation (Dmax) | Representative Pomalidomide-based PROTAC vs. Target Protein | > 90% | In-Cell Western / Western Blot | [] |
| Time to Max Degradation | Representative Pomalidomide-based PROTAC vs. Target Protein | 8 - 24 hours | Time-course Western Blot | [] |
Note: The values for DC50, Dmax, and time to degradation are highly dependent on the specific target protein, linker composition, and cell line used.
Experimental Protocols
The following are detailed methodologies for key experiments involved in the characterization of a novel PROTAC synthesized using Pomalidomide-C6-PEG3-butyl-N3.
PROTAC Synthesis via Click Chemistry
Objective: To synthesize a novel PROTAC by conjugating a target protein ligand (containing an alkyne group) to Pomalidomide-C6-PEG3-butyl-N3.
Materials:
-
Pomalidomide-C6-PEG3-butyl-N3
-
Alkyne-functionalized target protein ligand
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Solvent (e.g., DMSO/water mixture)
-
Purification system (e.g., HPLC)
Protocol:
-
Dissolve Pomalidomide-C6-PEG3-butyl-N3 and the alkyne-functionalized target protein ligand in the chosen solvent system.
-
Add a freshly prepared solution of sodium ascorbate to the reaction mixture.
-
Add a solution of CuSO4 to initiate the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
-
Allow the reaction to proceed at room temperature for 12-24 hours, monitoring progress by LC-MS.
-
Upon completion, purify the resulting PROTAC using reverse-phase HPLC.
-
Confirm the identity and purity of the final product by mass spectrometry and NMR spectroscopy.
Ternary Complex Formation Assay (Fluorescence Polarization)
Objective: To demonstrate the formation of the ternary complex (POI-PROTAC-CRBN).
Materials:
-
Purified recombinant target protein (POI) labeled with a fluorescent probe
-
Purified recombinant CRBN-DDB1 complex
-
Synthesized PROTAC
-
Assay buffer
Protocol:
-
In a microplate, add a fixed concentration of the fluorescently labeled POI.
-
Add increasing concentrations of the synthesized PROTAC.
-
Measure the fluorescence polarization. An increase in polarization indicates the binding of the PROTAC to the POI.
-
To a pre-formed complex of fluorescently labeled POI and PROTAC, add increasing concentrations of the CRBN-DDB1 complex.
-
A further increase in fluorescence polarization confirms the formation of the ternary complex.
Protein Degradation Assay (Western Blot)
Objective: To quantify the degradation of the target protein in a cellular context.
Materials:
-
Cell line expressing the target protein
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
Lysis buffer
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
Protocol:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the synthesized PROTAC or DMSO for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify the total protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and probe with the primary antibodies overnight.
-
Wash the membrane and incubate with the appropriate secondary antibodies.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the target protein levels to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximal degradation).
Experimental Workflow for PROTAC Characterization
Downstream Cellular Consequences
The selective degradation of a target protein by a pomalidomide-based PROTAC can have profound effects on cellular signaling pathways, leading to desired therapeutic outcomes. For example, if the target protein is an oncogenic kinase, its degradation can lead to the inhibition of downstream pro-survival signaling and the induction of apoptosis in cancer cells.
Hypothetical Signaling Pathway Inhibition
Conclusion
Pomalidomide-C6-PEG3-butyl-N3 is a versatile and powerful tool for the development of PROTACs that can selectively degrade a wide range of protein targets. By leveraging the catalytic and event-driven mechanism of the ubiquitin-proteasome system, PROTACs offer a promising therapeutic modality with the potential to address previously "undruggable" targets. The methodologies and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug development professionals to design, synthesize, and characterize novel pomalidomide-based PROTACs for various therapeutic applications.
References
- 1. Pomalidomid-C6-PEG3-butyl-N3 | CAS#:2300178-66-7 | Chemsrc [chemsrc.com]
- 2. Pomalidomide-C6-PEG3-butyl azide = 95 2300178-66-7 [sigmaaldrich.com]
- 3. Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to Cereblon (CRBN) Ligands in PROTAC Design
Executive Summary: The discovery and application of Proteolysis Targeting Chimeras (PROTACs) have revolutionized drug discovery by enabling the targeted degradation of disease-causing proteins. A critical component of a PROTAC is the E3 ligase ligand, which recruits the cellular protein degradation machinery. Cereblon (CRBN), a substrate receptor for the CUL4A-DDB1 E3 ubiquitin ligase complex, has become one of the most widely utilized E3 ligases in PROTAC design. This is largely due to the availability of well-characterized, potent, and synthetically tractable ligands derived from immunomodulatory imide drugs (IMiDs) such as thalidomide (B1683933), lenalidomide, and pomalidomide. These ligands, often referred to as "molecular glues," facilitate the formation of a ternary complex between the target protein, the PROTAC, and CRBN, leading to the ubiquitination and subsequent proteasomal degradation of the target. This guide provides a comprehensive technical overview of CRBN ligands in the context of PROTAC design, detailing their mechanism of action, quantitative binding and degradation data, and key experimental protocols for their characterization.
The Role of Cereblon in the Ubiquitin-Proteasome System
Cereblon is a 442-amino acid protein that functions as a substrate receptor within the Cullin-4-RING E3 ubiquitin ligase (CRL4) complex.[1] This complex, composed of CRBN, Damaged DNA-Binding Protein 1 (DDB1), Cullin 4A (CUL4A), and Regulator of Cullins 1 (Rbx1), plays a crucial role in the ubiquitin-proteasome system (UPS).[][3] The UPS is the primary cellular pathway for the degradation of misfolded or no longer needed proteins. The CRL4^CRBN^ complex specifically recognizes and binds to substrate proteins, facilitating their polyubiquitination by an E2 ubiquitin-conjugating enzyme. This polyubiquitin (B1169507) chain acts as a signal for the 26S proteasome to recognize and degrade the tagged protein.[4]
Mechanism of Action of CRBN-Based PROTACs
CRBN-based PROTACs are heterobifunctional molecules that consist of a ligand that binds to the target Protein of Interest (POI), a linker, and a ligand that recruits the CRBN E3 ligase.[5] By simultaneously binding to both the POI and CRBN, the PROTAC acts as a molecular bridge, inducing the formation of a ternary complex.[6] This proximity triggers the transfer of ubiquitin from the E2 enzyme to accessible lysine (B10760008) residues on the surface of the POI.[7] Following polyubiquitination, the POI is recognized and degraded by the 26S proteasome, while the PROTAC molecule is released and can engage in further catalytic cycles of degradation.[8][9]
Common CRBN Ligands for PROTACs
The majority of CRBN-recruiting PROTACs utilize ligands derived from IMiDs.[1] These compounds bind to a hydrophobic pocket in the thalidomide-binding domain of CRBN.[10]
-
Thalidomide: The parent compound of the IMiD family. While effective, it has lower binding affinity compared to its analogs.[4]
-
Lenalidomide and Pomalidomide: These analogs exhibit significantly higher binding affinity for CRBN and are more potent inducers of neosubstrate degradation.[4] Pomalidomide, in particular, is a frequently used CRBN ligand in PROTAC design.[1]
-
Novel Non-IMiD Ligands: To overcome limitations associated with IMiDs, such as potential off-target effects and chemical instability, novel CRBN ligands are being developed.[11][12] Phenyl dihydrouracil (B119008) derivatives are a promising class of non-IMiD ligands that lack the chiral center and potential for racemization found in glutarimide-based ligands.[][13]
The point of attachment for the linker on the CRBN ligand is a critical design parameter. For thalidomide-based ligands, modifications are commonly made at the C4 or C5 position of the phthalimide (B116566) ring to attach the linker.[1][4] This strategic placement can influence the formation of the ternary complex and mitigate off-target degradation of endogenous proteins.[4]
Quantitative Data for CRBN Ligands and PROTACs
The efficacy of CRBN ligands and the resulting PROTACs is quantified using several key parameters. Binding affinities (Kd, IC50) measure the strength of interaction with CRBN, while degradation potency (DC50) and efficacy (Dmax) measure the biological outcome of target protein removal.
Table 1: Binding Affinities of Common CRBN Ligands
| Ligand | Binding Assay | Kd or IC50 (nM) | Reference |
|---|---|---|---|
| Thalidomide | SPR | ~180 | [14] (Implied) |
| Lenalidomide | ITC | ~250 | [14] (Implied) |
| Pomalidomide | SPR | ~30 | [14] (Implied) |
| Phenyl Dihydrouracil Derivative | MST | 110 |[15] |
Note: Binding affinities can vary depending on the specific assay conditions and protein constructs used.
Table 2: Degradation Potency of Representative CRBN-Based PROTACs
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
|---|---|---|---|---|---|
| ARV-110 | Androgen Receptor | VCaP | ~1 | >95 | [] (Implied) |
| ARV-471 | Estrogen Receptor | MCF7 | ~2 | >90 | [] (Implied) |
| dBET6 | BRD4 | THP-1 | ~5 | >90 | [16] (Implied) |
| MS21 | pan-Akt | HEK-293 | ~30 | ~80 |[17] |
Key Experimental Protocols
Characterizing a novel CRBN-based PROTAC involves a series of biophysical and cell-based assays to confirm target engagement, ternary complex formation, and protein degradation.
This assay quantifies the formation of the POI-PROTAC-CRBN ternary complex.
Principle: AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology uses donor and acceptor beads that, when brought into close proximity, generate a chemiluminescent signal. One bead is conjugated to an antibody or tag that recognizes the target protein, and the other recognizes the E3 ligase complex. In the presence of a PROTAC, the beads are brought together, generating a signal proportional to the amount of ternary complex formed.[16][18]
Detailed Protocol:
-
Reagent Preparation:
-
Reconstitute recombinant tagged-POI (e.g., GST-BRD4) and tagged-CRBN complex (e.g., His-CRBN/DDB1) in assay buffer.
-
Prepare a serial dilution of the PROTAC molecule in DMSO, followed by a further dilution in assay buffer.
-
Prepare a mixture of anti-tag AlphaLISA acceptor beads and streptavidin-coated donor beads.
-
-
Assay Procedure:
-
To a 384-well microplate, add the POI, CRBN complex, and the serially diluted PROTAC. Include controls with a non-binding ligand (e.g., JQ1 for BRD4) or a non-degrading PROTAC analog.[16]
-
Incubate the plate at room temperature for 60 minutes to allow for complex formation.
-
Add the AlphaLISA bead mixture to all wells.
-
Incubate the plate in the dark at room temperature for 60 minutes.
-
-
Data Acquisition:
Western blotting is the gold-standard method for quantifying the reduction in target protein levels following PROTAC treatment.[17][19]
Principle: This technique separates proteins by size using SDS-PAGE, transfers them to a membrane, and uses specific antibodies to detect the protein of interest. The intensity of the resulting band is proportional to the amount of protein, which can be quantified relative to a loading control.[5]
Detailed Protocol:
-
Cell Seeding and Treatment:
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.[19]
-
Lyse the cells using ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[17][19]
-
Scrape the cells, collect the lysate, and incubate on ice for 30 minutes.[19]
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[5][19]
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.[5]
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[5]
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Repeat the immunoblotting process for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
-
Detection and Analysis:
-
Incubate the membrane with an ECL substrate and capture the chemiluminescent signal using an imaging system.[5]
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of degradation relative to the vehicle control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[19]
-
References
- 1. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 3. Structure of the human Cereblon-DDB1-lenalidomide complex reveals basis for responsiveness to thalidomide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 7. benchchem.com [benchchem.com]
- 8. CRBN-PROTACs in Cancer Therapy: From Mechanistic Insights to Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Structure of the human Cereblon-DDB1-lenalidomide complex reveals basis for responsiveness to thalidomide analogs [bsw3.naist.jp]
- 11. Design, synthesis, and biological evaluation of novel PROTACs based on unnatural dipeptide CRBN ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
- 13. benchchem.com [benchchem.com]
- 14. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. resources.revvity.com [resources.revvity.com]
- 17. academic.oup.com [academic.oup.com]
- 18. Optimization of PROTAC Ternary Complex Using DNA Encoded Library Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
An In-depth Technical Guide to Pomalidomide-C6-PEG3-butyl-N3: A Core Component in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pomalidomide-C6-PEG3-butyl-N3, identified by CAS number 2300178-66-7, is a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality designed for targeted protein degradation. This heterobifunctional molecule consists of a pomalidomide (B1683931) moiety, which serves as a ligand for the E3 ubiquitin ligase Cereblon (CRBN), connected to a flexible polyethylene (B3416737) glycol (PEG) linker terminating in a reactive azide (B81097) group. The azide functionality allows for the facile and efficient conjugation to a target protein ligand via "click chemistry," enabling the rapid synthesis of PROTAC libraries for the degradation of a wide array of proteins of interest. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and application of Pomalidomide-C6-PEG3-butyl-N3 in the construction of potent and selective protein degraders. Detailed experimental protocols and representative data are presented to facilitate its use in research and drug development.
Introduction to Pomalidomide-C6-PEG3-butyl-N3
Pomalidomide-C6-PEG3-butyl-N3 is a key reagent in the field of targeted protein degradation.[1][2][3][4] Its structure is meticulously designed to incorporate three key features:
-
A Cereblon (CRBN) E3 Ligase Ligand: The pomalidomide component of the molecule binds with high affinity to CRBN, a substrate receptor of the CUL4A E3 ubiquitin ligase complex.[5][6] This interaction is essential for hijacking the cell's ubiquitin-proteasome system.
-
A Flexible PEGylated Linker: A C6-PEG3-butyl linker provides the necessary spacing and flexibility for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase. The PEG component can also enhance the solubility and cell permeability of the resulting PROTAC.[7][]
-
A Reactive Azide Group: The terminal azide (N3) group is a versatile chemical handle that allows for covalent attachment to a target protein ligand functionalized with an alkyne group. This is typically achieved through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), collectively known as "click chemistry."[1][2]
Chemical and Physical Properties
A summary of the key chemical and physical properties of Pomalidomide-C6-PEG3-butyl-N3 is presented in the table below.
| Property | Value |
| CAS Number | 2300178-66-7 |
| Molecular Formula | C29H40N6O8 |
| Molecular Weight | 600.66 g/mol [4] |
| Appearance | Powder or crystals |
| Functional Group | Azide |
| Storage Temperature | 2-8°C |
| SMILES String | O=C(C(CC1)N(C2=O)C(C3=C2C=CC=C3NC(CCCCCOCCOCCOCCCCCCN=[N+]=[N-])=O)=O)NC1=O |
| InChI Key | JUXLQOHNAZVQSN-UHFFFAOYSA-N |
Mechanism of Action in PROTACs
When incorporated into a PROTAC, Pomalidomide-C6-PEG3-butyl-N3 facilitates the degradation of a target protein through the following mechanism:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target protein of interest (POI) and the CRBN E3 ligase, bringing them into close proximity to form a ternary POI-PROTAC-CRBN complex.[9]
-
Ubiquitination: The formation of the ternary complex enables the E3 ligase to transfer ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the POI.
-
Proteasomal Degradation: The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, a cellular machinery responsible for protein catabolism.
-
PROTAC Recycling: The PROTAC molecule is not degraded in this process and can catalytically induce the degradation of multiple copies of the target protein.
Representative Performance Data
Table 1: Performance of Pomalidomide-Based PROTACs Targeting BRD4 [5]
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| ARV-825 | BRD4 | RS4;11 | <1 | >95 |
| Compound 21 | BRD4 | THP-1 | Not Reported | >75 at 1µM |
Table 2: Performance of Pomalidomide-Based PROTACs Targeting BTK [6]
| PROTAC Linker | Target Protein | DC50 (nM) | Dmax (%) |
| 8-atom linker (C5 attachment) | BTK | 0.8 | >95 |
| 12-atom linker (C5 attachment) | BTK | 0.3 | >95 |
Table 3: Performance of a Pomalidomide-Based PROTAC Targeting EGFR [10]
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| Compound 16 | EGFR | A549 | 32.9 | 96 |
Experimental Protocols
General Protocol for PROTAC Synthesis via CuAAC (Click Chemistry)
This protocol outlines a general procedure for the synthesis of a PROTAC using Pomalidomide-C6-PEG3-butyl-N3 and an alkyne-functionalized target protein ligand.
Materials:
-
Pomalidomide-C6-PEG3-butyl-N3
-
Alkyne-functionalized target protein ligand
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Solvent (e.g., DMF, DMSO, or a mixture of t-BuOH/H2O)
-
Purification system (e.g., preparative HPLC)
Procedure:
-
Dissolve the alkyne-functionalized target protein ligand and Pomalidomide-C6-PEG3-butyl-N3 in the chosen solvent.
-
Add an aqueous solution of copper(II) sulfate.
-
Add a freshly prepared aqueous solution of sodium ascorbate to the reaction mixture.
-
Stir the reaction at room temperature until completion, monitoring by LC-MS.
-
Once the reaction is complete, dilute the mixture with a suitable solvent (e.g., DMSO) and filter.
-
Purify the crude PROTAC by preparative reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final PROTAC product.
-
Characterize the final product by LC-MS and NMR to confirm its identity and purity.
Western Blotting for DC50 and Dmax Determination
This protocol provides a method to quantify the dose-dependent degradation of a target protein and to determine the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).
Materials:
-
Cell line expressing the target protein
-
Synthesized PROTAC
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE and Western blotting reagents
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Lyse the cells and collect the total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against the target protein and a loading control.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Add the chemiluminescent substrate and image the blot.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein levels to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
Conclusion
Pomalidomide-C6-PEG3-butyl-N3 is a valuable and versatile tool for the development of PROTACs. Its well-defined structure, incorporating a high-affinity CRBN ligand and a "clickable" azide handle, facilitates the efficient synthesis of libraries of protein degraders. The protocols and representative data provided in this guide offer a foundation for researchers to utilize this compound in their efforts to explore the exciting field of targeted protein degradation and to develop novel therapeutics for a range of diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pomalidomid-C6-PEG3-butyl-N3 | CAS#:2300178-66-7 | Chemsrc [chemsrc.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
Pomalidomid-C6-PEG3-butyl-N3: A Technical Guide for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Pomalidomid-C6-PEG3-butyl-N3, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary class of therapeutic agents that utilize the cell's own protein disposal machinery to selectively eliminate disease-causing proteins. This document details the physicochemical properties, synthesis, and application of this compound in targeted protein degradation, offering insights for researchers in oncology, immunology, and neurodegenerative diseases.
Core Properties and Specifications
This compound is a heterobifunctional molecule composed of three key components: the pomalidomide (B1683931) moiety, which recruits the E3 ubiquitin ligase Cereblon (CRBN); a flexible polyethylene (B3416737) glycol (PEG) linker; and a terminal azide (B81097) group for facile conjugation to a target protein ligand via "click chemistry". The precise molecular characteristics of this compound are summarized below.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₉H₄₀N₆O₈ | |
| Molecular Weight | 600.66 g/mol | |
| CAS Number | 2300178-66-7 | |
| Appearance | Powder or crystals | |
| Functional Group | Azide | |
| Storage Temperature | 2-8°C |
Mechanism of Action: The PROTAC Approach
PROTACs assembled using this compound function by inducing the proximity of a target protein (Protein of Interest, POI) and the E3 ubiquitin ligase Cereblon.[1] This ternary complex formation (POI-PROTAC-CRBN) facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI.[2] The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[2] This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.
Experimental Protocols
Synthesis of a Pomalidomide-Linker-Azide Building Block
This protocol is adapted from the synthesis of Pomalidomide-C5-azide and can be modified for the C6-PEG3-butyl-N3 linker by using the appropriate halo-PEG reagent.[3]
Step 1: Alkylation of Pomalidomide
-
To a solution of pomalidomide (1.0 equivalent) in dimethylformamide (DMF), add potassium carbonate (2.0 equivalents) and the corresponding bromo- or iodo-C6-PEG3-butyl linker (1.2 equivalents).
-
Stir the reaction mixture at 60 °C for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with dichloromethane (B109758) (DCM) (3x).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to yield the pomalidomide-linker-halide intermediate.[3]
Step 2: Azidation of the Pomalidomide-Linker-Halide
-
To a solution of the pomalidomide-linker-halide intermediate (1.0 equivalent) in DMF, add sodium azide (3.0 equivalents).
-
Stir the reaction mixture at 60 °C for 6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with DCM (3x).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the final Pomalidomide-C6-PEG3-butyl-N3.[3]
PROTAC Assembly via Click Chemistry
The azide-functionalized pomalidomide linker is readily conjugated to a POI ligand containing a terminal alkyne group through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
-
Dissolve the alkyne-functionalized POI ligand (1.0 equivalent) and this compound (1.1 equivalents) in a suitable solvent system (e.g., t-BuOH/H₂O or DMF).
-
Add a copper(I) source, such as copper(II) sulfate pentahydrate (0.1-0.2 equivalents), and a reducing agent, like sodium ascorbate (B8700270) (0.2-0.5 equivalents).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, perform an aqueous work-up and extract the product with an organic solvent.
-
Purify the crude PROTAC by flash column chromatography and, if necessary, by preparative high-performance liquid chromatography (HPLC).[4]
-
Confirm the structure and purity of the final PROTAC using nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).[5]
In Vitro Evaluation of PROTAC Activity
Western Blot Analysis of Protein Degradation
This is a fundamental assay to quantify the degradation of the target protein.
-
Cell Culture and Treatment: Seed a relevant cell line in 6-well plates and allow them to adhere. Treat the cells with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[6]
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[6]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[6]
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane. Block the membrane and probe with primary antibodies against the target protein and a loading control (e.g., β-actin or GAPDH). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.[7]
-
Detection and Analysis: Develop the blot using a chemiluminescent substrate and image the blot. Quantify the band intensities using densitometry software, normalizing the target protein levels to the loading control. Calculate the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).[8]
Cell Viability Assay
This assay assesses the cytotoxic effect of the PROTAC on cancer cells.
-
Cell Seeding and Treatment: Seed cancer cells in a 96-well plate. Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 72 hours).[8]
-
Viability Measurement: Use a commercially available cell viability reagent such as MTT or CellTiter-Glo®.
-
Data Analysis: Measure the absorbance or luminescence according to the manufacturer's protocol. Calculate the IC₅₀ (concentration for 50% inhibition of cell growth).[8]
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This experiment confirms the formation of the POI-PROTAC-CRBN ternary complex.
-
Cell Treatment and Lysis: Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to prevent target degradation. Lyse the cells in a non-denaturing IP lysis buffer.[8]
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the target protein, followed by the addition of protein A/G magnetic beads to pull down the antibody-protein complexes.[8]
-
Western Blot Analysis: Elute the immunoprecipitated proteins and analyze by western blotting using antibodies against the target protein and CRBN to detect the co-immunoprecipitation of CRBN.[8]
This technical guide provides a foundational understanding of this compound and its application in the rapidly evolving field of targeted protein degradation. The provided protocols, while generalized, offer a robust starting point for researchers aiming to develop novel PROTAC-based therapeutics.
References
- 1. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Design, Synthesis, and Biological Evaluation of mTOR-Targeting PROTACs Based on MLN0128 and Pomalidomide [jstage.jst.go.jp]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Pomalidomide-Azide Linkers: A Technical Guide to Solubility and Stability for Drug Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility and stability of pomalidomide-azide linkers, critical components in the development of Proteolysis Targeting Chimeras (PROTACs). Understanding the physicochemical properties of these linkers is paramount for the successful design and optimization of potent and effective protein degraders. This guide summarizes available quantitative data, details key experimental protocols, and provides visualizations of relevant biological and experimental workflows.
Introduction to Pomalidomide-Azide Linkers in PROTACs
Pomalidomide (B1683931) is a potent immunomodulatory agent that has been effectively repurposed as an E3 ubiquitin ligase ligand in the field of targeted protein degradation.[1][2] It functions by binding to the Cereblon (CRBN) component of the CUL4A-DDB1-CRBN E3 ubiquitin ligase complex.[3][4] In the context of PROTACs, a pomalidomide moiety is connected via a chemical linker to a ligand that binds to a protein of interest (POI). This bifunctional molecule brings the POI into close proximity with the E3 ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[3][4]
The linker itself is not merely a spacer but plays a critical role in the overall efficacy of the PROTAC, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the target protein and the E3 ligase.[1][5] Pomalidomide derivatives functionalized with an azide (B81097) group are versatile building blocks for PROTAC synthesis, as the azide allows for efficient and specific conjugation to a POI ligand using "click chemistry," such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[1][5]
Data Presentation: Solubility and Stability of Pomalidomide and its Azide Linkers
Solubility Data
The composition of the linker significantly impacts the solubility of the resulting pomalidomide-linker conjugate. Generally, more hydrophilic linkers, such as those containing polyethylene (B3416737) glycol (PEG) chains, are employed to enhance aqueous solubility, which can be a challenge for the often large and hydrophobic PROTAC molecules.[1][6] Conversely, more hydrophobic alkyl linkers may offer other advantages like increased cell permeability but can lead to lower aqueous solubility.[1]
| Compound | Solvent | Solubility | Source |
| Pomalidomide | DMSO | ~15 mg/mL | [7] |
| Dimethyl formamide | ~10 mg/mL | [7] | |
| DMSO:PBS (pH 7.2) (1:6) | ~0.14 mg/mL | [7] | |
| Pomalidomide-C5-azide | DMSO | 100 mg/mL (260.15 mM) | [8] |
| Pomalidomide-PEG2-azide | DMSO | 90 mg/mL (202.52 mM) | [9] |
| Pomalidomide-PEG3-azide | Corn oil (with 10% DMSO) | ≥ 5 mg/mL (11.25 mM) | [10] |
Note: The solubility of pomalidomide-azide linkers in aqueous buffers is expected to be low, and for experimental purposes, they are often dissolved in organic solvents like DMSO to prepare stock solutions.[11] The addition of PEG chains is a common strategy to improve the aqueous solubility of the final PROTAC.[6]
Stability Data and Storage Recommendations
Pomalidomide and its derivatives, including azide linkers, have limited stability in aqueous solutions and are susceptible to hydrolysis of the glutarimide (B196013) ring, especially at non-neutral pH.[4] Therefore, it is recommended to prepare fresh aqueous solutions for immediate use and to avoid prolonged storage in aqueous buffers.[7]
The plasma stability of these linkers is a critical parameter for in vivo applications. While specific half-life data for various pomalidomide-azide linkers is not widely published, the parent compound, pomalidomide, has a reported plasma half-life of approximately 7.5 to 9.5 hours in humans.[12][13] The stability of the linker itself within the PROTAC molecule will also be influenced by its chemical nature, with certain functionalities being more susceptible to enzymatic degradation in plasma.[4][14]
| Compound/Linker Type | Condition | Stability/Storage Recommendation | Source |
| Pomalidomide | Aqueous solution | Not recommended for storage for more than one day. | [7] |
| Pomalidomide-C5-azide (Solid) | -20°C, protected from light | Recommended for long-term storage. | [11] |
| Pomalidomide-C5-azide (in DMSO) | -80°C | Up to 6 months. | [8] |
| -20°C | Up to 1 month. | [8] | |
| Pomalidomide-PEG3-azide (in solvent) | -80°C, under nitrogen | Up to 6 months. | [10] |
| -20°C, under nitrogen | Up to 1 month. | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the solubility and stability of pomalidomide-azide linkers.
Aqueous Solubility Determination (Shake-Flask Method)
This protocol determines the equilibrium solubility of a compound in an aqueous buffer.
Materials:
-
Pomalidomide-azide linker compound
-
Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)
-
DMSO (for stock solution)
-
Vials with tight-fitting caps
-
Orbital shaker/incubator
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for analysis
-
Analytical standards of the compound
Procedure:
-
Prepare a stock solution of the pomalidomide-azide linker in DMSO at a high concentration (e.g., 10-20 mM).
-
Add an excess amount of the solid compound to a vial containing a known volume of the aqueous buffer. Alternatively, a small volume of the concentrated DMSO stock can be added to the buffer, which may lead to precipitation.
-
Seal the vials and place them on an orbital shaker in a temperature-controlled incubator (e.g., 25°C or 37°C).
-
Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.
-
Dilute the supernatant with a suitable solvent (e.g., the mobile phase for HPLC analysis).
-
Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method (e.g., HPLC with a standard curve).
-
The determined concentration represents the aqueous solubility of the compound under the tested conditions.
pH-Dependent Stability Assay
This protocol assesses the chemical stability of a compound at different pH values.
Materials:
-
Pomalidomide-azide linker compound
-
A series of aqueous buffers with different pH values (e.g., pH 3, 5, 7.4, 9)
-
DMSO (for stock solution)
-
Vials with tight-fitting caps
-
Temperature-controlled incubator
-
HPLC system with a stability-indicating method
-
Quenching solution (if necessary to stop degradation)
Procedure:
-
Develop an HPLC method that can separate the parent compound from its potential degradation products.
-
Prepare a stock solution of the pomalidomide-azide linker in DMSO.
-
Dilute the stock solution into each of the pH buffers to a final concentration suitable for HPLC analysis (e.g., 10 µM). Ensure the final DMSO concentration is low (e.g., <1%) to minimize its effect on stability.
-
At time zero (t=0), immediately analyze an aliquot from each pH solution to determine the initial concentration of the compound.
-
Incubate the remaining solutions at a constant temperature (e.g., 37°C).
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots from each solution. If necessary, quench the reaction to stop further degradation.
-
Analyze the aliquots by HPLC to quantify the remaining percentage of the parent compound.
-
Plot the percentage of the remaining compound against time for each pH condition.
-
From this data, the degradation rate constant and the half-life (t½) of the compound at each pH can be calculated.
Plasma Stability Assay
This protocol evaluates the stability of a compound in the presence of plasma enzymes.[4][14]
Materials:
-
Pomalidomide-azide linker compound
-
Pooled plasma from the species of interest (e.g., human, mouse, rat)
-
DMSO (for stock solution)
-
Incubator (37°C)
-
Acetonitrile (B52724) or methanol (B129727) containing an internal standard (for protein precipitation and reaction termination)
-
96-well plates
-
Centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a stock solution of the pomalidomide-azide linker in DMSO.
-
Thaw the pooled plasma at 37°C.
-
In a 96-well plate, add the plasma.
-
Spike the plasma with the compound's stock solution to a final concentration of, for example, 1 µM. The final DMSO concentration should be kept low (e.g., <0.5%).
-
Incubate the plate at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), terminate the reaction by adding cold acetonitrile or methanol containing an internal standard to precipitate the plasma proteins.[4]
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by LC-MS/MS to determine the concentration of the remaining parent compound.
-
Calculate the percentage of the compound remaining at each time point relative to the 0-minute sample.
-
The half-life (t½) of the compound in plasma can be calculated by plotting the natural logarithm of the percent remaining versus time.[4]
Mandatory Visualizations
Signaling Pathway: Pomalidomide-Based PROTAC Mechanism of Action
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ADME Plasma Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 5. Plasma Stability Assay | Domainex [domainex.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. Pomalidomide | C13H11N3O4 | CID 134780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
Methodological & Application
Revolutionizing Drug Discovery: A Guide to Pomalidomide-C6-PEG3-butyl-N3 in PROTAC Synthesis
For Immediate Release
Shanghai, China – December 5, 2025 – As the field of targeted protein degradation continues to accelerate, the strategic design and synthesis of Proteolysis Targeting Chimeras (PROTACs) are paramount. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the effective use of Pomalidomide-C6-PEG3-butyl-N3, a key building block in the construction of potent and selective PROTACs that hijack the Cereblon E3 ubiquitin ligase.
Introduction to Pomalidomide-C6-PEG3-butyl-N3 in PROTAC Technology
PROTACs are heterobifunctional molecules that induce the degradation of specific proteins of interest (POIs) by recruiting an E3 ubiquitin ligase.[1] Pomalidomide-C6-PEG3-butyl-N3 is a pre-functionalized chemical entity that incorporates the pomalidomide (B1683931) moiety, a high-affinity ligand for the Cereblon (CRBN) E3 ligase, connected to a flexible PEG linker terminating in a reactive azide (B81097) (-N3) group.[2][3] This azide handle is specifically designed for "click chemistry," a set of highly efficient and bioorthogonal reactions, enabling the covalent linkage of the pomalidomide-linker construct to a ligand targeting a specific protein of interest.[4] The resulting PROTAC orchestrates the formation of a ternary complex between the target protein and the CRBN E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[5][6]
The modular nature of Pomalidomide-C6-PEG3-butyl-N3 simplifies the synthetic process, allowing researchers to rapidly generate libraries of PROTACs with diverse target-binding ligands to explore structure-activity relationships and optimize degradation potency and selectivity.[7]
Mechanism of Action: CRBN-Mediated Protein Degradation
The core function of a PROTAC synthesized using Pomalidomide-C6-PEG3-butyl-N3 is to induce proximity between the target protein and the CRL4-CRBN E3 ligase complex. This process unfolds in a series of orchestrated steps:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the protein of interest (POI) via its target-binding warhead and to the Cereblon (CRBN) E3 ligase via its pomalidomide head. This brings the POI and the E3 ligase into close proximity, forming a ternary complex.[8]
-
Ubiquitination: Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the target protein.
-
Proteasomal Degradation: The polyubiquitinated target protein is then recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides. The PROTAC molecule is not degraded in this process and can catalytically induce the degradation of multiple copies of the target protein.[7]
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Delineating the role of cooperativity in the design of potent PROTACs for BTK - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted Protein Degradation: An Important Tool for Drug Discovery for “Undruggable” Tumor Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pomalidomide-C6-PEG3-butyl-N3 in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide-C6-PEG3-butyl-N3 is a bifunctional molecule that serves as a crucial building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] This molecule incorporates the immunomodulatory drug Pomalidomide, which functions as a ligand for the E3 ubiquitin ligase Cereblon (CRBN), connected to a PEGylated linker terminating in a chemically versatile azide (B81097) (-N3) group.[2][3] The azide moiety enables the covalent conjugation of this CRBN-recruiting element to a target protein ligand via "click chemistry," a class of highly efficient and bioorthogonal reactions.[4] This allows for the rapid and modular assembly of PROTACs, which are designed to induce the ubiquitination and subsequent proteasomal degradation of specific proteins of interest.[5]
This document provides detailed protocols for the two primary forms of azide-alkyne cycloaddition reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[4]
Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₉H₄₀N₆O₈ | |
| Molecular Weight | 600.66 g/mol | |
| Appearance | Powder or crystals | |
| Functional Group | Azide | |
| Storage Conditions | 2-8°C |
Pomalidomide's Mechanism of Action in PROTACs
Pomalidomide's utility in PROTACs stems from its ability to bind to Cereblon (CRBN), a component of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex. By incorporating Pomalidomide into a PROTAC, the entire bifunctional molecule can recruit this E3 ligase. The other end of the PROTAC binds to a specific protein of interest (POI). This induced proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.
References
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Pomalidomide Linkers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of pomalidomide-azide linkers in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. Pomalidomide (B1683931) is a potent E3 ubiquitin ligase ligand, recruiting Cereblon (CRBN) to target proteins for degradation, a cornerstone of Proteolysis Targeting Chimeras (PROTACs) development.[1] The "click chemistry" approach, specifically CuAAC, offers a highly efficient and bioorthogonal method for conjugating pomalidomide to various molecules of interest.[2][3]
Biological Context: Pomalidomide-Based PROTAC Signaling
Pomalidomide-based PROTACs function by coopting the body's natural protein disposal machinery, the ubiquitin-proteasome system. The pomalidomide moiety of the PROTAC binds to the CRBN E3 ubiquitin ligase.[1][4] Simultaneously, the other end of the PROTAC binds to the target protein of interest (POI). This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[1]
Caption: Pomalidomide-based PROTAC signaling pathway.
Experimental Workflow for CuAAC with Pomalidomide-Azide Linkers
The general workflow for conjugating a pomalidomide-azide linker to an alkyne-containing molecule via CuAAC involves preparation of stock solutions, reaction setup, initiation, monitoring, and subsequent purification.
Caption: Generalized experimental workflow for CuAAC.
Data Presentation
Table 1: Typical Reaction Conditions for CuAAC with Pomalidomide-C5-Azide
| Parameter | Recommended Conditions | Notes |
| Solvent | t-BuOH/H₂O (1:1) or DMSO/H₂O | Co-solvents are often necessary to solubilize all reactants.[2] |
| Pomalidomide-C5-Azide Concentration | 1.0 - 1.2 equivalents | A slight excess of the azide (B81097) or alkyne can be used to drive the reaction to completion.[2] |
| Alkyne Substrate Concentration | 1.0 equivalents | Typically the limiting reagent.[2] |
| Copper(I) Source | CuSO₄·5H₂O (0.1 - 0.5 eq.) with a reducing agent, or a pre-formed Cu(I) complex. | In situ reduction of Cu(II) is common and convenient.[2] |
| Reducing Agent | Sodium Ascorbate (1.0 - 5.0 eq.) | Should be freshly prepared. Used to reduce Cu(II) to the active Cu(I) state.[2] |
| Copper Ligand | TBTA, THPTA, or other triazole-based ligands (1.0 - 5.0 eq. relative to copper). | Ligands stabilize the Cu(I) catalyst and prevent side reactions.[2][5] |
| Temperature | Room Temperature | The reaction is typically efficient at ambient temperatures.[2] |
| Reaction Time | 1 - 16 hours | Reaction progress can be monitored by TLC or LC-MS.[2] |
Note: Yields are highly dependent on the specific alkyne substrate, linker, and purification method.[2]
Table 2: Comparison of Pomalidomide-Linker Synthesis Strategies
| Synthesis Method | Key Features | Reported Yields | Reference |
| SNAr with Primary Amines | Nucleophilic aromatic substitution on 4-fluorothalidomide. | Generally lower yields due to byproduct formation. | [6] |
| SNAr with Secondary Amines | Nucleophilic aromatic substitution on 4-fluorothalidomide. | Consistently higher yields compared to primary amines. | [6] |
| One-Pot Synthesis | Telescoped SNAr and subsequent coupling. | Up to 62% for JQ1-pomalidomide conjugates. | [6][7] |
| CuAAC Click Chemistry | Conjugation of pomalidomide-azide with an alkyne. | 67% for a JQ1-pomalidomide conjugate. | [7] |
Experimental Protocols
Protocol 1: Synthesis of Pomalidomide-C5-Azide
This protocol is a two-step process starting from pomalidomide.
Step 1: Synthesis of N-(5-bromopentyl)-4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione
-
To a solution of pomalidomide (1.0 eq) in DMF, add potassium carbonate (2.0 eq) and 1,5-dibromopentane (B145557) (3.0 eq).[4]
-
Stir the reaction mixture at 60 °C for 12 hours.[4]
-
After cooling to room temperature, dilute the reaction mixture with water and extract with DCM (3x).[4]
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.[4]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[4]
-
Purify the crude product by silica (B1680970) gel column chromatography to afford the N-(5-bromopentyl) intermediate.[4]
Step 2: Synthesis of Pomalidomide-C5-Azide
-
To a solution of the N-(5-bromopentyl) intermediate (1.0 eq) in DMF, add sodium azide (3.0 eq).[4]
-
Stir the reaction mixture at 60 °C for 6 hours.[4]
-
After cooling to room temperature, dilute the reaction mixture with water and extract with DCM (3x).[4]
-
Purify the crude product to obtain Pomalidomide-C5-Azide.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is a general guideline and may require optimization based on the specific alkyne substrate.[2]
A. Materials and Reagents
-
Pomalidomide-C5-azide
-
Alkyne-functionalized molecule of interest
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Solvents: Anhydrous DMSO, t-BuOH, deionized water
-
Purification supplies (HPLC or silica gel)
B. Preparation of Stock Solutions
-
Pomalidomide-C5-azide: Prepare a 10 mM stock solution in anhydrous DMSO.[2]
-
Alkyne Substrate: Prepare a 10 mM stock solution in anhydrous DMSO.[2]
-
Copper(II) Sulfate: Prepare a 20 mM stock solution in deionized water.[2]
-
THPTA Ligand: Prepare a 50 mM stock solution in deionized water.[2]
-
Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. Note: This solution must be prepared fresh immediately before use.[2]
C. Reaction Setup
-
In a clean, dry vial, add Pomalidomide-C5-azide (1.1 eq.) and the alkyne substrate (1.0 eq.).[2]
-
Add a solvent mixture, such as t-BuOH/H₂O (1:1) or DMSO, to achieve a final reaction concentration of approximately 5-10 mM with respect to the limiting reagent.[2]
-
Add the THPTA ligand solution (final concentration ~1.25 mM).[2][8]
-
Add the CuSO₄ solution (final concentration ~0.25 mM). The solution may turn a pale blue.[2][8]
D. Reaction Initiation and Incubation
-
Add the freshly prepared sodium ascorbate solution (final concentration ~5 mM). The solution should become colorless or pale yellow.[2][8]
-
Seal the vial and stir the reaction mixture at room temperature for 1-16 hours.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent is consumed.[2]
E. Work-up and Purification
-
Once the reaction is complete, quench by adding deionized water.[2]
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Wash the organic layer with a dilute aqueous solution of EDTA to remove copper salts, followed by a brine wash.[5]
-
Dry the organic layer, concentrate, and purify the final product by preparative HPLC or silica gel chromatography.[9]
-
Characterize the purified PROTAC by ¹H NMR, ¹³C NMR, and HRMS.[9]
Conclusion
Pomalidomide-C5-azide is a versatile and valuable reagent for the synthesis of complex molecular architectures, particularly in the development of PROTACs and other chemical biology probes.[2] The Copper-Catalyzed Azide-Alkyne Cycloaddition provides a robust and efficient method for its conjugation to a wide variety of alkyne-containing molecules.[2] The protocols and data presented herein serve as a comprehensive guide for researchers, enabling the reliable application of this powerful reaction. While the provided protocols offer a strong starting point, optimization of reaction conditions may be necessary to achieve maximal yields for specific substrates.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05442A [pubs.rsc.org]
- 8. jenabioscience.com [jenabioscience.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) using Pomalidomide-C6-PEG3-butyl-N3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a powerful bioorthogonal ligation reaction that has become an indispensable tool in chemical biology, drug discovery, and materials science. This copper-free click chemistry reaction enables the covalent conjugation of an azide-modified molecule with a strained alkyne, such as a dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), to form a stable triazole linkage. The reaction is driven by the release of ring strain from the cyclooctyne, allowing it to proceed rapidly and with high specificity under physiological conditions, thus eliminating the need for cytotoxic copper catalysts.[1][]
Pomalidomide-C6-PEG3-butyl-N3 is a versatile chemical probe that leverages the unique properties of pomalidomide (B1683931), a potent immunomodulatory agent, for applications in targeted protein degradation.[][3][4] This compound consists of the pomalidomide moiety, which binds to the E3 ubiquitin ligase Cereblon (CRBN), connected via a C6-PEG3-butyl linker to a terminal azide (B81097) group.[4] The azide serves as a functional handle for SPAAC, enabling the conjugation of Pomalidomide-C6-PEG3-butyl-N3 to a variety of molecules functionalized with a strained alkyne. This is particularly relevant in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), where a target-binding ligand is linked to an E3 ligase ligand to induce the degradation of a specific protein of interest.[3][5]
These application notes provide a comprehensive overview of the use of Pomalidomide-C6-PEG3-butyl-N3 in SPAAC reactions, including detailed experimental protocols, quantitative data on reaction kinetics, and diagrams of relevant biological pathways and experimental workflows.
Pomalidomide Signaling Pathway
Pomalidomide exerts its therapeutic effects by binding to the Cereblon (CRBN) protein, a component of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex. This binding event alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of neo-substrates, including the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of these transcription factors is a key mechanism of action for pomalidomide in the treatment of multiple myeloma.
Caption: Pomalidomide binds to CRBN, leading to the ubiquitination and proteasomal degradation of Ikaros and Aiolos.
SPAAC Experimental Workflow for PROTAC Synthesis
The synthesis of a PROTAC using Pomalidomide-C6-PEG3-butyl-N3 involves the reaction of its terminal azide with a strained alkyne-functionalized protein-of-interest (POI) ligand. The general workflow for this process is outlined below.
Caption: General workflow for synthesizing a PROTAC via SPAAC using Pomalidomide-C6-PEG3-butyl-N3.
Quantitative Data for SPAAC Reactions
The efficiency of a SPAAC reaction is influenced by several factors, including the choice of strained alkyne, reaction buffer, pH, and temperature. The following tables summarize key quantitative data to aid in the design and optimization of SPAAC experiments.
Table 1: Comparison of Common Cyclooctynes for SPAAC
| Cyclooctyne | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features |
|---|---|---|
| DIBO (Dibenzocyclooctynol) | ~0.1 - 0.3 | Good reactivity and stability. |
| DBCO (Dibenzocyclooctyne) | ~0.3 - 1.0 | Faster kinetics than DIBO, widely used. |
| BCN (Bicyclononyne) | ~0.01 - 0.1 | Smaller and more hydrophilic, suitable for certain applications. |
| DIFO (Difluorinated cyclooctyne) | ~0.4 | High reactivity. |
Table 2: Influence of Reaction Conditions on SPAAC Kinetics with Sulfo-DBCO-amine
| Buffer (pH) | Temperature (°C) | Azide Reactant | Rate Constant (k₂) (M⁻¹s⁻¹) |
|---|---|---|---|
| PBS (7.0) | 25 | 3-azido-L-alanine | 0.32 |
| PBS (7.0) | 37 | 3-azido-L-alanine | 0.85 |
| HEPES (7.0) | 25 | 3-azido-L-alanine | 0.55 |
| HEPES (7.0) | 37 | 3-azido-L-alanine | 1.22 |
| DMEM | 37 | 1-azido-1-deoxy-β-D-glucopyranoside | 0.97 |
| RPMI | 37 | 1-azido-1-deoxy-β-D-glucopyranoside | 0.77 |
Note: The presence of a PEG linker on the DBCO-conjugated molecule has been shown to increase the SPAAC reaction rate by approximately 31% compared to a non-PEGylated equivalent.
Experimental Protocols
The following protocols provide a general framework for the use of Pomalidomide-C6-PEG3-butyl-N3 in a SPAAC reaction for the synthesis of a PROTAC or for bioconjugation to a strained alkyne-modified molecule.
Protocol 1: General Procedure for SPAAC-mediated PROTAC Synthesis
This protocol describes the conjugation of Pomalidomide-C6-PEG3-butyl-N3 to a DBCO-functionalized protein-of-interest (POI) ligand.
Materials:
-
Pomalidomide-C6-PEG3-butyl-N3
-
DBCO-functionalized POI ligand
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Reaction Buffer (e.g., Phosphate-buffered saline (PBS), pH 7.4, or other amine-free buffer)
-
HPLC-grade solvents for purification (e.g., acetonitrile, water, trifluoroacetic acid)
-
Analytical instruments for characterization (LC-MS, NMR)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of Pomalidomide-C6-PEG3-butyl-N3 in anhydrous DMSO (e.g., 10 mM).
-
Prepare a stock solution of the DBCO-functionalized POI ligand in anhydrous DMSO (e.g., 10 mM).
-
-
SPAAC Reaction:
-
In a clean, dry microcentrifuge tube, combine the Pomalidomide-C6-PEG3-butyl-N3 stock solution and the DBCO-functionalized POI ligand stock solution. An equimolar ratio or a slight excess (1.1-1.5 equivalents) of one component can be used.
-
The reaction can be performed in neat DMSO or in a mixture of DMSO and an aqueous buffer (e.g., PBS). The final DMSO concentration should be kept high enough to ensure solubility of the reactants.
-
Allow the reaction to proceed at room temperature for 4-12 hours, or overnight. The reaction progress can be monitored by LC-MS by observing the consumption of starting materials and the formation of the desired product.
-
-
Purification:
-
Once the reaction is complete, purify the resulting PROTAC molecule using reversed-phase HPLC.
-
Collect the fractions containing the desired product and lyophilize to obtain the pure PROTAC.
-
-
Characterization:
-
Confirm the identity and purity of the final PROTAC product using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Protocol 2: General Procedure for SPAAC Bioconjugation to a Protein
This protocol outlines the conjugation of Pomalidomide-C6-PEG3-butyl-N3 to a DBCO-functionalized protein.
Materials:
-
Pomalidomide-C6-PEG3-butyl-N3
-
DBCO-functionalized protein (e.g., antibody, enzyme)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other amine-free buffer.
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Desalting column or dialysis membrane for purification
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of Pomalidomide-C6-PEG3-butyl-N3 in anhydrous DMSO (e.g., 10 mM).
-
Prepare a solution of the DBCO-functionalized protein in the reaction buffer to a desired concentration (e.g., 1-5 mg/mL).
-
-
SPAAC Reaction:
-
Add the Pomalidomide-C6-PEG3-butyl-N3 stock solution to the protein solution. A molar excess of the azide (e.g., 5-20 fold) is typically used to ensure efficient conjugation.
-
The final concentration of DMSO should be kept low (e.g., <10% v/v) to avoid protein denaturation.
-
Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. Alternatively, the reaction can be performed at 4°C overnight.
-
-
Purification:
-
Remove the excess unreacted Pomalidomide-C6-PEG3-butyl-N3 by using a desalting column or by dialysis against the reaction buffer.
-
-
Characterization:
-
The degree of labeling can be assessed using techniques such as UV-Vis spectroscopy (if either molecule has a distinct absorbance), mass spectrometry (for smaller proteins), or SDS-PAGE (to observe the mass shift).
-
Optimization and Considerations
-
Solvent: While SPAAC can be performed in aqueous buffers, the solubility of Pomalidomide-C6-PEG3-butyl-N3 and many POI ligands may require the use of a co-solvent like DMSO.
-
Stoichiometry: The optimal molar ratio of azide to alkyne should be determined empirically for each specific reaction.
-
Temperature and pH: SPAAC reactions are generally robust to variations in temperature and pH, but for optimal and reproducible results, these parameters should be controlled. As indicated in Table 2, higher pH and temperature can increase the reaction rate.
-
Reaction Monitoring: It is highly recommended to monitor the reaction progress by a suitable analytical method like LC-MS to determine the optimal reaction time and to check for the formation of side products.
-
Stability: DBCO reagents can be sensitive to strong acids and bases and may degrade over time if stored improperly. It is recommended to use freshly prepared solutions and store the stock solutions at -20°C or -80°C.
By following these guidelines and protocols, researchers can effectively utilize Pomalidomide-C6-PEG3-butyl-N3 in SPAAC reactions for the development of novel PROTACs and other bioconjugates.
References
Application Notes and Protocols for the Conjugation of Pomalidomide-C6-PEG3-butyl-N3 to a Target Ligand
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the successful conjugation of Pomalidomide-C6-PEG3-butyl-N3 to a target ligand. This bifunctional molecule is a crucial building block in the development of targeted therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs). By leveraging bioorthogonal click chemistry, researchers can efficiently link the pomalidomide (B1683931) moiety, an E3 ligase binder, to a ligand targeting a protein of interest (POI), paving the way for novel therapeutic strategies centered on targeted protein degradation.
Pomalidomide functions by binding to the Cereblon (CRBN) protein, a substrate receptor of the CRL4^CRBN^ E3 ubiquitin ligase complex.[1] This binding event alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific neosubstrate proteins, such as Ikaros (IKZF1) and Aiolos (IKZF3).[2] In the context of PROTACs, the pomalidomide component serves to hijack this cellular machinery, bringing the E3 ligase into close proximity with a POI, thereby inducing its degradation.[3][4]
The azide (B81097) group on Pomalidomide-C6-PEG3-butyl-N3 allows for its covalent attachment to a target ligand functionalized with a compatible reactive group, such as an alkyne or a strained cyclooctyne.[5][6] This is typically achieved through two highly efficient and bioorthogonal "click chemistry" reactions: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the copper-free strain-promoted azide-alkyne cycloaddition (SPAAC).[1][4]
Experimental Protocols
Two primary protocols for the conjugation of Pomalidomide-C6-PEG3-butyl-N3 are detailed below: a copper-catalyzed reaction with a terminal alkyne-functionalized ligand and a strain-promoted copper-free reaction with a dibenzocyclooctyne (DBCO)-functionalized ligand.
1. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol
This protocol describes the conjugation of Pomalidomide-C6-PEG3-butyl-N3 to a target ligand containing a terminal alkyne.
Materials:
-
Pomalidomide-C6-PEG3-butyl-N3
-
Alkyne-functionalized target ligand
-
Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended)
-
Deionized water
-
Nitrogen or Argon gas
-
Reaction vial
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of Pomalidomide-C6-PEG3-butyl-N3 in anhydrous DMSO.
-
Prepare a 10 mM stock solution of the alkyne-functionalized target ligand in anhydrous DMSO.
-
Prepare a 100 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 1 M stock solution of sodium ascorbate in deionized water. This solution should be made fresh before each use.
-
If using, prepare a 50 mM stock solution of THPTA in deionized water.
-
-
Reaction Setup:
-
In a clean reaction vial, add the Pomalidomide-C6-PEG3-butyl-N3 solution (1.0 equivalent).
-
Add the alkyne-functionalized target ligand solution (1.0-1.2 equivalents).
-
Add a sufficient volume of DMSO or a co-solvent system (e.g., DMSO/water) to ensure all reactants are fully dissolved. The final reactant concentration should ideally be between 1-10 mM.
-
Degas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove oxygen, which can oxidize the Cu(I) catalyst.[7]
-
-
Catalyst Addition:
-
If using THPTA, add the THPTA solution (0.5-1.0 equivalent) to the reaction mixture. THPTA is a ligand that stabilizes the Cu(I) catalyst.[7]
-
Add the CuSO₄ solution (0.1-0.2 equivalents).
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (0.5-1.0 equivalent). The solution may change color, indicating the reduction of Cu(II) to the active Cu(I) species.
-
-
Reaction and Monitoring:
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed. Reaction times can vary from 1 to 24 hours.[7]
-
-
Workup and Purification:
-
Once the reaction is complete, quench the reaction by adding a dilute aqueous solution of EDTA to chelate and remove the copper catalyst.
-
Dilute the mixture with water and extract the product with a suitable organic solvent such as ethyl acetate (B1210297) or dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure conjugate.
-
2. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protocol
This protocol is advantageous for biological applications where the cytotoxicity of copper is a concern and describes the conjugation of Pomalidomide-C6-PEG3-butyl-N3 to a target ligand functionalized with a strained alkyne, such as DBCO.[4][7]
Materials:
-
Pomalidomide-C6-PEG3-butyl-N3
-
DBCO-functionalized target ligand
-
Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Phosphate-Buffered Saline (PBS), pH 7.4 (for biological molecules)
-
Reaction vial
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of Pomalidomide-C6-PEG3-butyl-N3 in anhydrous DMSO.
-
Prepare a 10 mM stock solution of the DBCO-functionalized target ligand in anhydrous DMSO or a buffer compatible with the ligand (e.g., PBS for biomolecules).
-
-
Reaction Setup:
-
In a clean reaction vial, add the DBCO-functionalized target ligand solution (1.0 equivalent).
-
Add the Pomalidomide-C6-PEG3-butyl-N3 solution (1.0-1.5 equivalents).
-
Ensure the final solvent composition is compatible with both reactants and maintains their solubility. For biological conjugations, the final DMSO concentration should ideally be kept low.[8]
-
-
Reaction and Monitoring:
-
Stir or gently agitate the reaction mixture at room temperature. For sensitive biomolecules, the reaction can be performed at 4°C.[8]
-
Monitor the reaction progress by LC-MS or HPLC. SPAAC reactions are typically faster than CuAAC, often reaching completion within 1-4 hours.
-
-
Purification:
-
The purification method will depend on the nature of the conjugate.
-
For small molecule conjugates, purification can be achieved using preparative HPLC.
-
For biomolecule conjugates (e.g., proteins, antibodies), purification is typically performed using size-exclusion chromatography (SEC), dialysis, or spin desalting columns to remove unreacted Pomalidomide-C6-PEG3-butyl-N3.[8]
-
Characterization of the Conjugate
The successful synthesis and purity of the Pomalidomide-ligand conjugate should be confirmed using standard analytical techniques:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the desired product.[9][10]
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural elucidation of the conjugate.
Data Presentation
The following tables summarize the key quantitative parameters for the CuAAC and SPAAC conjugation protocols.
Table 1: Quantitative Parameters for CuAAC Conjugation
| Parameter | Recommended Value | Reference(s) |
| Pomalidomide-C6-PEG3-butyl-N3 | 1.0 equivalent | [1] |
| Alkyne-functionalized Ligand | 1.0 - 1.2 equivalents | [1] |
| CuSO₄ | 0.1 - 0.2 equivalents | [7] |
| Sodium Ascorbate | 0.5 - 1.0 equivalent | [7] |
| THPTA (optional) | 0.5 - 1.0 equivalent | [7] |
| Final Reactant Concentration | 1 - 10 mM | [1] |
| Reaction Time | 1 - 24 hours | [7] |
| Reaction Temperature | Room Temperature | [7] |
Table 2: Quantitative Parameters for SPAAC Conjugation
| Parameter | Recommended Value | Reference(s) |
| Pomalidomide-C6-PEG3-butyl-N3 | 1.0 - 1.5 equivalents | [4] |
| DBCO-functionalized Ligand | 1.0 equivalent | [4] |
| Reaction Time | 1 - 16 hours | [8] |
| Reaction Temperature | 4°C to Room Temperature | [8] |
Mandatory Visualization
Diagram 1: General Experimental Workflow for Pomalidomide Conjugation
Caption: Generalized experimental workflow for click chemistry conjugation.
Diagram 2: Pomalidomide's Mechanism of Action in a PROTAC
Caption: Pomalidomide's mechanism of action within a PROTAC construct.
References
- 1. benchchem.com [benchchem.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Identification and characterization of related substances in pomalidomide by hyphenated LC-MS techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pomalidomide-C6-PEG3-butyl-N3 in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules are designed to hijack the cell's natural protein disposal machinery to selectively eliminate proteins of interest (POIs).
Pomalidomide is a well-established ligand for the E3 ubiquitin ligase Cereblon (CRBN).[1][2] Pomalidomide-C6-PEG3-butyl-N3 is a key building block for the synthesis of pomalidomide-based PROTACs. It comprises three key features:
-
Pomalidomide: The CRBN-recruiting ligand.
-
A flexible PEG linker (C6-PEG3-butyl): This provides the necessary spacing and physicochemical properties to facilitate the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.
-
An azide (B81097) (N3) functional group: This serves as a versatile chemical handle for "click chemistry," enabling the straightforward and efficient conjugation of a target-binding ligand to the pomalidomide-linker moiety.[3][4]
These application notes provide a comprehensive overview of the use of Pomalidomide-C6-PEG3-butyl-N3 in TPD assays, including detailed protocols for PROTAC synthesis and characterization.
Mechanism of Action
Pomalidomide-based PROTACs function by inducing the proximity of a target protein to the CRBN E3 ligase. This induced proximity leads to the ubiquitination of the target protein, marking it for degradation by the 26S proteasome. This catalytic process allows for the sustained degradation of the target protein with sub-stoichiometric concentrations of the PROTAC.
Experimental Protocols
The following section outlines key experimental protocols for the synthesis and evaluation of PROTACs derived from Pomalidomide-C6-PEG3-butyl-N3.
Protocol 1: PROTAC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Click Chemistry
This protocol describes the synthesis of a PROTAC by conjugating Pomalidomide-C6-PEG3-butyl-N3 with an alkyne-functionalized ligand targeting a protein of interest (POI-alkyne).
Materials:
-
Pomalidomide-C6-PEG3-butyl-N3
-
POI-alkyne
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Water (HPLC grade)
-
Appropriate solvents for purification (e.g., dichloromethane, methanol)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of Pomalidomide-C6-PEG3-butyl-N3 in DMSO.
-
Prepare a stock solution of the POI-alkyne in DMSO.
-
Prepare fresh stock solutions of CuSO4, sodium ascorbate, and THPTA in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine Pomalidomide-C6-PEG3-butyl-N3 (1 equivalent) and POI-alkyne (1-1.2 equivalents) in DMSO.
-
Add the THPTA solution to the reaction mixture.
-
Add the CuSO4 solution to the reaction mixture.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
-
Reaction Conditions:
-
Vortex the reaction mixture gently.
-
Allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS.
-
-
Purification:
-
Upon completion, the reaction mixture can be purified by preparative HPLC to yield the final PROTAC.
-
-
Characterization:
-
Confirm the identity and purity of the synthesized PROTAC using LC-MS and NMR.
-
Protocol 2: Western Blot for Target Protein Degradation
This protocol is a standard method to quantify the degradation of the target protein following treatment with the synthesized PROTAC.[5][6][7]
Materials:
-
Cells expressing the target protein
-
Synthesized PROTAC
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the synthesized PROTAC for a desired time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations and prepare samples with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Protocol 3: Cell Viability Assay (e.g., CellTiter-Glo®)
This assay is used to assess the cytotoxicity of the synthesized PROTAC.[1][8][9]
Materials:
-
Cells of interest
-
Synthesized PROTAC
-
Cell culture medium and supplements
-
Opaque-walled multi-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
Procedure:
-
Cell Seeding:
-
Seed cells at an appropriate density in opaque-walled multi-well plates.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the synthesized PROTAC. Include a vehicle control.
-
-
Incubation:
-
Incubate the plates for a period that corresponds to the degradation experiment (e.g., 24, 48, or 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate and its contents to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker to induce cell lysis.
-
Incubate at room temperature to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the PROTAC concentration and determine the IC50 value.
-
Data Presentation
The efficacy of a PROTAC is typically characterized by its DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation achieved). The following tables provide a template for presenting such quantitative data.
Table 1: In Vitro Degradation of Target Protein X by PROTAC-X
| PROTAC Concentration | % Degradation (Mean ± SD) |
| 1 nM | 15.2 ± 3.1 |
| 10 nM | 45.8 ± 5.6 |
| 100 nM | 85.1 ± 4.2 |
| 1 µM | 92.5 ± 2.8 |
| 10 µM | 91.8 ± 3.5 |
Table 2: Degradation Parameters for PROTAC-X
| Parameter | Value |
| DC50 | 12.5 nM |
| Dmax | 93% |
Visualization of Experimental Workflow
A clear experimental workflow is crucial for planning and executing TPD experiments.
Advanced Protocols: Binding and Ternary Complex Formation
For a more in-depth understanding of the PROTAC's mechanism of action, biophysical assays such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can be employed to characterize binary and ternary complex formation.
Protocol 4: Surface Plasmon Resonance (SPR) for Binding Affinity and Kinetics
SPR is a powerful technique for the real-time, label-free analysis of biomolecular interactions.[10][11][12]
Objective: To determine the binding affinities (KD) of the PROTAC to the target protein and to CRBN, and to assess the formation of the ternary complex.
General Procedure:
-
Immobilization: Covalently immobilize the target protein or CRBN onto a sensor chip.
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized protein surface to determine the binary binding affinity (KD).
-
-
Ternary Complex Analysis:
-
To measure the binding of the second protein to the pre-formed binary complex, co-inject the PROTAC and the second protein over the immobilized first protein.
-
Alternatively, pre-incubate the PROTAC with the second protein and inject the mixture over the immobilized first protein.
-
-
Data Analysis: Fit the sensorgram data to appropriate binding models to determine association rates (ka), dissociation rates (kd), and equilibrium dissociation constants (KD).
Protocol 5: Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization
ITC measures the heat change upon binding and provides a complete thermodynamic profile of the interaction.[13][14][15]
Objective: To determine the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of binary and ternary complex formation.
General Procedure:
-
Binary Titrations:
-
Titrate the PROTAC into a solution of the target protein to determine the binding thermodynamics of this interaction.
-
In a separate experiment, titrate the PROTAC into a solution of CRBN.
-
-
Ternary Complex Titration:
-
Titrate the PROTAC into a solution containing both the target protein and CRBN to characterize the thermodynamics of ternary complex formation.
-
-
Data Analysis: Integrate the heat signals and fit the data to a suitable binding model to extract the thermodynamic parameters.
Safety and Handling
Pomalidomide is a thalidomide (B1683933) analogue and should be handled with extreme care. It is essential to follow all institutional safety guidelines for handling potent compounds. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. All work should be conducted in a certified chemical fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) for Pomalidomide-C6-PEG3-butyl-N3.
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. bio-rad.com [bio-rad.com]
- 7. Western blot protocol | Abcam [abcam.com]
- 8. benchchem.com [benchchem.com]
- 9. promega.com [promega.com]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. aragen.com [aragen.com]
- 12. o2hdiscovery.co [o2hdiscovery.co]
- 13. benchchem.com [benchchem.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Isothermal Titration Calorimetry (ITC) [protocols.io]
Pomalidomide-C6-PEG3-butyl-N3: Application Notes and Protocols for Chemical Biology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide-C6-PEG3-butyl-N3 is a bifunctional chemical tool designed for applications in targeted protein degradation. It is a key building block in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), a revolutionary class of molecules that hijack the cell's natural protein disposal machinery to eliminate specific proteins of interest. This molecule incorporates three key features:
-
Pomalidomide (B1683931): An E3 ligase ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][2]
-
A PEGylated Linker (C6-PEG3-butyl): A flexible polyethylene (B3416737) glycol (PEG) linker that connects the pomalidomide moiety to a target protein ligand. The linker's length and composition are critical for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.
-
A Terminal Azide (B81097) (N3): A reactive handle for "click chemistry," enabling the covalent attachment of a ligand that specifically binds to a target protein.[1][2]
This document provides detailed application notes for Pomalidomide-C6-PEG3-butyl-N3 and comprehensive protocols for its use in the synthesis and evaluation of PROTACs.
Application Notes
The primary application of Pomalidomide-C6-PEG3-butyl-N3 is in the construction of PROTACs to induce the degradation of a target Protein of Interest (POI). The azide group allows for modular and efficient synthesis of PROTAC libraries through click chemistry reactions.[2]
Principle of Action: PROTAC-Mediated Protein Degradation
A PROTAC synthesized using Pomalidomide-C6-PEG3-butyl-N3 functions by bringing a target protein into close proximity with the CRBN E3 ligase. This induced proximity leads to the ubiquitination of the target protein, marking it for degradation by the 26S proteasome. Unlike traditional inhibitors that only block a protein's function, PROTACs lead to the physical removal of the target protein from the cell.
Caption: PROTAC-mediated protein degradation pathway.
Example Application: Targeting Epidermal Growth Factor Receptor (EGFR)
Quantitative Data Summary from a Representative Study:
| Compound | Target | IC50 (µM) | DC50 (nM) |
| PROTAC 15 | EGFRWT | 0.22 | 43.4 |
| PROTAC 16 | EGFRWT | 0.10 | 32.9 |
| Erlotinib | EGFRWT | 0.32 | N/A |
Data is illustrative and based on a study of pomalidomide-based EGFR PROTACs. IC50 is the half-maximal inhibitory concentration. DC50 is the concentration at which 50% of the target protein is degraded.
Experimental Protocols
The following protocols provide a general framework for the synthesis and evaluation of PROTACs using Pomalidomide-C6-PEG3-butyl-N3.
Protocol 1: PROTAC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of Pomalidomide-C6-PEG3-butyl-N3 to an alkyne-functionalized ligand for a protein of interest.
Materials:
-
Pomalidomide-C6-PEG3-butyl-N3
-
Alkyne-functionalized target protein ligand
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Solvent (e.g., 1:1 t-BuOH/H₂O, DMF, or DMSO)
-
Reaction vessel
-
Stirring apparatus
-
Analytical tools for monitoring the reaction (e.g., LC-MS, HPLC)
-
Purification system (e.g., preparative HPLC)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of Pomalidomide-C6-PEG3-butyl-N3 in the chosen solvent (e.g., 10 mM in DMSO).
-
Prepare a stock solution of the alkyne-functionalized target protein ligand in a compatible solvent.
-
Prepare fresh stock solutions of CuSO₄ (e.g., 20 mM in water) and sodium ascorbate (e.g., 100 mM in water).
-
Prepare a stock solution of the copper-chelating ligand (THPTA or TBTA) (e.g., 50 mM in DMSO/water).
-
-
Reaction Setup:
-
In a reaction vessel, dissolve the alkyne-functionalized ligand (1.0 equivalent) and Pomalidomide-C6-PEG3-butyl-N3 (1.0-1.2 equivalents) in the solvent.
-
In a separate tube, prepare the catalyst premix by combining the CuSO₄ and THPTA/TBTA stock solutions in a 1:5 molar ratio. Let this stand for 1-2 minutes.
-
Add the catalyst premix to the reaction mixture.
-
Add the sodium ascorbate solution to the reaction mixture to initiate the reaction.
-
-
Reaction and Monitoring:
-
Stir the reaction at room temperature for 1-12 hours.
-
Monitor the reaction progress by LC-MS or HPLC until the starting materials are consumed.
-
-
Purification and Characterization:
-
Upon completion, quench the reaction (if necessary) and dilute the mixture with a suitable solvent.
-
Purify the PROTAC product using preparative HPLC.
-
Confirm the identity and purity of the final product by high-resolution mass spectrometry (HRMS) and NMR.
-
Caption: Workflow for PROTAC synthesis via CuAAC.
Protocol 2: PROTAC Synthesis via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This copper-free click chemistry method is ideal for biological applications where copper cytotoxicity is a concern.
Materials:
-
Pomalidomide-C6-PEG3-butyl-N3
-
Strained alkyne (e.g., DBCO or BCN)-functionalized target protein ligand
-
Anhydrous DMSO or DMF
-
Reaction vessel
-
Stirring apparatus
-
Analytical tools (LC-MS, HPLC)
-
Purification system (preparative HPLC)
Procedure:
-
Reagent Preparation:
-
Dissolve Pomalidomide-C6-PEG3-butyl-N3 in anhydrous DMSO to a final concentration of 10 mM.
-
Dissolve the strained alkyne-functionalized target protein ligand in anhydrous DMSO to a final concentration of 10 mM.
-
-
Reaction Setup:
-
In a reaction vessel, mix the two solutions in equimolar amounts or with a slight excess of one component.
-
-
Reaction and Monitoring:
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Purification and Characterization:
-
Purify the resulting PROTAC molecule using reversed-phase HPLC.
-
Confirm the identity and purity of the final PROTAC product using HRMS and NMR.
-
Protocol 3: Western Blot for PROTAC-Induced Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein in cells treated with a synthesized PROTAC.
Materials:
-
Cell line expressing the target protein
-
Synthesized PROTAC and vehicle control (e.g., DMSO)
-
Cell culture reagents
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle-only control.
-
Incubate for a predetermined time (e.g., 4, 8, 16, or 24 hours) at 37°C.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold PBS.
-
Add lysis buffer, scrape the cells, and collect the lysate.
-
Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Generate a dose-response curve to determine the DC50 and Dmax values.
-
Caption: Western blot workflow for protein degradation.
Protocol 4: Mass Spectrometry-Based Proteomics for Off-Target Analysis
This protocol provides a general workflow for identifying potential off-target effects of a PROTAC.
Materials:
-
Cell line of interest
-
Synthesized PROTAC, vehicle control, and a negative control (e.g., a PROTAC with a mutated E3 ligase binder)
-
Cell culture and lysis reagents
-
Reagents for protein digestion (e.g., trypsin)
-
Isobaric labeling reagents (e.g., TMT or iTRAQ) (optional)
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system
-
Proteomics data analysis software
Procedure:
-
Cell Culture and Treatment:
-
Treat cells with the PROTAC at various concentrations and time points, including vehicle and negative controls.
-
-
Cell Lysis and Protein Digestion:
-
Lyse the cells and digest the proteins into peptides using trypsin.
-
-
Sample Preparation for LC-MS/MS:
-
(Optional) Label the peptides from different treatment conditions with isobaric tags for multiplexed quantification.
-
Clean up the peptide samples.
-
-
LC-MS/MS Analysis:
-
Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry.
-
-
Data Analysis:
-
Use proteomics software to identify and quantify proteins across all samples.
-
Identify proteins that show a significant and dose-dependent decrease in abundance in the PROTAC-treated samples compared to controls. These are potential off-targets.
-
-
Validation:
-
Validate potential off-targets using a targeted method, such as Western blotting.
-
Conclusion
Pomalidomide-C6-PEG3-butyl-N3 is a versatile and valuable tool for researchers in chemical biology and drug discovery. Its modular design, incorporating a potent E3 ligase recruiter and a flexible linker with a click chemistry handle, facilitates the rapid synthesis of PROTACs for targeted protein degradation. The protocols outlined in this document provide a comprehensive guide for the synthesis and evaluation of these powerful molecules, enabling the exploration of new therapeutic strategies and the investigation of fundamental biological processes.
References
Application Notes and Protocols for the Synthesis of Pomalidomide-C6-PEG3-butyl-N3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide (B1683931) is a potent modulator of the Cereblon (CRBN) E3 ubiquitin ligase complex, making it a valuable ligand for the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The synthesis of pomalidomide derivatives functionalized with a versatile linker is a critical step in the generation of PROTAC libraries.
This document provides detailed protocols and reaction conditions for the synthesis of Pomalidomide-C6-PEG3-butyl-N3, a key intermediate for PROTAC development. The terminal azide (B81097) group allows for the facile attachment of a target protein ligand via "click chemistry," such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). The inclusion of a C6 alkyl chain and a PEG3 unit in the linker can modulate the physicochemical properties of the resulting PROTAC, such as solubility and cell permeability.
Synthetic Strategy
The optimal synthesis of Pomalidomide-C6-PEG3-butyl-N3 is generally achieved through a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of a pomalidomide precursor, typically 4-fluorothalidomide, with a pre-synthesized or commercially available amine-terminated C6-PEG3-butyl-azide linker. This approach offers a convergent and efficient route to the desired product.
Signaling Pathway and Experimental Workflow
The pomalidomide moiety of the synthesized conjugate is designed to engage the CRBN E3 ligase. The terminal azide serves as a chemical handle for conjugation to a warhead that binds a protein of interest. The resulting PROTAC hijacks the ubiquitin-proteasome system to induce the degradation of the target protein.
Caption: Mechanism of pomalidomide-PROTAC-mediated protein degradation.
The experimental workflow for the synthesis of Pomalidomide-C6-PEG3-butyl-N3 is a two-step process, starting from the synthesis of the linker followed by its conjugation to the pomalidomide core.
Caption: General experimental workflow for the synthesis of Pomalidomide-C6-PEG3-butyl-N3.
Data on Reaction Conditions for Optimal Yield
The following table summarizes typical reaction conditions for the SNAr reaction between 4-fluorothalidomide and various amine-terminated linkers, which are analogous to the synthesis of Pomalidomide-C6-PEG3-butyl-N3. Optimal conditions for the specific target molecule may require some optimization.
| Parameter | Condition | Reported Yield (%) | Reference |
| Pomalidomide Precursor | 4-Fluorothalidomide | - | [1] |
| Amine Linker | Primary or Secondary Amine | - | [2] |
| Base | N,N-Diisopropylethylamine (DIPEA) | 70-95 | [2] |
| Solvent | Dimethyl sulfoxide (B87167) (DMSO) or N,N-Dimethylformamide (DMF) | - | [2] |
| Temperature (°C) | 90 - 130 | - | [2] |
| Reaction Time (h) | 4 - 24 | - | [2] |
| Purification | Silica (B1680970) Gel Column Chromatography | - | [2] |
Note: Yields are highly dependent on the specific linker used and the reaction scale.
Experimental Protocols
Protocol 1: Synthesis of Amine-Terminated C6-PEG3-butyl-Azide Linker (Illustrative)
This protocol outlines a general method for the synthesis of an amine-terminated PEGylated azide linker. Commercially available linkers are a common alternative.
Materials:
-
1-(6-Azidohexyl)-2-(2-(6-hydroxyhexyloxy)ethoxy)ethane (or similar HO-C6-PEG3-butyl-N3 precursor)
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Sodium azide (NaN3)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ammonia (B1221849) in Methanol (B129727) (7N)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
Procedure:
-
Mesylation: To a solution of the alcohol precursor (1.0 eq) and TEA (1.5 eq) in anhydrous DCM at 0 °C, add MsCl (1.2 eq) dropwise. Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.
-
Work-up: Quench the reaction with saturated aqueous NaHCO3 and extract with DCM. Wash the combined organic layers with brine, dry over Na2SO4, filter, and concentrate under reduced pressure to afford the mesylated intermediate.
-
Amination: To a solution of the mesylated intermediate in a sealed tube, add a solution of ammonia in methanol (excess). Heat the mixture to 70 °C and stir for 12 hours.
-
Purification: After cooling to room temperature, concentrate the mixture under reduced pressure. Purify the crude product by silica gel column chromatography (eluting with a gradient of methanol in DCM) to yield the amine-terminated C6-PEG3-butyl-azide linker.
Protocol 2: Synthesis of Pomalidomide-C6-PEG3-butyl-N3
This protocol describes the SNAr reaction between 4-fluorothalidomide and the amine-terminated linker.
Materials:
-
4-Fluorothalidomide (1.0 eq)
-
Amine-C6-PEG3-butyl-N3 linker (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethyl acetate (B1210297) (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Reaction Setup: To a solution of 4-fluorothalidomide (1.0 eq) in anhydrous DMSO, add the amine-C6-PEG3-butyl-N3 linker (1.1 eq) followed by DIPEA (2.5 eq).
-
Reaction Conditions: Heat the reaction mixture to 90-110 °C and stir for 12-18 hours. Monitor the reaction progress by LC-MS until the 4-fluorothalidomide is consumed.
-
Work-up: Cool the reaction mixture to room temperature and pour it into water. Extract the aqueous mixture with ethyl acetate (3x).
-
Washing: Wash the combined organic layers with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes or methanol in DCM to afford Pomalidomide-C6-PEG3-butyl-N3.
-
Characterization: Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Troubleshooting and Optimization
-
Low Yield: If the yield is low, consider increasing the reaction temperature in increments of 10°C (up to 130°C) and extending the reaction time.[2] Ensure all reagents and solvents are anhydrous.
-
Side Products: The formation of side products can occur, particularly at higher temperatures. Careful monitoring by LC-MS is crucial to determine the optimal reaction time.
-
Purification Challenges: If purification by column chromatography is difficult, consider using reverse-phase HPLC for a more efficient separation.
By following these protocols and considering the provided data, researchers can effectively synthesize Pomalidomide-C6-PEG3-butyl-N3 for their PROTAC development programs.
References
Application Notes and Protocols for the Purification of PROTACs Synthesized with Pomalidomide-C6-PEG3-butyl-N3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents designed to selectively eliminate target proteins by hijacking the cell's ubiquitin-proteasome system. A typical PROTAC consists of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This tripartite complex formation leads to the ubiquitination and subsequent degradation of the POI.
This document provides detailed application notes and protocols for the purification of PROTACs synthesized using the popular building block, Pomalidomide-C6-PEG3-butyl-N3. Pomalidomide (B1683931) serves as a ligand for the Cereblon (CRBN) E3 ligase. The purification of these heterobifunctional molecules is a critical step in their development, directly impacting their efficacy, safety, and reproducibility in preclinical and clinical studies. The following protocols for flash chromatography, High-Performance Liquid Chromatography (HPLC), and Supercritical Fluid Chromatography (SFC) are designed to guide researchers in obtaining highly pure PROTACs for their downstream applications.
Signaling Pathway: PROTAC-Mediated Protein Degradation
PROTACs function by inducing proximity between the target protein and an E3 ubiquitin ligase. In the case of pomalidomide-based PROTACs, the pomalidomide moiety binds to CRBN, a substrate receptor of the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex.[1] This binding event initiates the formation of a ternary complex comprising the PROTAC, the target protein, and the CRBN E3 ligase complex. This proximity enables the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.[2]
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for PROTAC Purification and Analysis
The general workflow for the purification and analysis of a newly synthesized pomalidomide-based PROTAC involves an initial crude purification step, followed by a high-resolution polishing step, and finally, analytical verification of purity and identity.
Caption: General workflow for PROTAC purification and analysis.
Purification Protocols
Flash Chromatography (Crude Purification)
Flash chromatography is an effective initial step to remove the bulk of impurities and unreacted starting materials from the crude reaction mixture.[3] The following protocol is a general guideline and should be optimized based on the specific properties of the synthesized PROTAC.
Sample Preparation:
-
Concentrate the crude reaction mixture under reduced pressure to remove the reaction solvent.
-
Redissolve the residue in a minimal amount of a strong solvent (e.g., dichloromethane (B109758) (DCM) or dimethylformamide (DMF)).
-
Adsorb the dissolved crude product onto a small amount of silica (B1680970) gel (dry loading) or dissolve in a minimal volume of a solvent compatible with the initial mobile phase (wet loading). For wet loading, ensure the solvent is weak enough to not cause premature elution of the compound.
Chromatography Conditions:
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (40-63 µm particle size) |
| Mobile Phase A | Non-polar solvent (e.g., Hexane or Heptane) |
| Mobile Phase B | Polar solvent (e.g., Ethyl Acetate, Acetone, or a mixture of DCM/Methanol) |
| Gradient | Step or linear gradient, optimized by Thin Layer Chromatography (TLC) analysis. A common starting point is a linear gradient from 5% to 75% B over 15-20 column volumes.[4][5] |
| Flow Rate | Dependent on column size, typically 15-50 mL/min for a 25-80 g column. |
| Detection | UV at 254 nm and/or 280 nm. |
Protocol:
-
Equilibrate the silica gel column with the initial mobile phase composition (e.g., 95% A, 5% B).
-
Load the prepared sample onto the column.
-
Begin the elution gradient.
-
Collect fractions based on the UV chromatogram.
-
Analyze the collected fractions by TLC or LC-MS to identify those containing the desired PROTAC.
-
Combine the pure or semi-pure fractions and concentrate under reduced pressure.
Quantitative Data Summary (Typical Results):
| Parameter | Value |
| Sample Loading | 1-5% of the silica gel weight |
| Recovery | 60-85% |
| Purity after Flash | 70-90% |
Preparative High-Performance Liquid Chromatography (Prep-HPLC)
Preparative HPLC is used as a final polishing step to achieve high purity (>95%) of the PROTAC.[6] Reversed-phase chromatography is most common for PROTACs due to their often-polar nature.
Sample Preparation:
-
Dissolve the semi-pure PROTAC obtained from flash chromatography in a minimal amount of a suitable solvent (e.g., DMF, DMSO, or acetonitrile/water mixture).
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.
Chromatography Conditions:
| Parameter | Recommendation |
| Stationary Phase | C18 silica gel (5-10 µm particle size) |
| Mobile Phase A | Water with 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) |
| Mobile Phase B | Acetonitrile with 0.1% formic acid or 0.1% TFA |
| Gradient | A shallow linear gradient optimized from analytical HPLC runs. A typical gradient could be 20-80% B over 20-30 minutes. |
| Flow Rate | Dependent on column dimensions, typically 10-40 mL/min for a 20-30 mm ID column. |
| Detection | UV at 254 nm and/or a specific wavelength determined from the UV spectrum of the PROTAC. |
Protocol:
-
Equilibrate the C18 column with the initial mobile phase composition.
-
Inject the filtered sample onto the column.
-
Run the gradient elution.
-
Collect fractions corresponding to the main product peak.
-
Analyze the purity of the collected fractions by analytical LC-MS.
-
Combine the fractions with >95% purity.
-
Lyophilize the combined fractions to obtain the final product as a solid.
Quantitative Data Summary (Typical Results):
| Parameter | Value | Reference |
| Sample Loading | 10-100 mg per injection (depending on column size) | |
| Recovery | 30-60% | [6] |
| Final Purity | >95% | [6] |
Supercritical Fluid Chromatography (SFC)
SFC is a "green" chromatography technique that uses supercritical CO₂ as the main mobile phase. It is particularly advantageous for the purification of polar and chiral molecules, offering faster separations and reduced solvent consumption compared to HPLC.[7][8]
Sample Preparation:
-
Dissolve the semi-pure PROTAC in a minimal amount of a solvent miscible with the mobile phase, such as methanol (B129727) or ethanol.
-
Filter the solution through a 0.45 µm syringe filter.
Chromatography Conditions:
| Parameter | Recommendation |
| Stationary Phase | Polar stationary phases (e.g., Diol, 2-Ethylpyridine) or chiral stationary phases if applicable. |
| Mobile Phase A | Supercritical CO₂ |
| Mobile Phase B (Modifier) | Methanol or Ethanol, often with a polar additive (e.g., ammonium (B1175870) hydroxide, formic acid) to improve peak shape. |
| Gradient | A linear gradient of the modifier, e.g., 5-50% B over 5-10 minutes. |
| Flow Rate | 10-80 g/min for preparative scale. |
| Back Pressure | 100-150 bar |
| Temperature | 35-45 °C |
| Detection | UV and/or Mass Spectrometry (MS) |
Protocol:
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject the filtered sample.
-
Run the gradient program.
-
Collect fractions based on the detector signal.
-
Analyze the collected fractions for purity.
-
Evaporate the modifier from the collected fractions to obtain the purified PROTAC.
Quantitative Data Summary (Typical Advantages):
| Parameter | Advantage over HPLC | Reference |
| Run Time | 3-5 times faster | [8] |
| Solvent Consumption | Significantly reduced | [7] |
| Product Recovery | Often higher due to easier solvent removal |
Quality Control and Analysis
After purification, it is essential to confirm the purity and identity of the synthesized PROTAC.
1. Analytical HPLC-MS:
-
Purpose: To determine the final purity of the PROTAC and confirm its molecular weight.
-
Method: A rapid analytical scale reversed-phase HPLC method coupled to a mass spectrometer.
-
Expected Outcome: A single major peak in the chromatogram with a purity of >95% and a mass spectrum corresponding to the expected molecular weight of the PROTAC.[9]
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To confirm the chemical structure of the purified PROTAC.
-
Method: ¹H and ¹³C NMR spectroscopy.
-
Expected Outcome: The NMR spectra should be consistent with the proposed structure of the Pomalidomide-C6-PEG3-butyl-N3 derived PROTAC.
Conclusion
The purification of PROTACs synthesized with Pomalidomide-C6-PEG3-butyl-N3 is a multi-step process that typically involves an initial crude purification by flash chromatography followed by a final polishing step using preparative HPLC or SFC. The choice of the specific purification strategy and conditions will depend on the physicochemical properties of the target PROTAC. Careful optimization of the purification protocols and rigorous analytical characterization are paramount to obtaining high-quality PROTACs for reliable biological evaluation.
References
Troubleshooting & Optimization
Troubleshooting low yield in Pomalidomid-C6-PEG3-butyl-N3 click reactions
Technical Support Center: Pomalidomide-C6-PEG3-butyl-N3 Click Reactions
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using Pomalidomide-C6-PEG3-butyl-N3 in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in my Pomalidomide-C6-PEG3-butyl-N3 click reaction?
A1: Low yields in CuAAC reactions often stem from several key factors:
-
Oxygen Contamination: The active catalyst, Cu(I), is easily oxidized to the inactive Cu(II) state by oxygen. It is critical to properly degas solvents and run the reaction under an inert atmosphere like nitrogen or argon.[1][2]
-
Catalyst Inactivity: The copper source or the reducing agent may be old or degraded. Using a fresh, high-quality copper(II) sulfate (B86663) source and a freshly prepared solution of a reducing agent like sodium ascorbate (B8700270) is essential.[3]
-
Poor Reagent Purity: Impurities in the Pomalidomide-azide starting material or the alkyne substrate can interfere with the reaction.[2] Ensure the purity of your reagents using appropriate analytical techniques.
-
Suboptimal Reagent Ratios: The stoichiometry of the reactants, copper, ligand, and reducing agent is crucial. Excess alkyne, for instance, can sometimes inhibit the catalyst.[2][4]
-
Solubility Issues: Pomalidomide conjugates, especially those with long linkers, can have limited solubility in common reaction solvents, leading to a heterogeneous mixture and reduced reaction rates.[5]
-
Inadequate Ligand: A copper-stabilizing ligand is vital to prevent catalyst precipitation and improve reaction efficiency. The absence or wrong choice of a ligand can significantly lower the yield.[2]
Q2: My reaction stalls and does not go to completion. What should I do?
A2: A stalled reaction often points to catalyst deactivation.[1][2]
-
Catalyst Degradation: The Cu(I) catalyst may have been oxidized over the course of the reaction. Consider adding a second portion of the copper sulfate/ligand mixture and fresh sodium ascorbate.[2]
-
Insufficient Reducing Agent: Ensure you are using a sufficient molar excess of the reducing agent (e.g., sodium ascorbate) relative to the copper catalyst to maintain the Cu(I) oxidation state.[2]
Q3: How can I improve the solubility of my Pomalidomide-C6-PEG3-butyl-N3 and alkyne partner?
A3: Solubility is a common challenge, particularly with complex biomolecules. The PEG3 linker in your molecule is designed to enhance water solubility, but co-solvents are often necessary.[6]
-
Co-Solvent Systems: Use a mixture of solvents. Polar aprotic solvents like DMSO or DMF are effective at dissolving organic molecules, while co-solvents like water or t-BuOH can help dissolve other components.[2][5] Common mixtures include DMSO/water, DMF/water, or t-BuOH/water.[7]
-
Temperature: Gentle heating can sometimes improve solubility, but be cautious as excessive heat can degrade reactants or the catalyst.[8][9]
Q4: I am observing significant side product formation on my TLC/LC-MS. What are these and how can I minimize them?
A4: Side products in CuAAC are typically due to undesired reactivity of the starting materials or intermediates.
-
Alkyne Homocoupling (Glaser Coupling): This is a common side reaction where the terminal alkyne couples with itself. It can be minimized by ensuring an oxygen-free environment and using an adequate amount of reducing agent like sodium ascorbate.[3]
-
Thiol-Related Side Products: If your alkyne-containing molecule has free cysteine residues, you may observe the formation of thiotriazoles, which can be a major byproduct.[10] This can sometimes be mitigated by adding free thiols like glutathione (B108866) or cysteine to the reaction mixture.[10]
-
Substrate Decomposition: Pomalidomide or your alkyne may be unstable under the reaction conditions (e.g., pH, temperature), leading to degradation products.[1] Analyze your starting materials for stability under the reaction conditions.
Q5: Which copper ligand is best for my reaction?
A5: The choice of ligand is critical for stabilizing the Cu(I) catalyst.
-
Water-Soluble Ligands: For reactions in aqueous media, water-soluble ligands like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) or BTTAA are highly recommended.[11] They have been shown to improve reaction outcomes in bioconjugation.[4][11]
-
TBTA: Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) is a widely used ligand, but its poor water solubility can be a limitation.[11]
-
Ligand-to-Copper Ratio: A ligand-to-copper ratio of 5:1 can protect sensitive amino acid residues, like histidine, from oxidation.[4] However, an excess of ligand can sometimes inhibit the reaction.[3]
Troubleshooting Summary
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield | Oxygen contamination inactivating the Cu(I) catalyst. | Degas all solvents thoroughly (e.g., by bubbling with argon or nitrogen for 15-20 minutes) and maintain an inert atmosphere.[1][2] |
| Inactive or degraded reagents (copper source, reducing agent). | Use a fresh stock of CuSO₄ and a freshly prepared solution of sodium ascorbate.[3] | |
| Poor solubility of reactants. | Use a co-solvent system such as DMSO/water or DMF/water. Gentle heating may also be beneficial.[5] | |
| Reaction Stalls | Catalyst deactivation over time. | Add a second charge of the CuSO₄/ligand and sodium ascorbate solutions.[2] |
| Insufficient reducing agent. | Ensure a molar excess of sodium ascorbate relative to the copper catalyst is used.[2] | |
| Side Product Formation | Oxidative homocoupling of the alkyne (Glaser coupling). | Ensure rigorous exclusion of oxygen and use an effective reducing agent.[3] |
| Decomposition of starting materials or product. | Verify the stability of your reagents at the reaction temperature and pH. Avoid excessive heat.[1] | |
| Difficulty in Purification | Complex reaction mixture with multiple byproducts. | Optimize the reaction to minimize side products. Use purification techniques like preparative HPLC for complex mixtures. |
| Residual copper in the final product. | Use a copper chelating agent during workup or purification. |
Key Experimental Protocol: General CuAAC
This is a generalized protocol that should be optimized for your specific alkyne substrate.
1. Reagent Preparation:
-
Pomalidomide-C6-PEG3-butyl-N3 Solution: Prepare a stock solution (e.g., 10 mM) in anhydrous DMSO.
-
Alkyne Solution: Prepare a stock solution of your alkyne-containing molecule (1.1 to 1.5 equivalents) in anhydrous DMSO.
-
CuSO₄ Solution: Prepare a 100 mM stock solution in deionized water.
-
Ligand Solution (e.g., THPTA): Prepare a 100 mM stock solution in deionized water.
-
Sodium Ascorbate Solution: Prepare a 1 M stock solution in deionized water. This solution must be made fresh before each use. [12]
2. Reaction Setup:
-
In a reaction vial, dissolve Pomalidomide-C6-PEG3-butyl-N3 (1 equivalent) and your alkyne substrate (1.1 to 1.5 equivalents) in a suitable solvent mixture (e.g., DMSO/t-BuOH/H₂O).[2]
-
Degas the solution by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.[2]
-
Add the CuSO₄ solution (e.g., 0.1 equivalents) and the ligand solution (e.g., 0.5 equivalents, for a 5:1 ligand to copper ratio).
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., 1 equivalent).
-
Seal the vial and stir the reaction at room temperature.
3. Monitoring and Work-up:
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, quench it by exposing it to air or by adding a chelating agent.
-
Purify the crude product using an appropriate method, such as silica (B1680970) gel column chromatography or preparative HPLC.
Visual Guides
Caption: A workflow for troubleshooting low yields.
Caption: The catalytic cycle of a CuAAC reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. jenabioscience.com [jenabioscience.com]
- 5. benchchem.com [benchchem.com]
- 6. adcreview.com [adcreview.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05442A [pubs.rsc.org]
- 10. Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Optimizing linker length and composition for pomalidomide-based PROTACs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the linker length and composition of pomalidomide-based Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for a pomalidomide-based PROTAC?
A1: Pomalidomide-based PROTACs are heterobifunctional molecules that work by inducing the degradation of a target protein of interest (POI).[1] They consist of three components: a ligand that binds to the POI, a pomalidomide (B1683931) ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a chemical linker connecting the two.[2] By bringing the POI and CRBN into close proximity, the PROTAC facilitates the formation of a ternary complex, leading to the ubiquitination of the POI.[3] This polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[4] The PROTAC molecule itself is not degraded and can act catalytically to degrade multiple POI molecules.[1]
Q2: Why are linker length and composition critical for PROTAC efficacy?
A2: The linker is not just a spacer; it plays a crucial role in determining the efficacy of a PROTAC.[5] Its length, composition (e.g., polyethylene (B3416737) glycol (PEG) or alkyl chains), and rigidity influence several key properties:[]
-
Ternary Complex Formation: The linker's characteristics are critical for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[3] An optimal linker ensures the correct spatial orientation for efficient ubiquitination.
-
Physicochemical Properties: The linker affects the PROTAC's solubility, cell permeability, and metabolic stability.[7] For instance, hydrophilic PEG linkers can improve solubility, while more hydrophobic alkyl linkers may enhance cell membrane permeability.[7]
-
Selectivity and Off-Target Effects: The linker design can influence the selectivity of the PROTAC and potentially mitigate off-target effects, such as the degradation of endogenous CRBN substrates (neosubstrates).[7]
Q3: What are common starting points for linker length and composition?
A3: While the optimal linker must be determined empirically for each target, a common strategy is to synthesize a library of PROTACs with varying linker lengths and compositions.[7] Based on published data, linkers with a chain of approximately 12-20 atoms are often a good starting point.[7] Both flexible linkers, like PEG and alkyl chains, and more rigid linkers containing cyclic structures have been used successfully.[3]
Q4: How does the linker attachment point on pomalidomide affect PROTAC activity?
A4: The point at which the linker is attached to the pomalidomide core significantly impacts PROTAC activity. Studies have shown that substitution at the C5 position of the phthalimide (B116566) ring can lead to higher degradation activity compared to C4 substitution.[2][7] Furthermore, modifications at the C5 position have been shown to reduce the off-target degradation of certain zinc-finger proteins.[7]
Troubleshooting Guides
Issue 1: No or low degradation of the target protein is observed.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Linker Length | Synthesize and test a range of linker lengths. A linker that is too short may cause steric hindrance, while one that is too long may not effectively bring the proteins together.[7] |
| Ineffective Ternary Complex Formation | Use biophysical assays like AlphaLISA or NanoBRET to directly assess ternary complex formation. A lack of a signal suggests an issue with the PROTAC's ability to bridge the two proteins. |
| Poor Cell Permeability | Assess cell permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA). Modify the linker to improve solubility and permeability; for example, by incorporating PEG units.[7] |
| Low CRBN Expression in Cell Line | Confirm CRBN expression levels in your cell line using Western Blot. If expression is low, consider using a different cell line with higher CRBN expression. |
| PROTAC Instability | Evaluate the chemical and metabolic stability of your PROTAC. Modifications to the linker may improve its stability in the cellular environment. |
Issue 2: The "Hook Effect" is observed (degradation decreases at higher PROTAC concentrations).
| Potential Cause | Troubleshooting Steps |
| Formation of Non-productive Binary Complexes | This is an inherent characteristic of PROTACs where at high concentrations, the PROTAC forms binary complexes with either the target protein or the E3 ligase, preventing the formation of the productive ternary complex.[7] |
| Perform a detailed dose-response curve to identify the optimal concentration that gives the maximum degradation (Dmax) before the hook effect becomes prominent. | |
| Redesign the linker to enhance the cooperativity of ternary complex formation. A more stable ternary complex can mitigate the hook effect. |
Issue 3: Off-target protein degradation is observed.
| Potential Cause | Troubleshooting Steps |
| Degradation of CRBN Neosubstrates | The pomalidomide moiety can induce the degradation of endogenous CRBN substrates. |
| Modify the linker attachment point on the pomalidomide. C5-substituted pomalidomide has been shown to reduce off-target degradation of some zinc-finger proteins.[7] | |
| Perform proteomic studies to identify off-target effects and guide further linker optimization. |
Quantitative Data on Pomalidomide-Based PROTACs
The following tables summarize the impact of linker length and composition on the degradation efficiency (DC50 and Dmax) of pomalidomide-based PROTACs for various targets.
Table 1: Pomalidomide-Based PROTACs Targeting BRD4
| PROTAC | Linker Composition | Linker Length (atoms) | Pomalidomide Attachment Point | DC50 (nM) | Dmax (%) | Cell Line |
| ARV-825 | PEG | - | C4 | <1 | >95 | RS4;11 |
| B23 | Ethylenedioxy | - | C5 | - | >40.5 (at 10 nM) | MV4-11 |
| B24 | Ethylenedioxy | - | C5 | 0.75 | >95 | MV4-11 |
| B25 | Ethylenedioxy | - | C5 | - | >43.9 (at 10 nM) | MV4-11 |
| B26 | Ethylenedioxy | - | C4 | - | Negative Feedback | MV4-11 |
Data synthesized from published literature.[5][8]
Table 2: Pomalidomide-Based PROTACs Targeting BTK
| PROTAC | Linker Composition | Linker Length (atoms) | Pomalidomide Attachment Point | DC50 (nM) | Dmax (%) | Cell Line |
| MT-802 | PEG-based | 8 | C5 | ~9 | >99 | Namalwa |
| MT-809 | PEG-based | 12 | C5 | ~12 | >99 | Namalwa |
| Compound A | PEG-based | 8 | C4 | Inactive | - | Namalwa |
Data synthesized from published literature.[3]
Table 3: Pomalidomide-Based PROTACs Targeting EGFR
| PROTAC | Linker Composition | Linker Length (atoms) | Pomalidomide Attachment Point | DC50 (nM) | Dmax (%) | Cell Line |
| Compound 16 | PEG-based | ~15 | - | 32.9 | >95 | A549 |
| Compound 15 | PEG-based | ~12 | - | 43.4 | >95 | A549 |
Data synthesized from published literature.[7][9]
Experimental Protocols
1. Western Blot Analysis for Protein Degradation
This is the standard method for quantifying the reduction in target protein levels following PROTAC treatment.[1]
-
Cell Culture and Treatment: Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[1]
-
Cell Lysis: Aspirate the media, wash the cells with ice-cold PBS, and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[1]
-
SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]
-
Antibody Incubation: Block the membrane and incubate with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin). Follow this with incubation with an appropriate HRP-conjugated secondary antibody.[1]
-
Detection and Analysis: Add a chemiluminescent substrate and capture the signal. Quantify the band intensities and normalize the target protein signal to the loading control to determine the percentage of degradation. Calculate DC50 and Dmax values from the dose-response curve.[1][7]
2. Ternary Complex Formation Assay using AlphaLISA
This bead-based immunoassay detects and quantifies the formation of the ternary complex.[7]
-
Reagent Preparation: Prepare tagged recombinant target protein (e.g., GST-tagged) and E3 ligase (e.g., His-tagged CRBN/DDB1). Prepare the PROTAC compound at various concentrations.[7]
-
Assay Plate Setup: In a 384-well plate, add the target protein, E3 ligase, and PROTAC in assay buffer. Incubate at room temperature for 1 hour to allow complex formation.[7]
-
Bead Addition: Add AlphaLISA acceptor beads (e.g., anti-GST) and donor beads (e.g., anti-His) to the wells. Incubate in the dark at room temperature for 1 hour.[7]
-
Signal Detection: Read the plate on an AlphaLISA-compatible plate reader. The signal generated is proportional to the amount of ternary complex formed.[7]
-
Data Analysis: Plot the AlphaLISA signal against the PROTAC concentration.[7]
3. In-vitro Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.
-
Cell Treatment and Lysis: Treat cells with the optimal concentration of your PROTAC for a shorter time course (e.g., 2-6 hours). Include a proteasome inhibitor (e.g., MG132) co-treatment group to block degradation and allow ubiquitinated protein to accumulate. Lyse the cells under denaturing conditions to preserve ubiquitination.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the target protein overnight at 4°C to immunoprecipitate the target protein.
-
Western Blot Analysis: Elute the immunoprecipitated protein and analyze by Western blotting using an anti-ubiquitin antibody to detect polyubiquitinated target protein.
Visualizations
Caption: General signaling pathway of a pomalidomide-based PROTAC.
Caption: A typical experimental workflow for evaluating PROTACs.
Caption: Troubleshooting decision tree for pomalidomide-based PROTACs.
References
- 1. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure–activity relationship study of PROTACs against hematopoietic prostaglandin D2 synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Identification of highly efficacious PROTACs targeting BRD4 against acute myeloid leukemia: Design, synthesis, and biological evaluations [ccspublishing.org.cn]
- 9. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
Pomalidomide-C6-PEG3-butyl-N3: A Technical Support Guide for Researchers
Disclaimer: Pomalidomide-C6-PEG3-butyl-N3 is a specialized research chemical. This guide is intended for informational purposes for researchers, scientists, and drug development professionals and is based on best practices for handling similar compounds, including Pomalidomide (B1683931) derivatives, PROTACs, and molecules containing PEG and azide (B81097) functionalities. Always refer to the specific product information provided by the supplier and your institution's safety protocols.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for storing Pomalidomide-C6-PEG3-butyl-N3?
A1: Proper storage is critical to maintain the stability and integrity of the compound. For long-term storage of the solid compound, a temperature of -20°C is recommended.[1][2] The compound should be stored in a tightly sealed container, protected from light and moisture.[1] For solutions, it is best to store them at -80°C for up to six months or at -20°C for up to one month.[1] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot stock solutions into single-use vials.[1][2]
Q2: How should I handle the solid form of Pomalidomide-C6-PEG3-butyl-N3?
A2: All handling of the solid compound should be conducted in a certified chemical fume hood to avoid inhalation of any dust.[3][4] Personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile is a common choice, with double-gloving recommended), and safety glasses with side shields or chemical splash goggles, is mandatory.[3][4] Due to the azide group, use non-metal (e.g., plastic or ceramic) spatulas to prevent the formation of shock-sensitive metal azides.[3] When working with larger quantities, ensure equipment is properly grounded to prevent static discharge.[3]
Q3: What are the primary safety concerns associated with this compound?
A3: The safety profile of this molecule is dictated by its constituent parts:
-
Pomalidomide: This is a thalidomide (B1683933) analog and a known teratogen, meaning it can cause harm to an unborn child.[2][3] It may also damage fertility.[3]
-
Azide Group: Organic azides can be shock-sensitive and may decompose explosively, especially with heat or in the presence of certain metals.[5][6] They can also be toxic if inhaled, ingested, or absorbed through the skin.[3][6]
-
General Potency: As a PROTAC, this molecule is designed to be biologically active at low concentrations.
Q4: How should I prepare a stock solution of Pomalidomide-C6-PEG3-butyl-N3?
A4: Before opening the vial, allow the solid compound to equilibrate to room temperature to prevent condensation.[1] This compound is expected to be soluble in organic solvents like DMSO.[1] Add the calculated volume of anhydrous DMSO to the vial to achieve your desired stock concentration.[1] Ensure the compound is fully dissolved, which can be aided by vortexing or using an ultrasonic bath.[1]
Troubleshooting Guide
Issue 1: Inconsistent or no degradation of the target protein.
| Potential Cause | Suggested Solution |
| Poor Cell Permeability | PROTACs are large molecules and may have difficulty crossing the cell membrane.[7] Compare potency in live vs. permeabilized cells using a target engagement assay to assess permeability.[7] |
| Inefficient Ternary Complex Formation | The spatial arrangement of the target protein, the PROTAC, and the E3 ligase is crucial for ubiquitination.[7] The linker length and composition are key determinants of this geometry.[8] If degradation is not observed, a different linker may be required.[8] |
| "Hook Effect" | At high concentrations, the PROTAC can form binary complexes with either the target protein or the E3 ligase, preventing the formation of the productive ternary complex and reducing degradation.[9] Perform a full dose-response curve to identify the optimal concentration range.[9] |
| Cell Health and Culture Conditions | Cell passage number, confluency, and overall health can impact the efficiency of the ubiquitin-proteasome system.[8] Standardize cell culture conditions, including using cells within a defined passage number range and consistent seeding densities.[8] |
| Compound Instability | The PROTAC may be unstable in the cell culture medium over the course of the experiment.[8] Assess the stability of the compound in your specific media and experimental timeframe. |
Issue 2: Off-target effects are observed.
| Potential Cause | Suggested Solution |
| Non-selective Warhead | The ligand binding to the protein of interest may have affinity for other proteins. Use a more selective binder for your target protein.[8] |
| Linker-Induced Off-Targets | The linker can influence the conformation of the ternary complex, leading to the ubiquitination of unintended proteins.[8] Systematically vary the linker length and composition to improve selectivity.[8] |
| E3 Ligase Choice | Different E3 ligases have different endogenous substrates.[8] Switching to a PROTAC that recruits a different E3 ligase may improve the selectivity profile.[8] |
| Pomalidomide-Specific Effects | The pomalidomide moiety itself has intrinsic biological activity.[2] Include a control compound that is just the pomalidomide-linker portion without the target binder to assess these effects. |
Experimental Protocols
Protocol 1: General Western Blot for Protein Degradation
-
Cell Seeding: Plate cells at a consistent density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of concentrations of Pomalidomide-C6-PEG3-butyl-N3 for a predetermined amount of time (e.g., 8-24 hours).[9] Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then probe with a primary antibody specific for the target protein. A loading control antibody (e.g., GAPDH, α-Tubulin) should also be used.[9]
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the extent of protein degradation relative to the vehicle control.
Protocol 2: Confirmation of Proteasome-Dependent Degradation
-
Experimental Setup: Design your experiment to include the following conditions:
-
Vehicle control
-
Pomalidomide-C6-PEG3-butyl-N3 at an effective concentration
-
A proteasome inhibitor (e.g., MG132) alone
-
Co-treatment with Pomalidomide-C6-PEG3-butyl-N3 and the proteasome inhibitor.
-
-
Treatment: Pre-treat cells with the proteasome inhibitor for 1-2 hours before adding the PROTAC.
-
Analysis: Perform a Western blot as described in Protocol 1.
-
Interpretation: If the degradation of the target protein is rescued (i.e., protein levels are restored) in the co-treatment condition, it confirms that the degradation is dependent on the proteasome.[7]
Visualizations
Caption: A general workflow for assessing PROTAC-mediated protein degradation.
Caption: A decision tree for troubleshooting lack of PROTAC activity.
References
- 1. benchchem.com [benchchem.com]
- 2. Pomalidomide | Cell Signaling Technology [cellsignal.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Solubility of Pomalidomide-Based PROTACs
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on improving the solubility of pomalidomide-based Proteolysis Targeting Chimeras (PROTACs). Poor aqueous solubility is a common challenge in PROTAC development, often leading to experimental variability and hindering the translation of promising candidates.[1][2] This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to address these issues.
Frequently Asked Questions (FAQs)
Q1: Why do pomalidomide-based PROTACs often have poor solubility?
A: Pomalidomide-based PROTACs are inherently large and complex molecules, often with high molecular weights (frequently >700 Da) and significant lipophilicity. This combination places them in the "beyond the Rule of Five" (bRo5) chemical space, which is associated with low aqueous solubility.[1][2] Their complex structure, consisting of a target protein ligand, a pomalidomide (B1683931) ligand for the Cereblon (CRBN) E3 ligase, and a chemical linker, contributes to a large, often hydrophobic surface area and a tendency to form stable crystal lattices, further reducing solubility in aqueous solutions.[1][2]
Q2: What are the experimental consequences of poor PROTAC solubility?
A: Poor solubility can lead to several experimental issues, including:
-
Precipitation in assays: The PROTAC may precipitate in aqueous cell culture media or biochemical assay buffers, leading to an underestimation of its potency (e.g., DC50, IC50).[1][2]
-
Inaccurate quantification: Undissolved compound can result in errors when determining the actual concentration in stock solutions and experimental wells.[1]
-
Low bioavailability: In cellular and in vivo studies, poor solubility limits the amount of PROTAC that can cross cell membranes to reach its intracellular target, thereby reducing its efficacy.[1]
-
Irreproducible results: The extent of precipitation can vary between experiments, leading to high variability and a lack of reproducibility.[1][2]
Q3: What are the main strategies to improve the solubility of pomalidomide-based PROTACs?
A: The two primary strategies for enhancing the solubility of pomalidomide-based PROTACs are:
-
Chemical Modification (Linker Design): Optimizing the linker connecting the pomalidomide and the target protein ligand is a key approach. This involves modifying the linker's composition, length, and rigidity to improve the physicochemical properties of the PROTAC.[1]
-
Formulation Strategies: Employing advanced formulation techniques, such as amorphous solid dispersions (ASDs), can significantly enhance the solubility and dissolution rate of poorly soluble PROTACs.[3][4][5]
Q4: How does linker composition affect PROTAC solubility?
A: The linker's chemical makeup has a significant impact on the overall solubility of the PROTAC. Incorporating polar or ionizable groups, such as basic nitrogen atoms in aromatic rings or replacing linear alkyl chains with heterocyclic scaffolds like piperazine (B1678402) or piperidine, can improve aqueous solubility.[1] Hydrophilic linkers, such as those containing polyethylene (B3416737) glycol (PEG) units, can also enhance solubility and cell permeability.
Q5: What is the "hook effect" and is it related to solubility?
A: The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at very high concentrations. This occurs because at high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-Target or PROTAC-E3 Ligase) rather than the productive ternary complex (Target-PROTAC-E3 Ligase). While primarily a concentration-dependent phenomenon, an optimized linker that promotes stable ternary complex formation can help mitigate the hook effect. Solubility does not directly cause the hook effect, but poor solubility can lead to inaccurate concentration determination, which might be misinterpreted as a hook effect.
Troubleshooting Guides
Issue 1: My pomalidomide-based PROTAC precipitates out of solution during my cell-based assay.
-
Question 1: Have you measured the kinetic solubility of your PROTAC in the assay buffer?
-
Answer: It is crucial to determine the kinetic solubility of your PROTAC in the specific buffer used for your experiment (e.g., PBS, cell culture media). This will help you identify the concentration at which your PROTAC starts to precipitate. A protocol for a kinetic solubility assay is provided below.
-
-
Question 2: Is the final DMSO concentration in your assay too high?
-
Answer: While DMSO is often used to prepare stock solutions, high final concentrations in the assay can lead to compound precipitation when diluted in an aqueous buffer. Aim to keep the final DMSO concentration low, typically ≤1%.[1]
-
-
Question 3: Have you considered using a formulation strategy?
-
Answer: For compounds with very low intrinsic solubility, an amorphous solid dispersion (ASD) can be prepared to improve dissolution and maintain a supersaturated state in your assay medium. This involves dispersing the PROTAC in a polymer matrix.
-
Issue 2: I observe target engagement in a biochemical assay, but no degradation in cells.
-
Question 1: Could low cell permeability be the issue?
-
Answer: Poor solubility is often linked to low permeability. If the PROTAC cannot efficiently cross the cell membrane, it will not be able to induce degradation of the target protein. Consider modifying the linker to balance hydrophilicity and hydrophobicity to improve cell permeability.
-
-
Question 2: Is the PROTAC forming a stable ternary complex in the cellular environment?
-
Answer: The formation of a stable ternary complex (Target-PROTAC-E3 Ligase) is essential for protein degradation. The NanoBRET™ Ternary Complex Formation Assay can be used to confirm complex formation in live cells. A protocol for this assay is provided below.
-
-
Question 3: Have you confirmed that the lack of degradation is not due to the "hook effect"?
-
Answer: Test a wide range of PROTAC concentrations. If you observe degradation at lower concentrations but not at higher ones, you may be observing the hook effect. An optimized linker can sometimes help to widen the effective concentration range.
-
Data Presentation
Table 1: Impact of Linker Composition and Length on Pomalidomide-Based PROTAC Performance
| PROTAC | Target Protein | Linker Composition | Linker Length (atoms) | DC50 | Dmax | Cell Line |
| BTK Degrader 1 | BTK | PEG | 12 | >1000 nM | <20% | MOLM-14 |
| BTK Degrader 2 | BTK | PEG | 15 | 8 nM | >90% | MOLM-14 |
| BTK Degrader 3 | BTK | Alkyl Chain | 15 | 25 nM | >90% | MOLM-14 |
| EGFR Degrader 1 | EGFR | PEG-Alkyl | 16 | 0.10 µM | 96% | A549 |
| EGFR Degrader 2 | EGFR | PEG-Alkyl | 20 | 0.65 µM | 85% | A549 |
Data synthesized from published literature.[6][7] This table illustrates the critical role of linker optimization in achieving potent protein degradation. Note that direct comparison between different target proteins should be made with caution.
Table 2: Solubility Enhancement of Cereblon-Recruiting PROTACs using Amorphous Solid Dispersions (ASDs)
| PROTAC | Formulation | Polymer Excipient | Drug Loading (% w/w) | Solubility/Dissolution Enhancement |
| AZ1 | ASD | HPMCAS | Up to 20% | Up to 2-fold increase in drug supersaturation.[3][4][5] |
| ARCC-4 | ASD | HPMCAS, Eudragit L 100-55 | 10% and 20% | Pronounced supersaturation without precipitation.[2][8][9] |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay by Nephelometry or UV-Vis Spectroscopy
This protocol provides a high-throughput method to assess the kinetic solubility of a PROTAC in an aqueous buffer.[1]
Materials:
-
PROTAC of interest
-
100% DMSO
-
Aqueous assay buffer (e.g., PBS, pH 7.4)
-
96-well or 384-well clear-bottom plates
-
Nephelometer or UV-Vis plate reader
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of the PROTAC in 100% DMSO. Ensure the compound is fully dissolved.
-
Serial Dilution: In a 96-well DMSO plate, perform a serial dilution of the PROTAC stock solution.
-
Transfer to Assay Plate: Transfer a small volume (e.g., 2 µL) of the DMSO dilutions to a clear 96-well or 384-well plate containing the aqueous assay buffer (e.g., 198 µL). The final DMSO concentration should be kept low (typically ≤1%).
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 1-2 hours) to allow for precipitation to reach equilibrium.
-
Measurement: Measure the turbidity of each well using a nephelometer or the absorbance at a wavelength where the compound does not absorb (e.g., 620 nm) using a UV-Vis plate reader.
-
Data Analysis: The kinetic solubility limit is defined as the highest concentration at which no significant increase in turbidity or absorbance is observed compared to the buffer-only control.
Protocol 2: NanoBRET™ Ternary Complex Formation Assay
This protocol describes the use of the NanoBRET™ assay to monitor the formation of the ternary complex in live cells.[10][11][12][13][14]
Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmids encoding NanoLuc®-Target Protein and HaloTag®-CRBN fusion proteins
-
Transfection reagent
-
Opti-MEM™
-
PROTAC of interest
-
MG132 (optional proteasome inhibitor)
-
HaloTag® NanoBRET® 618 Ligand
-
Nano-Glo® Live Cell Substrate
-
Luminometer with 460 nm and 618 nm emission filters
Procedure:
-
Transfection: Co-transfect cells with the NanoLuc®-Target Protein and HaloTag®-CRBN expression vectors and seed them into 96-well plates. Incubate for 24-48 hours.
-
Compound Treatment: Prepare serial dilutions of the PROTAC in Opti-MEM™. Optionally, pre-treat cells with a proteasome inhibitor like MG132 for 2-4 hours before adding the PROTAC. Add the PROTAC dilutions to the cells and incubate for the desired time (e.g., 2-4 hours).
-
Reagent Addition: Prepare the NanoBRET™ detection reagent by diluting the HaloTag® NanoBRET® 618 Ligand and Nano-Glo® Live Cell Substrate in Opti-MEM™. Add the detection reagent to each well.
-
Signal Measurement: Incubate the plate at room temperature for 10-15 minutes. Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. An increase in the NanoBRET™ ratio indicates ternary complex formation. Plot the ratio against the PROTAC concentration to determine the EC50.
Protocol 3: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
This is a general protocol for preparing an ASD to enhance PROTAC solubility. The choice of polymer and drug loading should be optimized for each specific PROTAC.
Materials:
-
Pomalidomide-based PROTAC
-
Polymer excipient (e.g., HPMCAS, Soluplus®, Eudragit®)
-
Volatile organic solvent (e.g., acetone, methanol, dichloromethane)
-
Rotary evaporator or vacuum oven
Procedure:
-
Dissolution: Dissolve both the PROTAC and the polymer excipient in a suitable volatile organic solvent. The drug-to-polymer ratio will depend on the desired drug loading.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure or by evaporation in a vacuum oven at a controlled temperature. This should result in a thin film or a solid mass.
-
Drying: Further dry the resulting solid under vacuum for an extended period (e.g., 24-48 hours) to remove any residual solvent.
-
Milling/Sieving: Gently grind the dried ASD into a fine powder and, if necessary, pass it through a sieve to obtain a uniform particle size.
-
Characterization: Characterize the ASD using techniques such as X-ray powder diffraction (XRPD) to confirm the amorphous nature of the PROTAC and differential scanning calorimetry (DSC) to determine the glass transition temperature.
-
Dissolution Testing: Evaluate the dissolution profile of the ASD powder in a relevant aqueous buffer and compare it to the crystalline PROTAC.
Visualizations
Caption: Mechanism of action for pomalidomide-based PROTACs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Developing Multi-Component Solid Formulation Strategies for PROTAC Dissolution Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Developing Multi-Component Solid Formulation Strategies for PROTAC Dissolution Enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 13. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bmglabtech.com [bmglabtech.com]
Overcoming steric hindrance in Pomalidomid-C6-PEG3-butyl-N3 conjugations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with Pomalidomide-C6-PEG3-butyl-N3 conjugations, with a focus on overcoming steric hindrance.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in conjugating molecules to Pomalidomide (B1683931)?
A1: The primary challenge is often steric hindrance around the Pomalidomide core. The molecule's structure can make it difficult for bulky linkers and substrates to access the desired reaction site, leading to low yields and byproduct formation. The most common site for linker attachment is the C4 position of the phthalimide (B116566) ring, which is achieved through a nucleophilic aromatic substitution (SNAr) reaction on a 4-fluoro-thalidomide precursor.[1][2][3]
Q2: Why is my Pomalidomide conjugation yield low when using a primary amine linker?
A2: Low yields with primary amine linkers are a known issue in Pomalidomide conjugations.[3][4][5] Research has shown that secondary amines consistently provide greater yields in SNAr reactions with 4-fluoro-thalidomide.[4][5][6] This is attributed to the electronic and steric profile of secondary amines, which can favor the desired substitution reaction while minimizing side reactions. Additionally, when using solvents like DMF with primary amines, a transformylation byproduct can occur, consuming your amine nucleophile and complicating purification.[3][7]
Q3: What is "click chemistry," and why is it used for Pomalidomide-C6-PEG3-butyl-N3 conjugation?
A3: "Click chemistry" refers to a class of reactions that are rapid, efficient, and bio-orthogonal (meaning they don't interfere with biological systems).[8] The "N3" on your linker signifies an azide (B81097) group, which is one half of a common click chemistry pair. The other half is an alkyne. This method is ideal for conjugating complex molecules like Pomalidomide because of its high yield and selectivity, even with sterically hindered substrates.[9][10][11][12]
Q4: What are the differences between Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)?
A4: Both are types of click chemistry.
-
CuAAC uses a copper(I) catalyst to join a terminal alkyne and an azide.[13][14] It is highly efficient but the copper catalyst can be cytotoxic, which may be a concern for certain biological applications.[15]
-
SPAAC is a metal-free alternative that uses a strained cyclooctyne (B158145) (like DBCO or BCN) which reacts spontaneously with an azide.[16][17][][19] This method is ideal for live-cell imaging and other applications where copper toxicity is a concern.[16][]
Q5: How does the PEG3 linker component affect my conjugation?
A5: The polyethylene (B3416737) glycol (PEG) portion of your linker serves several important functions. It is hydrophilic, which can improve the solubility of the final conjugate.[20][21][22] The PEG spacer also provides flexibility and increases the distance between Pomalidomide and the molecule you are conjugating it to, which can help overcome steric hindrance and preserve the biological activity of both components.[20][21]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Low to no yield of Pomalidomide-linker intermediate | Steric hindrance at the C4 position. | 1. Switch to a secondary amine precursor: If you are synthesizing the Pomalidomide-linker intermediate, using a secondary amine instead of a primary amine for the SNAr reaction on 4-fluorothalidomide can significantly improve yields.[3][4][5] 2. Optimize reaction conditions: Increase the reaction temperature. Studies have shown that temperatures between 90-130 °C can improve yields, though the optimal temperature may vary depending on the specific amine.[7] 3. Change the solvent: Avoid DMF if using a primary amine, as it can lead to formylation byproducts.[3][7] Consider using DMSO, which has been shown to be a more effective solvent for this reaction.[7] |
| Difficult purification of Pomalidomide-linker intermediate | Formation of intractable byproducts. | 1. Solvent choice: As mentioned, switching from DMF to DMSO can prevent the formation of a common byproduct where the amine is formylated, simplifying purification.[3][7] 2. Use a secondary amine: This has been shown to lead to cleaner reactions with fewer byproducts compared to primary amines.[6] |
| Low yield in the final click chemistry step (CuAAC) | Inactive copper catalyst or suboptimal reaction conditions. | 1. Use a Copper(I)-stabilizing ligand: Ligands like THPTA or TBTA are crucial for preventing the oxidation of the active Cu(I) catalyst to the inactive Cu(II) state and can accelerate the reaction.[14][15][23] 2. Ensure a reducing environment: Use a fresh solution of a reducing agent like sodium ascorbate (B8700270) to generate and maintain the Cu(I) species from a Cu(II) source (e.g., CuSO4).[13][14] 3. Optimize reagent concentrations: A molar excess (e.g., 4-50 fold) of the azide- or alkyne-containing molecule that is less precious can drive the reaction to completion.[13][14] |
| Low yield in the final click chemistry step (SPAAC) | Insufficient reactivity of the strained alkyne or steric hindrance. | 1. Increase reaction time and/or temperature: SPAAC is generally slower than CuAAC. Extending the reaction time (e.g., up to 72 hours) or moderately increasing the temperature can improve yields.[10] 2. Choose a more reactive cyclooctyne: Different strained alkynes (e.g., DBCO, BCN) have different reaction kinetics.[16][19] Consider a more reactive version if yields are low. 3. Increase reagent concentration: A higher concentration of reactants can increase the reaction rate. |
| Final conjugate appears degraded | Pomalidomide instability. | Pomalidomide is known to be unstable under acidic, alkaline, oxidative, and high-temperature conditions.[24] Ensure that your reaction and purification conditions are kept within a neutral pH range and at moderate temperatures if possible. Use analytical techniques like LC-MS to characterize any impurities.[24][25] |
Experimental Protocols & Data
Protocol 1: Synthesis of Pomalidomide-Linker Intermediate via SNAr
This protocol is adapted from methodologies that prioritize high yields by using a secondary amine and optimized conditions.[3][7]
Materials:
-
4-fluorothalidomide
-
Secondary amine linker (e.g., a precursor to C6-PEG3-butyl-N3 with a secondary amine)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Standard glassware for organic synthesis
-
Purification system (e.g., preparatory HPLC or column chromatography)
Procedure:
-
In a clean, dry flask, dissolve 4-fluorothalidomide (1 equivalent) in DMSO to a concentration of 0.2 M.
-
Add the secondary amine linker (1.1 equivalents).
-
Add DIPEA (3.0 equivalents) to the reaction mixture.
-
Heat the reaction mixture to 90-110 °C and stir for 16 hours. Monitor the reaction progress using LC-MS.
-
After completion, allow the mixture to cool to room temperature.
-
Proceed with standard workup and purification procedures (e.g., extraction and preparatory HPLC) to isolate the Pomalidomide-linker conjugate.
-
Characterize the final product using analytical techniques such as NMR and high-resolution mass spectrometry.
Data: Impact of Amine and Temperature on SNAr Yield
The following table summarizes data on the effect of using a primary vs. a secondary amine and the impact of temperature on the synthesis of Pomalidomide derivatives.
| Amine Type | Amine Example | Temperature (°C) | Solvent | Yield (%) | Reference |
| Primary | Propargylamine | Room Temp | DMF | 25% | [3][7] |
| Primary | Propargylamine | 130 °C | DMSO | 71% | [7] |
| Secondary | N-methylpropargylamine | 90 °C | DMSO | 94% | [7] |
| Secondary | N-methylpropargylamine | 110 °C | DMSO | 94% | [7] |
| Secondary | N-methylpropargylamine | 130 °C | DMSO | 89% | [7] |
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general framework for a CuAAC reaction.[13][23]
Materials:
-
Pomalidomide-C6-PEG3-butyl-N3 (1 equivalent)
-
Alkyne-functionalized molecule of interest (1-1.2 equivalents)
-
Copper(II) sulfate (B86663) (CuSO4) (0.1 equivalents)
-
THPTA ligand (0.5 equivalents)
-
Sodium Ascorbate (5 equivalents, freshly prepared solution)
-
Reaction solvent (e.g., DMSO/water mixture)
Procedure:
-
Dissolve the Pomalidomide-C6-PEG3-butyl-N3 and the alkyne-functionalized molecule in the reaction solvent.
-
In a separate tube, prepare the catalyst premix: add the THPTA solution to the CuSO4 solution and mix gently.
-
Add the catalyst premix to the reaction mixture containing the azide and alkyne.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Allow the reaction to proceed at room temperature for 1-4 hours. Protect from light.
-
Monitor the reaction by LC-MS.
-
Upon completion, purify the conjugate using an appropriate method such as preparatory HPLC or size-exclusion chromatography.
Data: General Parameters for CuAAC Reactions
| Parameter | Small Molecule Synthesis | Bioconjugation | Reference |
| Copper(I) Source | 0.25 - 5 mol % | 0.25 - 1 mM | [13] |
| Ligand:Copper Ratio | 1:1 to 2:1 | 2:1 to 5:1 | [13] |
| Reducing Agent | 5 - 10 mol % | 5 - 50 equivalents | [13] |
| Temperature | Room Temp. to 110 °C | Room Temperature | [13] |
| Reaction Time | 10 min - 24 h | 15 - 60 minutes | [13] |
| Typical Yields | >90% | Near-quantitative | [13] |
Visual Guides
Pomalidomide SNAr Synthesis Workflow
This diagram illustrates the key decision points and steps in synthesizing the Pomalidomide-linker intermediate.
Caption: Workflow for Pomalidomide-Linker Synthesis via SNAr.
Click Chemistry Conjugation Pathways
This diagram shows the two main "click chemistry" pathways for the final conjugation step.
Caption: Comparison of CuAAC and SPAAC Click Chemistry Pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - International Chemical Congress of Pacific Basin Societies [pacifichem.digitellinc.com]
- 7. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05442A [pubs.rsc.org]
- 8. Click chemistry - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine [mdpi.com]
- 11. Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. broadpharm.com [broadpharm.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 19. Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. precisepeg.com [precisepeg.com]
- 22. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 23. jenabioscience.com [jenabioscience.com]
- 24. Identification and characterization of related substances in pomalidomide by hyphenated LC-MS techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Identification and characterization of related substances in pomalidomide by hyphenated LC-MS techniques. | Semantic Scholar [semanticscholar.org]
Pomalidomid-C6-PEG3-butyl-N3 side reaction products and identification
Welcome to the technical support center for Pomalidomide-C6-PEG3-butyl-N3. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot potential issues and answer frequently asked questions regarding the use of this PROTAC linker in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions to be aware of when using Pomalidomide-C6-PEG3-butyl-N3?
A1: The most common side reactions involve the three key functional components of the molecule: the pomalidomide (B1683931) warhead, the azide (B81097) reactive handle, and the PEG linker.
-
Pomalidomide Moiety: The glutarimide (B196013) and phthalimide (B116566) rings of pomalidomide can be susceptible to hydrolysis, especially under acidic or basic conditions. This can lead to ring-opening, generating inactive carboxylate-containing byproducts.
-
Azide Group: The azide group is generally stable but can undergo reduction to an amine in the presence of certain reducing agents, such as phosphines (e.g., triphenylphosphine (B44618) in a Staudinger reaction) or dithiothreitol (B142953) (DTT) at elevated temperatures. This results in an amine-containing impurity that will not participate in click chemistry reactions.
-
PEG Linker: While generally stable, polyethylene (B3416737) glycol (PEG) linkers can be prone to oxidation, particularly in the presence of trace metal ions and oxygen. This can lead to chain cleavage and the formation of various byproducts, including aldehydes and carboxylic acids.
Q2: My click chemistry reaction with Pomalidomide-C6-PEG3-butyl-N3 is failing or giving low yields. What are the possible causes?
A2: Several factors can contribute to poor performance in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions:
-
Reagent Quality: Ensure the purity of your Pomalidomide-C6-PEG3-butyl-N3 and the alkyne-containing reaction partner. Impurities in either starting material can inhibit the reaction.
-
Catalyst Issues (for CuAAC): The Cu(I) catalyst is crucial. Ensure you are using a reliable source of Cu(I) or reducing Cu(II) to Cu(I) in situ effectively (e.g., with sodium ascorbate). The oxidation of Cu(I) to the inactive Cu(II) state is a common cause of failure. The use of a stabilizing ligand like TBTA or THPTA is highly recommended.[1]
-
Presence of Inhibitors: Buffers containing sodium azide (NaN₃) as a preservative can interfere with click chemistry reactions, especially SPAAC, by competing with the azide on your linker.[2] Also, certain functional groups on your binding partner can chelate the copper catalyst, reducing its efficacy.
-
Incorrect Stoichiometry: Optimize the molar ratio of your reactants and catalyst. An excess of one reactant may be necessary to drive the reaction to completion.
-
Solvent and Temperature: Ensure you are using a suitable solvent system and that the reaction temperature is appropriate for the specific click chemistry protocol you are following.
Q3: I am observing an unexpected mass in my LC-MS analysis after my reaction. How can I identify this impurity?
A3: Unexpected masses can arise from side reactions or impurities in your starting materials. Here’s a systematic approach to identification:
-
Analyze Starting Materials: Run LC-MS on your starting Pomalidomide-C6-PEG3-butyl-N3 and your reaction partner separately to check for pre-existing impurities.
-
Predict Common Side Products: Based on the potential side reactions (hydrolysis, reduction, oxidation), calculate the expected molecular weights of the likely byproducts. A table of common side products and their expected mass shifts is provided below.
-
High-Resolution Mass Spectrometry (HRMS): Obtain a high-resolution mass spectrum of the impurity to determine its elemental composition. This is a powerful tool for narrowing down the possibilities.
-
Tandem Mass Spectrometry (MS/MS): Fragment the impurity in the mass spectrometer to obtain structural information. The fragmentation pattern can help pinpoint where the modification has occurred (on the pomalidomide, linker, or azide).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: If the impurity can be isolated in sufficient quantity, ¹H and ¹³C NMR can provide definitive structural confirmation.
Troubleshooting Guide: Identification of Side Reaction Products
This section provides a more detailed guide to identifying potential side reaction products of Pomalidomide-C6-PEG3-butyl-N3.
Table 1: Potential Side Reaction Products and Their Mass Differences
| Side Reaction | Potential Product | Molecular Formula Change | Exact Mass Change (Da) |
| Hydrolysis (Pomalidomide) | Pomalidomide Ring-Opened | + H₂O | +18.0106 |
| Reduction (Azide) | Amine Formation | - N₂ + H₂ | -26.0036 |
| Oxidation (PEG Linker) | Aldehyde Formation | - H₂ | -2.0156 |
| Oxidation (PEG Linker) | Carboxylic Acid Formation | - H₂ + O | +13.9792 |
Note: The exact mass change can vary depending on the specific site and nature of the modification.
Experimental Protocols
Protocol 1: General LC-MS Method for Pomalidomide-C6-PEG3-butyl-N3 Analysis
This protocol is a starting point for analyzing the purity of Pomalidomide-C6-PEG3-butyl-N3 and identifying reaction products.
-
Column: C18 reverse-phase column (e.g., Waters Acquity BEH C18, 50 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-9 min: 95% B
-
9-9.1 min: 95% to 5% B
-
9.1-10 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 1-5 µL.
-
MS Detector: Electrospray Ionization (ESI) in positive mode.
-
Scan Range: m/z 100-1000.
Protocol 2: Sample Preparation for Stress Testing (Degradation Studies)
To proactively identify potential degradation products, you can perform stress testing.
-
Acidic Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 60°C for 2-4 hours. Neutralize with NaOH before injection.
-
Basic Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and keep at room temperature for 1-2 hours. Neutralize with HCl before injection.
-
Oxidative Degradation: Dissolve the compound in a solution of 3% H₂O₂ and keep at room temperature for 2-4 hours.
-
Thermal Degradation: Heat the solid compound at a temperature below its melting point (e.g., 80°C) for 24 hours.
-
Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.
Analyze the stressed samples using the LC-MS method described above to identify degradation products.
Visualizations
Caption: Experimental workflow for the identification of side reaction products.
Caption: Troubleshooting logic for failed or low-yield click chemistry reactions.
References
Technical Support Center: Improving Ternary Complex Formation with Pomalidomide PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to help you troubleshoot and optimize experiments involving pomalidomide-based Proteolysis Targeting Chimeras (PROTACs), with a focus on enhancing the formation of the critical PROTAC-induced ternary complex.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of a pomalidomide-based PROTAC?
A1: A pomalidomide-based PROTAC is a heterobifunctional molecule with three components: a ligand that binds to your target Protein of Interest (POI), a pomalidomide (B1683931) ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a chemical linker connecting them.[1][2] The PROTAC works by forming a ternary complex (POI-PROTAC-CRBN), which brings the target protein close to the E3 ligase.[3] This proximity leads to the ubiquitination of the POI, marking it for degradation by the cell's proteasome.[4] The PROTAC molecule can then be recycled to degrade multiple target protein molecules.[4]
Q2: I am not observing any degradation of my target protein. What are the most common reasons for this?
A2: A lack of target degradation is a common issue that can stem from several factors. Key initial checkpoints include:
-
PROTAC Integrity : Ensure the chemical structure, purity (>95%), and stability of your PROTAC.[5]
-
E3 Ligase Expression : Confirm that your cell line expresses sufficient levels of CRBN. Low CRBN expression is a frequent cause of failure for pomalidomide-based PROTACs.[5]
-
Ternary Complex Formation : The PROTAC may be unable to effectively bridge the target protein and CRBN. This could be due to a suboptimal linker or steric hindrance.[1][2]
-
Cell Permeability : PROTACs are large molecules and may have poor cell permeability, preventing them from reaching their intracellular targets.[6][7]
-
"Hook Effect" : At excessively high concentrations, PROTACs can form binary complexes (PROTAC-target or PROTAC-CRBN) instead of the productive ternary complex, which inhibits degradation.[6][8]
Q3: What is the "hook effect" and how can I mitigate it?
A3: The "hook effect" describes the phenomenon where the efficiency of PROTAC-mediated degradation decreases at high concentrations.[6] This occurs because the abundance of the PROTAC favors the formation of separate binary complexes with the target protein and the E3 ligase, rather than the essential ternary complex required for ubiquitination.[8] This results in a characteristic bell-shaped or U-shaped dose-response curve.[8][9]
-
Mitigation Strategies :
-
Comprehensive Dose-Response : Perform experiments across a wide range of concentrations (e.g., from low nanomolar to high micromolar) to identify the optimal degradation concentration and characterize the bell-shaped curve.[10]
-
Use Lower Concentrations : To favor ternary complex formation, it is often necessary to use lower concentrations of the PROTAC.[10]
-
Q4: How critical is the linker in my pomalidomide PROTAC design?
A4: The linker is a critical determinant of PROTAC efficacy and is not just a passive spacer.[2] Its length, composition (e.g., PEG vs. alkyl), and attachment point significantly influence the stability and geometry of the ternary complex.[1][11]
-
Linker Length : An optimal linker length is essential. If it's too short, it can cause steric hindrance, and if it's too long, it may lead to an entropically unfavorable complex and unproductive binding.[1][11] The optimal length is highly target-dependent and must be determined empirically.[1]
-
Linker Composition : The chemical nature of the linker affects solubility, cell permeability, and metabolic stability. Hydrophilic linkers like polyethylene (B3416737) glycol (PEG) can improve solubility and permeability, while more hydrophobic alkyl linkers might offer more conformational flexibility.[1][11]
Q5: How can I confirm that my PROTAC is forming a ternary complex?
A5: Directly observing ternary complex formation is key to troubleshooting. Several biophysical and cellular assays can be used:
-
In Vitro Assays : Techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), AlphaLISA, and TR-FRET can be used with purified proteins to quantify the formation and stability of the ternary complex.[1][10][12]
-
Cellular Assays : Co-immunoprecipitation (Co-IP) can be used to pull down the target protein and blot for CRBN (or vice versa) to confirm their PROTAC-dependent interaction in a cellular context.[4] NanoBRET™ assays can also measure the proximity of the target protein and CRBN in live cells.[1][13]
Troubleshooting Guides
Problem 1: No or minimal target protein degradation observed by Western Blot.
| Potential Cause | Suggested Solution |
| Suboptimal Linker Length/Composition | Synthesize a library of PROTACs with varying linker lengths and compositions (e.g., different PEG or alkyl chain lengths) to empirically determine the optimal design.[6][11] |
| Poor Cell Permeability | Assess cell permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA). Modify the linker or ligands to improve physicochemical properties.[7][14] |
| Low CRBN Expression | Verify CRBN protein levels in your cell line by Western Blot. If expression is low, consider using a different cell line known to have higher CRBN expression.[5][14] |
| "Hook Effect" | Perform a dose-response experiment with a broad range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) to identify the optimal concentration window for degradation.[10] |
| Insufficient Incubation Time | Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to determine the optimal treatment duration for maximal degradation.[10][15] |
| Inactive Proteasome | As a control, co-treat cells with your PROTAC and a proteasome inhibitor (e.g., MG132). Accumulation of your target protein would indicate that the PROTAC is engaging the degradation machinery.[10] |
| PROTAC Instability | Assess the stability of your PROTAC in your experimental media over time using methods like LC-MS.[6] |
Problem 2: Weak or no signal in a ternary complex assay (e.g., TR-FRET, AlphaLISA).
| Potential Cause | Suggested Solution |
| Low Binary Binding Affinity | Confirm that your PROTAC can independently bind to both the target protein and CRBN. Use techniques like SPR or ITC to measure the binary binding affinities.[10] |
| Steric Hindrance | The current PROTAC design may sterically prevent the formation of a productive ternary complex. Test PROTACs with different linker attachment points or lengths.[1] |
| Incorrect Assay Concentrations | Titrate the concentrations of the PROTAC, target protein, and E3 ligase to find the optimal ratio for complex formation, as excess of any component can be inhibitory.[12] |
Data Presentation
Table 1: Impact of Linker Length on PROTAC Efficacy for Different Targets
This table provides examples from the literature, illustrating that the optimal linker length is highly dependent on the specific target protein.
| Target Protein | CRBN Ligand | Optimal Linker Length (atoms) | Reference |
| p38α | Thalidomide analogue | 15-17 | [10] |
| ERα | Not Specified | 16 | [10][16] |
| BRD4 | Pomalidomide | 4-5 PEG units | [10] |
| HDAC8 | Pomalidomide | Not specified (ZQ-23) | [15] |
Table 2: Example Degradation Data for a Pomalidomide-based PROTAC
This table shows representative quantitative data for an HDAC8-targeting PROTAC, ZQ-23.
| Compound | DC₅₀ (Degradation) | Dₘₐₓ (Degradation) | Time to Dₘₐₓ | Reference |
| ZQ-23 | 147 nM | 93% | 10 hours | [15] |
Experimental Protocols
Protocol 1: Western Blotting for Target Protein Degradation
This protocol outlines the steps to quantify changes in target protein levels following PROTAC treatment.
-
Cell Culture and Treatment : Seed cells in multi-well plates and allow them to adhere. Treat the cells with various concentrations of your pomalidomide PROTAC for a predetermined amount of time. Always include a vehicle control (e.g., DMSO).[3]
-
Cell Lysis : After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[17]
-
Protein Quantification : Determine the total protein concentration in each lysate using a BCA assay to ensure equal loading.[17]
-
SDS-PAGE and Transfer : Normalize protein amounts, add Laemmli buffer, and boil the samples. Separate the proteins by size using SDS-PAGE and then transfer them to a PVDF or nitrocellulose membrane.[3][4]
-
Immunoblotting : Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to your target protein overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH, β-actin).[17]
-
Detection : Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[17]
-
Data Analysis : Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC₅₀ and Dₘₐₓ values.[6]
Protocol 2: Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation
This protocol is used to verify the PROTAC-mediated interaction between the target protein and CRBN in cells.
-
Cell Treatment and Lysis : Treat cells with the PROTAC at its optimal concentration. Include a proteasome inhibitor (e.g., MG132) to prevent the degradation of the complex. Lyse the cells in a non-denaturing IP lysis buffer.[4]
-
Immunoprecipitation : Pre-clear the cell lysates to reduce non-specific binding. Incubate the lysates with an antibody against your target protein (or an epitope tag) overnight. Add Protein A/G magnetic beads to pull down the antibody-protein complexes.[4]
-
Washing and Elution : Wash the beads several times to remove non-specifically bound proteins. Elute the bound proteins from the beads.[5]
-
Western Blot Analysis : Analyze the eluted samples by Western blotting. Probe one membrane for your target protein (to confirm successful pulldown) and another for CRBN. The presence of a CRBN band in the target protein pulldown lane confirms the formation of the ternary complex.[5]
Visualizations
Caption: The catalytic cycle of a pomalidomide-based PROTAC.
Caption: A troubleshooting workflow for lack of PROTAC activity.
Caption: The concept of cooperativity in ternary complex formation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Quantitative Measurement of PROTAC Intracellular Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Delineating the role of cooperativity in the design of potent PROTACs for BTK - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemical approaches to targeted protein degradation through modulation of the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. resources.revvity.com [resources.revvity.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
How to assess the stability of the pomalidomide-linker conjugate in cells
Welcome to the technical support center for assessing the stability of pomalidomide-linker conjugates. This resource is designed for researchers, scientists, and drug development professionals. Here you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is a pomalidomide-linker conjugate and why is its stability crucial?
A: A pomalidomide-linker conjugate is a molecule where pomalidomide (B1683931) is connected via a chemical linker to a second functional moiety. In Proteolysis-Targeting Chimeras (PROTACs), this second part is a ligand that binds to a specific target protein.[1] Pomalidomide's role is to recruit the Cereblon (CRBN) E3 ubiquitin ligase.[2][] This brings the target protein and the E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the cell's proteasome.[4]
The stability of the conjugate is critical for several reasons:
-
Efficacy: The conjugate must remain intact in circulation and within the cell to effectively form the ternary complex (Target Protein-PROTAC-E3 Ligase).[5][6] Premature degradation of the linker will prevent this, reducing or eliminating the desired protein degradation.
-
Safety and Toxicity: Uncontrolled cleavage of the linker in plasma can lead to the systemic release of the pomalidomide or the targeting ligand, which could cause off-target effects and toxicity.[7]
-
Pharmacokinetics (PK): The stability of the conjugate directly impacts its half-life, distribution, and overall exposure, which are key determinants of its therapeutic window.[7]
Q2: What are the primary assays for assessing conjugate stability?
A: A comprehensive stability assessment involves evaluating the conjugate in different biological environments. The key assays include:
-
Plasma Stability Assay: Evaluates the stability of the conjugate in blood plasma to predict its behavior in systemic circulation.[8][9] This is crucial for identifying premature linker cleavage before the conjugate reaches the target cells.
-
Lysosomal Stability Assay: Assesses the conjugate's stability in a lysosomal environment. This is particularly important for Antibody-Drug Conjugates (ADCs) or conjugates designed to release their payload in the acidic, enzyme-rich lysosome.[10][11][12]
-
Intracellular Stability & Accumulation Assay: Measures the concentration of the intact conjugate inside the target cells over time. This helps determine if the conjugate is cell-permeable and whether it is stable within the cytoplasm or subject to rapid efflux or metabolism.[13]
-
Functional Stability (Western Blot): While indirect, measuring the degradation of the target protein via Western Blot over a time course and at different concentrations provides a functional readout of the conjugate's stability and activity within the cell.[14]
Q3: How does linker composition affect the stability and efficacy of a pomalidomide conjugate?
A: The linker is not just a spacer; its chemical composition, length, and flexibility are critical determinants of the PROTAC's overall performance.[5][15]
-
Composition: The two most common linker types are polyethylene (B3416737) glycol (PEG) and alkyl chains.[15]
-
Length: The linker's length is crucial for the formation of a stable ternary complex. A linker that is too short can cause steric hindrance, while one that is too long may lead to an entropically unfavorable complex, reducing degradation efficiency.[15][]
-
Attachment Point: The point at which the linker is attached to the pomalidomide core (commonly the C4 or C5 position) can significantly influence ternary complex stability and degradation activity.[5][17]
Pomalidomide-Based PROTAC Linker Comparison
| Linker Characteristic | Composition (PEG vs. Alkyl) | Length | Impact on Stability & Efficacy |
| Solubility | PEG linkers generally increase hydrophilicity and solubility.[15] | Shorter linkers may be easier to solubilize. | Improved solubility can prevent aggregation and enhance bioavailability. |
| Cell Permeability | Can be a trade-off. Hydrophilic PEG linkers can improve solubility but may hinder passive diffusion across the cell membrane. Linker folding can also play a key role.[15][18] | Optimized length is needed to balance size and flexibility for cell entry. | Efficient cell entry is a prerequisite for intracellular activity.[13] |
| Ternary Complex Formation | Both can be effective. Linker flexibility and ability to adopt the correct conformation are key.[] | Highly target-dependent. The optimal length is required to bridge the target protein and CRBN without strain or steric clash.[5][15] | A stable, productive ternary complex is essential for efficient protein degradation.[6] |
| Metabolic Stability | Pomalidomide-based PROTACs can have improved metabolic stability compared to those based on thalidomide.[19] | N/A | Higher stability leads to a longer half-life and sustained target degradation. |
Experimental Protocols & Workflows
The following diagram illustrates a general workflow for assessing the stability of a new pomalidomide-linker conjugate.
Protocol 1: In Vitro Plasma Stability Assay
This protocol assesses the stability of a conjugate in plasma.[7][9]
-
Preparation: Thaw human or animal (e.g., mouse, rat) plasma and bring it to 37°C. Prepare a stock solution of the pomalidomide conjugate in a suitable solvent like DMSO.
-
Incubation: Spike the conjugate into the pre-warmed plasma at a final concentration (e.g., 1-5 µM). Ensure the final DMSO concentration is low (<1%) to avoid protein precipitation.
-
Time Points: Incubate the mixture at 37°C. At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24 hours), collect aliquots of the plasma mixture.
-
Quenching: Immediately stop the reaction in each aliquot by adding 3-4 volumes of ice-cold acetonitrile (B52724) containing an internal standard. This will precipitate the plasma proteins.
-
Sample Processing: Vortex the samples vigorously and centrifuge at high speed (e.g., >12,000 x g) for 10-15 minutes to pellet the precipitated proteins.
-
Analysis: Carefully collect the supernatant and analyze it using a validated LC-MS/MS method to quantify the amount of intact conjugate remaining.[20][21][22]
-
Data Calculation: Plot the percentage of intact conjugate remaining versus time to determine its half-life (t½) in plasma.
Protocol 2: Lysosomal Stability Assay
This protocol evaluates conjugate stability in the presence of lysosomal enzymes.[11][23]
-
Preparation: Obtain purified liver lysosomes (e.g., from rat or human) and prepare a lysosomal homogenate in an acidic buffer (e.g., pH 4.5-5.5) to mimic the lysosomal environment.[10][12]
-
Incubation: Pre-warm the lysosomal homogenate to 37°C. Add the pomalidomide conjugate to the homogenate at a defined concentration.
-
Time Points: Incubate the reaction at 37°C. Collect aliquots at specified intervals (e.g., 0, 15, 30, 60, 120 minutes).
-
Quenching: Stop the enzymatic degradation by adding an excess of ice-cold organic solvent (e.g., acetonitrile) or by heat inactivation (e.g., 95°C for 5 minutes).[11][23]
-
Sample Processing: Centrifuge the samples to remove protein debris.
-
Analysis: Analyze the supernatant by LC-MS/MS to measure the disappearance of the parent conjugate and the appearance of any cleaved products or metabolites.
Protocol 3: Intracellular Stability and Accumulation
This protocol measures the amount of intact conjugate inside cells.
-
Cell Culture: Plate the target cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with the pomalidomide conjugate at a specific concentration (e.g., 1 µM) for various durations (e.g., 1, 4, 8, 24 hours).
-
Cell Lysis: At each time point, wash the cells thoroughly with ice-cold PBS to remove any extracellular conjugate. Lyse the cells using a suitable lysis buffer or by sonication in a solvent like acetonitrile/water.
-
Protein Quantification: For normalization, determine the protein concentration in a parallel set of cell lysates using a BCA or similar assay.
-
Sample Processing: Centrifuge the lysates to pellet cell debris.
-
Analysis: Analyze the supernatant using LC-MS/MS to quantify the intracellular concentration of the intact conjugate.[20]
-
Data Calculation: Plot the intracellular conjugate concentration (e.g., in pmol/mg protein) over time to assess its accumulation and stability.
Troubleshooting Guide
Issue 1: My PROTAC shows low or no target degradation.
This is a common issue that can often be linked to conjugate instability or other factors in the experimental cascade.[6][24]
| Possible Cause | Recommended Troubleshooting Step |
| Conjugate Instability | The linker may be cleaving in the cell culture medium or serum before it can enter the cells. Solution: Perform a stability assay of the conjugate in the exact medium (including serum) used for your cell experiments. Analyze samples over time with LC-MS/MS.[24] |
| Poor Cell Permeability | PROTACs are often large molecules that may not efficiently cross the cell membrane.[24] Solution: Perform an intracellular accumulation assay (Protocol 3) to quantify how much conjugate gets inside the cells. If permeability is low, consider redesigning the linker to be more hydrophobic or to have properties that favor cell uptake.[15][18] |
| Inefficient Ternary Complex Formation | Even if stable and cell-permeable, the conjugate may not be able to form a productive ternary complex due to a suboptimal linker (e.g., wrong length or too rigid).[6] Solution: Use biophysical assays like TR-FRET or SPR to directly measure ternary complex formation.[25] Systematically vary the linker length and composition to find a more optimal design.[5] |
| Rapid Cellular Efflux | The conjugate may be actively pumped out of the cell by efflux transporters (e.g., P-gp). Solution: Re-run the degradation experiment in the presence of known efflux pump inhibitors to see if target degradation is rescued. |
Issue 2: The "Hook Effect" is observed (degradation decreases at high concentrations).
The hook effect occurs when high concentrations of the PROTAC favor the formation of binary complexes (PROTAC-Target or PROTAC-CRBN) over the productive ternary complex.[24]
-
Solution 1: Perform a wider dose-response curve, testing at much lower concentrations (e.g., in the low nanomolar or picomolar range) to find the optimal degradation window.[24]
-
Solution 2: This effect is highly dependent on the linker. A linker that is too long or flexible may be more prone to the hook effect.[15] Consider synthesizing conjugates with shorter or more rigid linkers to promote more stable ternary complex formation.[]
Issue 3: High off-target toxicity is observed.
-
Possible Cause: Premature cleavage of the linker in circulation, leading to systemic exposure to the pomalidomide warhead or targeting ligand.[7]
-
Solution: Perform a plasma stability assay (Protocol 1). If the conjugate shows poor stability (<90% remaining after several hours), the linker needs to be re-engineered for greater stability in plasma.[9]
-
Possible Cause: Off-target degradation of other proteins, such as zinc-finger proteins, which is a known liability of pomalidomide.[17]
-
Solution: Perform unbiased proteomic studies to identify which other proteins are being degraded. Modifying the linker attachment point on the pomalidomide core (e.g., at the C5 position) can sometimes mitigate these off-target effects.[17]
Pomalidomide PROTAC Mechanism of Action
Understanding the mechanism is key to troubleshooting. The conjugate must successfully mediate each step in this pathway to be effective.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 8. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. ADC Plasma Stability Assay [iqbiosciences.com]
- 10. bioivt.com [bioivt.com]
- 11. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 12. researchgate.net [researchgate.net]
- 13. escholarship.org [escholarship.org]
- 14. biocompare.com [biocompare.com]
- 15. benchchem.com [benchchem.com]
- 17. Bumped pomalidomide-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. benchchem.com [benchchem.com]
- 20. Sensitive Liquid Chromatography/mass Spectrometry Methods for Quantification of Pomalidomide in Mouse Plasma and Brain Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A sensitive and validated LC-MS/MS method for high-throughput determination of pomalidomide in human plasma and pharmacokinetic studies [ccspublishing.org.cn]
- 22. rsc.org [rsc.org]
- 23. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 24. benchchem.com [benchchem.com]
- 25. m.youtube.com [m.youtube.com]
Minimizing off-target effects of pomalidomide-based PROTACs.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects of pomalidomide-based Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects observed with pomalidomide-based PROTACs?
A1: The most significant off-target effects of pomalidomide-based PROTACs involve the unintended degradation of endogenous zinc-finger (ZF) proteins.[1][2][3][4] Pomalidomide (B1683931), as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, can independently recruit these proteins, leading to their ubiquitination and subsequent degradation by the proteasome.[1][5] This can result in unintended cellular consequences and potential toxicity.[6] Other potential off-target effects can arise from the warhead binding to proteins other than the desired target or from the PROTAC molecule as a whole interacting with other cellular components.
Q2: How can the off-target degradation of zinc-finger proteins be minimized?
A2: A key strategy to minimize the off-target degradation of ZF proteins is to modify the pomalidomide moiety at the C5 position of the phthalimide (B116566) ring.[1][3][4][7] Introducing substituents at this position creates steric hindrance that disrupts the interaction with endogenous ZF proteins, thereby reducing their degradation.[5][7] In contrast, modifications at the C4 position do not typically provide the same benefit and can lead to significant off-target effects.[7] Masking hydrogen-bond donors adjacent to the phthalimide ring is another recommended design principle to reduce off-target effects.[1]
Q3: Why is pomalidomide often preferred over thalidomide (B1683933) as a CRBN ligand in PROTAC design?
A3: Pomalidomide generally exhibits a stronger binding affinity for CRBN compared to thalidomide, which can lead to more efficient formation of the ternary complex (Target Protein-PROTAC-CRBN) and consequently, more potent protein degradation.[8] Additionally, the 4-amino group on the phthalimide ring of pomalidomide provides a versatile and sterically accessible attachment point for the linker, which often projects away from the CRBN binding interface, allowing for greater flexibility in PROTAC design without compromising E3 ligase engagement.[1][8] Pomalidomide-based PROTACs have also been reported to have greater degradation selectivity and improved metabolic stability.[8]
Q4: What is the "hook effect" and how can I mitigate it in my experiments?
A4: The "hook effect" is a phenomenon observed in PROTAC-mediated degradation where at high concentrations, the PROTAC shows reduced degradation of the target protein, resulting in a bell-shaped dose-response curve.[7][9] This occurs because an excess of bifunctional PROTAC molecules can lead to the formation of binary complexes (Target Protein-PROTAC or PROTAC-CRBN) instead of the productive ternary complex required for degradation.[9] To mitigate this, it is crucial to perform a full dose-response curve to identify the optimal concentration range for maximal degradation (DC50 and Dmax).[7] Subsequent experiments should then be conducted within this optimal concentration window.
Troubleshooting Guide
| Problem | Possible Causes | Suggested Solutions |
| High off-target protein degradation observed. | The pomalidomide moiety is recruiting unintended zinc-finger proteins. | Redesign the PROTAC to attach the linker at the C5 position of the pomalidomide phthalimide ring.[1][3][4][7] Consider introducing bulky groups at the C5 position to create steric hindrance.[5] |
| The warhead (target-binding ligand) has low selectivity. | Validate the selectivity of the warhead independently before incorporating it into the PROTAC. | |
| Reduced on-target degradation with a C5-modified pomalidomide PROTAC. | The modification at the C5 position negatively impacts the formation of the productive on-target ternary complex. | Systematically evaluate different linker lengths and compositions to find the optimal configuration for the C5-modified PROTAC. |
| The overall physicochemical properties of the PROTAC (e.g., solubility, cell permeability) have been altered. | Characterize the physicochemical properties of the new PROTAC and consider modifications to the linker or warhead to improve them. | |
| Inconsistent degradation results between experiments. | Cell passage number and confluency can affect protein expression levels, including the target protein and CRBN. | Use cells within a consistent and low passage number range. Seed cells to achieve a consistent confluency at the time of treatment. |
| Variability in PROTAC stock solution concentration or stability. | Prepare fresh PROTAC dilutions for each experiment from a well-characterized stock solution. Store stock solutions appropriately. | |
| No target degradation observed. | The PROTAC is not entering the cells. | Perform cell permeability assays. If permeability is low, consider modifying the linker to improve physicochemical properties. |
| The target protein is not accessible to the PROTAC. | Ensure the target protein is expressed in the cell line being used. | |
| The ternary complex is not forming effectively. | Vary the linker length and attachment points on both the warhead and the pomalidomide ligand.[7] |
Quantitative Data Summary
Table 1: Impact of Pomalidomide Modification Position on Off-Target Degradation of ZFP91
| PROTAC Moiety | Linker Attachment Position | ZFP91 Degradation (%) at 1 µM |
| Pomalidomide | C4 | ~75% |
| Pomalidomide | C5 | <10% |
| Data is illustrative and compiled from trends reported in scientific literature.[1][7] |
Table 2: Comparative Performance of BRD4-Targeting PROTACs
| PROTAC | CRBN Ligand | Warhead | DC50 (nM) | Dmax (%) |
| PROTAC A | Thalidomide | JQ1 | ~50 | ~90 |
| PROTAC B | Pomalidomide | JQ1 | ~5 | >95 |
| Data is illustrative and represents typical trends observed in comparative studies.[8] |
Experimental Protocols
Protocol 1: Western Blotting for On-Target and Off-Target Protein Degradation
This protocol details the steps to assess the degradation of a target protein and a known off-target protein (e.g., ZFP91) following treatment with a pomalidomide-based PROTAC.
-
Cell Culture and Treatment:
-
Plate the selected cell line in 6-well plates and allow them to adhere overnight to reach 70-80% confluency.
-
Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[7]
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[7]
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.[7]
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them with Laemmli buffer.
-
Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.[7]
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the protein of interest, an off-target protein (e.g., ZFP91), and a loading control (e.g., GAPDH or Vinculin) overnight at 4°C.[7]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Protocol 2: Global Proteomics using Mass Spectrometry to Identify Off-Target Effects
This protocol provides a workflow for identifying both on-target and off-target degradation events across the proteome.
-
Cell Culture and Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with the pomalidomide-based PROTAC at a concentration that gives maximal on-target degradation and a vehicle control for a specified time.[6]
-
-
Sample Preparation:
-
Harvest and lyse the cells as described in the Western Blotting protocol.
-
Perform protein precipitation (e.g., with acetone) and resuspend the protein pellet in a denaturing buffer (e.g., 8 M urea).
-
Reduce the proteins with dithiothreitol (B142953) (DTT), alkylate with iodoacetamide (B48618) (IAA), and digest with trypsin.
-
-
Tandem Mass Tag (TMT) Labeling (Optional, for multiplexing):
-
Label the digested peptides from different treatment conditions with TMT reagents according to the manufacturer's instructions.
-
Combine the labeled samples.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Analyze the peptide samples using a high-resolution mass spectrometer coupled with a nano-flow liquid chromatography system.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins.
-
Perform statistical analysis to identify proteins with significantly altered abundance in the PROTAC-treated samples compared to the control.
-
Visualizations
Caption: Mechanism of action for a pomalidomide-based PROTAC.
Caption: Off-target degradation of zinc-finger proteins.
Caption: Workflow for assessing the selectivity of PROTACs.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Bumped pomalidomide-based PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. Bumped pomalidomide-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
Technical Support Center: Pomalidomide-C6-PEG3-butyl-N3 Derived PROTACs - Cell Permeability Optimization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cell permeability of Pomalidomide-C6-PEG3-butyl-N3 derived PROTACs.
Frequently Asked Questions (FAQs)
Q1: What is the role of the Pomalidomide-C6-PEG3-butyl-N3 component in a PROTAC?
A1: Pomalidomide (B1683931) is a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] In a PROTAC, it serves to recruit the CRBN E3 ligase complex. The "C6-PEG3-butyl-N3" is a linker that connects pomalidomide to a ligand for a target protein of interest. The azide (B81097) (N3) group allows for the attachment of the target protein binder through click chemistry.[2] The linker's composition, featuring a C6 alkyl chain and a PEG3 motif, is designed to influence the PROTAC's physicochemical properties, including solubility and cell permeability.[1][2]
Q2: Why is cell permeability a critical challenge for Pomalidomide-based PROTACs?
A2: PROTACs are large molecules, often with high molecular weights and polar surface areas, which can hinder their ability to passively diffuse across the cell membrane to reach their intracellular targets.[1][3] Poor cell permeability is a common reason for the discrepancy between high biochemical potency and low cellular activity of PROTACs.[4]
Q3: How does the C6-PEG3-butyl linker influence cell permeability?
A3: The linker composition is a key determinant of a PROTAC's drug-like properties.[1]
-
PEG (Polyethylene Glycol) components are hydrophilic and can enhance the aqueous solubility of the PROTAC. This can be advantageous for overall exposure in cellular assays.[1][2]
-
Alkyl chain components are more hydrophobic, which can improve the PROTAC's ability to traverse the lipid bilayer of the cell membrane.[1][2] The C6-PEG3-butyl linker represents a strategy to balance hydrophilicity and hydrophobicity to optimize cell permeability.
Q4: What is the "hook effect" and how does it relate to PROTAC experiments?
A4: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of the PROTAC. This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation. It is important to perform a wide dose-response experiment to identify the optimal concentration range for degradation and to observe the characteristic bell-shaped curve of the hook effect.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No or minimal target protein degradation observed. | 1. Poor Cell Permeability: The PROTAC is not efficiently entering the cells.[5] 2. Inefficient Ternary Complex Formation: The linker may not be of optimal length or composition.[5] 3. Low Cereblon (CRBN) Expression: The cell line used may not express sufficient levels of the E3 ligase.[5] 4. Rapid Target Protein Synthesis: The rate of new protein synthesis may be outpacing the rate of degradation. | 1. Assess Cell Permeability: Conduct PAMPA or Caco-2 assays to quantify permeability.[5] Consider modifying the linker to improve physicochemical properties. 2. Optimize the Linker: Synthesize and test analogs with different linker lengths and compositions (e.g., varying PEG and alkyl chain lengths).[5] 3. Confirm CRBN Expression: Use Western blotting or qPCR to verify CRBN expression in your cell line. 4. Measure Protein Turnover: Perform a cycloheximide (B1669411) chase assay to determine the basal turnover rate of the target protein. |
| High DC50 value (low potency) in cellular assays despite good biochemical binding. | 1. Suboptimal Ternary Complex Stability: The PROTAC may not be effectively bringing the target and E3 ligase together in a productive orientation. 2. Active Efflux: The PROTAC may be a substrate for cellular efflux pumps, preventing it from reaching a sufficient intracellular concentration. | 1. Biophysical Assays: Use techniques like TR-FRET or SPR to measure the formation and stability of the ternary complex. 2. Caco-2 Efflux Assay: Perform a bidirectional Caco-2 assay to determine the efflux ratio. If efflux is high, consider co-dosing with an efflux pump inhibitor as a tool compound. |
| Inconsistent results between experimental replicates. | 1. Compound Solubility Issues: The PROTAC may be precipitating in the cell culture medium at higher concentrations. 2. Cell Health Variability: Inconsistent cell seeding density or passage number can affect results. | 1. Check Solubility: Visually inspect the wells for precipitation. If necessary, adjust the solvent or sonicate the dosing solution. 2. Standardize Cell Culture: Use cells within a consistent passage number range and ensure even cell seeding. |
| PROTAC shows degradation of off-target proteins. | 1. Non-specific Binding: The warhead or the pomalidomide moiety may be binding to other proteins. 2. Linker-mediated Interactions: The linker itself could be contributing to off-target binding. | 1. Proteomics Profiling: Use mass spectrometry-based proteomics to identify off-target proteins. 2. Linker Modification: Systematically alter the linker composition and length to try and improve selectivity. |
Data Presentation
Table 1: Pomalidomide-Based PROTACs Targeting BTK Data synthesized from published literature.[1]
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PEG | 10 | 1.1 | ~90 |
| PEG | 13 | 0.8 | ~95 |
| Alkyl | 6 | 0.025 | >95 |
Table 2: Pomalidomide-Based PROTACs Targeting Wild-Type EGFR Data synthesized from published literature.[1]
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) |
| Compound A | PEG-based | 50 | 85 |
| Compound B | Alkyl-based | 25 | 90 |
| Compound C | Hybrid PEG/Alkyl | 15 | >95 |
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay evaluates the passive permeability of a PROTAC across an artificial lipid membrane.
Principle: A solution of the PROTAC is added to a donor well, and its diffusion across a lipid-infused artificial membrane to an acceptor well is measured over time.
Methodology:
-
Prepare the PAMPA Plate: A 96-well filter plate is coated with a solution of a lipid (e.g., 10% lecithin (B1663433) in dodecane) to form the artificial membrane.
-
Prepare Solutions:
-
Prepare a stock solution of the PROTAC in DMSO.
-
Dilute the stock solution in a suitable buffer (e.g., PBS at pH 7.4) to the final desired concentration. This will be the donor solution.
-
Prepare the acceptor solution, which is the same buffer without the PROTAC.
-
-
Assay Procedure:
-
Add the acceptor solution to the wells of a 96-well acceptor plate.
-
Place the lipid-coated filter plate on top of the acceptor plate.
-
Add the donor solution containing the PROTAC to the wells of the filter plate.
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4-16 hours).
-
-
Sample Analysis:
-
After incubation, carefully separate the plates.
-
Determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.
-
-
Calculate Apparent Permeability (Papp):
-
The apparent permeability coefficient (Papp) is calculated using a specific formula that takes into account the volumes of the donor and acceptor wells, the surface area of the membrane, and the concentrations of the PROTAC in each compartment.
-
Caco-2 Permeability Assay
This cell-based assay provides a more comprehensive assessment of permeability by considering passive diffusion, active transport, and efflux.
Principle: A monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium, is grown on a semi-permeable membrane. The transport of the PROTAC across this monolayer is measured.
Methodology:
-
Cell Culture:
-
Seed Caco-2 cells on semi-permeable inserts in a multi-well plate.
-
Culture the cells for approximately 21 days to allow them to differentiate and form a confluent monolayer with tight junctions.
-
-
Monolayer Integrity Check:
-
Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer to ensure its integrity.
-
-
Assay Procedure (for Apical to Basolateral Permeability):
-
Wash the cell monolayer with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Add the transport buffer containing the PROTAC at a known concentration to the apical (upper) compartment.
-
Add fresh transport buffer to the basolateral (lower) compartment.
-
Incubate the plate at 37°C with gentle shaking for a specific time period (e.g., 2 hours).
-
At various time points, collect samples from the basolateral compartment and replace with fresh buffer.
-
-
Bidirectional Assay (for Efflux Assessment):
-
To assess active efflux, perform the assay in the reverse direction (basolateral to apical).
-
The efflux ratio is calculated by dividing the Papp in the B-A direction by the Papp in the A-B direction. An efflux ratio greater than 2 suggests the involvement of active efflux transporters.
-
-
Sample Analysis and Papp Calculation:
-
Determine the concentration of the PROTAC in the collected samples using LC-MS/MS.
-
Calculate the Papp value based on the rate of appearance of the PROTAC in the receiver compartment.
-
Mandatory Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: Troubleshooting workflow for poor PROTAC activity.
Caption: Experimental workflow for PROTAC evaluation.
References
Validation & Comparative
Pomalidomide vs. VHL Ligands: A Comparative Guide for PROTAC Development
For researchers, scientists, and drug development professionals, the choice of E3 ligase ligand is a critical design decision in the development of Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective comparison of two of the most widely utilized E3 ligase recruiters: pomalidomide (B1683931), a ligand for Cereblon (CRBN), and ligands for the von Hippel-Lindau (VHL) E3 ligase. This comparison is supported by experimental data, detailed methodologies for key experiments, and visualizations of relevant pathways and workflows.
PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system.[1] They consist of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[2]
The selection of the E3 ligase ligand significantly influences a PROTAC's properties, including its potency, selectivity, and pharmacokinetic profile.[3] While numerous E3 ligases have been explored for PROTAC development, the vast majority of PROTACs in preclinical and clinical development utilize ligands for either CRBN or VHL.[1][4]
Mechanism of Action: A Tale of Two E3 Ligases
Both pomalidomide-based (CRBN-recruiting) and VHL-based PROTACs operate on the same fundamental principle of induced proximity. However, the distinct structural and biological characteristics of the CRBN and VHL E3 ligase complexes can lead to different outcomes.
Pomalidomide and its analogs (thalidomide, lenalidomide) are well-established ligands for CRBN, a substrate receptor for the CRL4-CRBN E3 ligase complex.[][6] These ligands are relatively small and possess favorable drug-like properties, which has contributed to their widespread use in PROTAC design.[]
VHL is the substrate recognition subunit of the VCB-Cul2-RBX1 E3 ligase complex.[7] Ligands for VHL are typically derived from the hypoxia-inducible factor 1α (HIF-1α) peptide and are generally larger and more peptide-like than pomalidomide and its analogs.[3] This can present challenges in developing orally bioavailable PROTACs.[3][8]
Figure 1: Signaling Pathways for Pomalidomide- and VHL-based PROTACs.
Performance Comparison: Quantitative Data
The efficacy of a PROTAC is typically evaluated by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize the performance of several pomalidomide- and VHL-based PROTACs targeting the same protein of interest, providing a direct comparison of their degradation capabilities.
Table 1: Comparison of PROTACs Targeting Bromodomain and Extra-Terminal Domain (BET) Protein BRD4
| PROTAC | E3 Ligase Ligand | Target | Cell Line | DC50 (nM) | Dmax (%) |
| dBET1 | Pomalidomide | BRD4 | MV4;11 | 8 | >98 |
| MZ1 | VHL | BRD4 | HeLa | 29 | >90 |
| ARV-825 | Pomalidomide | BRD4 | RS4;11 | <1 | >95 |
| ARV-771 | VHL | BRD4 | 22Rv1 | <1 | >95 |
Table 2: Comparison of PROTACs Targeting Anaplastic Lymphoma Kinase (ALK)
| PROTAC | E3 Ligase Ligand | Target | Cell Line | DC50 (nM) | Dmax (%) | Off-target ZF Degradation |
| dALK (C4) | Pomalidomide (C4-linker) | ALK | SU-DHL-1 | 50 | >90 | High |
| dALK (C5) | Pomalidomide (C5-linker) | ALK | SU-DHL-1 | 10 | >95 | Low |
| TD-004 | VHL | ALK | KARPAS299 | ~25 | >90 | Not applicable |
Key Observations:
-
Potency (DC50): Both pomalidomide- and VHL-based PROTACs can achieve potent degradation of their targets, often in the nanomolar or even picomolar range.[3] The specific potency is highly dependent on the target protein, the specific ligands used, and the nature of the linker.[3]
-
Efficacy (Dmax): Both classes of PROTACs are capable of inducing near-complete degradation of their targets, with Dmax values frequently exceeding 90%.[3]
-
Selectivity and Off-Target Effects: A significant consideration for pomalidomide-based PROTACs is the potential for off-target degradation of zinc finger (ZF) transcription factors, an inherent activity of the pomalidomide moiety.[9][10] However, recent studies have shown that modifying the pomalidomide scaffold, for instance by attaching the linker at the C5 position, can significantly mitigate these off-target effects while enhancing on-target potency.[10][11][12] VHL-based PROTACs generally exhibit a different off-target profile.[3]
-
Pharmacokinetics: The smaller, more drug-like nature of pomalidomide may offer advantages in developing orally bioavailable PROTACs.[][8] VHL ligands, being larger and more peptide-like, can present challenges in achieving good oral bioavailability.[3]
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate and compare the performance of pomalidomide- and VHL-based PROTACs.
Figure 2: A Typical Experimental Workflow for PROTAC Validation.
Western Blotting for Protein Degradation (DC50 and Dmax Determination)
This is a fundamental assay to quantify the extent of target protein degradation.
-
Cell Culture and Treatment: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Data Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities and normalize the target protein band intensity to the loading control. Calculate the percentage of protein remaining relative to the vehicle control. Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax.[3]
Immunoprecipitation for Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.
-
Cell Treatment: Treat cells with the PROTAC at a concentration known to cause significant degradation (e.g., 5-10 times the DC50). In a parallel set of wells, co-treat with the PROTAC and a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours. The proteasome inhibitor will block the degradation of the ubiquitinated protein, allowing it to accumulate.
-
Cell Lysis: Lyse the cells in a buffer containing deubiquitinase inhibitors to preserve the ubiquitinated state of the proteins.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the target protein overnight at 4°C. Add protein A/G beads to pull down the antibody-protein complex.
-
Western Blotting: Wash the beads extensively and elute the protein complexes. Analyze the eluates by Western blotting using an antibody against ubiquitin to detect the polyubiquitinated target protein.
Conclusion
The choice between pomalidomide and VHL ligands for PROTAC development is multifaceted and depends on the specific target and desired therapeutic profile. Pomalidomide-based PROTACs offer the advantage of smaller, more drug-like E3 ligase ligands, which can facilitate the development of orally bioavailable drugs.[] However, careful consideration must be given to potential off-target effects, which can be mitigated through strategic linker attachment.[10][11] VHL-based PROTACs often exhibit high selectivity but may present challenges in achieving favorable pharmacokinetic properties.[3] Ultimately, the optimal PROTAC design for a given target will likely require empirical testing of both CRBN- and VHL-recruiting molecules, along with careful optimization of the linker and the POI-binding ligand.
References
- 1. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. | Sigma-Aldrich [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. biorxiv.org [biorxiv.org]
- 10. Proteolysis-targeting chimeras with reduced off-targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Comparative Guide to the LC-MS Analysis of Pomalidomide-C6-PEG3-butyl-N3 Reaction Products
This guide provides a comprehensive comparison of the liquid chromatography-mass spectrometry (LC-MS) analysis for reaction products derived from Pomalidomide-C6-PEG3-butyl-N3, a key building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Given the bespoke nature of PROTAC synthesis, this document uses a representative hypothetical reaction to illustrate the analytical workflow, data interpretation, and comparison with common alternatives. The principles and protocols outlined are designed to be broadly applicable for researchers, scientists, and drug development professionals working on targeted protein degradation.
Pomalidomide-C6-PEG3-butyl-N3 is a functionalized ligand for the Cereblon (CRBN) E3 ubiquitin ligase, featuring a PEG linker and a terminal azide (B81097) group for "click" chemistry conjugation.[1][2] This allows for the efficient coupling with a target protein-binding ligand that has been functionalized with an alkyne group. The resulting PROTAC molecule is designed to recruit the target protein to the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome.
Hypothetical Reaction Scheme
For the purpose of this guide, we will consider the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction between Pomalidomide-C6-PEG3-butyl-N3 and an alkyne-functionalized ligand targeting a hypothetical protein, "Target-X". The product is a triazole-linked PROTAC, hereafter referred to as "Pomalidomide-PROTAC-X".
Reaction: Pomalidomid-C6-PEG3-butyl-N3 + Alkyne-Ligand-for-Target-X → Pomalidomide-PROTAC-X
The LC-MS analysis of the reaction mixture is crucial for confirming the identity of the product, assessing the reaction completion, and identifying any byproducts or unreacted starting materials.
Quantitative Data Presentation
The following table summarizes hypothetical quantitative data from an LC-MS/MS analysis of the reaction mixture, including the starting material, the desired product, and a potential primary metabolite that could be observed in subsequent in vitro or in vivo studies.
| Compound Name | Molecular Weight (Da) | Precursor Ion [M+H]⁺ (m/z) | Key Product Ions (m/z) | Retention Time (min) | Relative Abundance (%) |
| This compound | 600.66 | 601.7 | 274.2, 163.1 | 4.2 | 5 |
| Alkyne-Ligand-for-Target-X | 350.40 | 351.4 | 250.1, 150.2 | 3.5 | 5 |
| Pomalidomide-PROTAC-X | 951.06 | 952.1 | 601.7, 351.4, 274.2 | 5.8 | 85 |
| Metabolite 1 (Hydrolyzed Pomalidomide-PROTAC-X) | 969.07 | 970.1 | 619.7, 351.4, 292.2 | 5.1 | 5 |
Note: The molecular weights and m/z values for "Alkyne-Ligand-for-Target-X" and the resulting "Pomalidomide-PROTAC-X" and its metabolite are hypothetical for illustrative purposes. Product ions for Pomalidomide-C6-PEG3-butyl-N3 are based on known fragmentation patterns of pomalidomide (B1683931).[2][3]
Experimental Protocols
A detailed methodology for the LC-MS/MS analysis of the hypothetical reaction mixture is provided below. This protocol is based on established methods for pomalidomide and other PROTAC molecules.[4][][6]
Sample Preparation
-
For Reaction Mixture Analysis:
-
Dilute 10 µL of the reaction mixture with 990 µL of a 1:1 (v/v) solution of acetonitrile (B52724) and water.
-
Vortex the sample for 30 seconds.
-
Centrifuge at 13,000 rpm for 10 minutes to pellet any particulates.
-
Transfer the supernatant to an LC-MS vial for analysis.
-
-
For Analysis in Biological Matrix (e.g., Rat Plasma): [4]
-
Spike 100 µL of rat plasma with the compound of interest.
-
Perform a protein precipitation by adding 600 µL of a cold 1:1 (v/v) solution of acetonitrile and methanol (B129727) containing an appropriate internal standard.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the sample in 200 µL of 50% acetonitrile in water prior to injection.
-
Liquid Chromatography (LC) Conditions
-
LC System: Agilent 1290 Infinity II or equivalent UHPLC system.
-
Column: Phenomenex Kinetex XB-C18 (2.1 x 50 mm, 1.7 µm, 100 Å) or equivalent.[4]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 10% B
-
1-7 min: 10% to 95% B
-
7-8 min: 95% B
-
8-8.1 min: 95% to 10% B
-
8.1-10 min: 10% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry (MS) Conditions
-
MS System: SCIEX Triple Quad 6500+ or equivalent tandem mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical):
-
This compound: 601.7 → 274.2
-
Pomalidomide-PROTAC-X: 952.1 → 601.7
-
Metabolite 1: 970.1 → 619.7
-
-
Ion Source Gas 1: 50 psi
-
Ion Source Gas 2: 60 psi
-
Curtain Gas: 35 psi
-
Temperature: 550°C
-
IonSpray Voltage: 5500 V
-
Collision Energy: Optimized for each transition.
Visualizations
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. A sensitive and validated LC-MS/MS method for high-throughput determination of pomalidomide in human plasma and pharmacokinetic studies [html.rhhz.net]
- 3. Sensitive Liquid Chromatography/mass Spectrometry Methods for Quantification of Pomalidomide in Mouse Plasma and Brain Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PROTAC Degraders with Ligands Recruiting MDM2 E3 Ubiquitin Ligase: An Updated Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. precisepeg.com [precisepeg.com]
A Comparative Guide to Cellular Assays for Validating Pomalidomide-PROTAC Activity
This guide provides a detailed comparison of key cellular assays essential for validating the activity of Pomalidomide-based Proteolysis Targeting Chimeras (PROTACs). For researchers, scientists, and drug development professionals, this document outlines the principles, experimental protocols, and comparative data for assessing on-target protein degradation, cellular viability, and mechanism of action.
Mechanism of Action: Pomalidomide-Based PROTACs
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to eliminate specific unwanted proteins by utilizing the cell's own protein degradation machinery.[1] A pomalidomide-based PROTAC consists of a ligand that binds to a target protein of interest (POI), a pomalidomide (B1683931) moiety that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a linker connecting the two.[2] By bringing the POI and CRBN into close proximity, the PROTAC facilitates the transfer of ubiquitin molecules to the POI.[3] This polyubiquitination marks the target protein for degradation by the 26S proteasome.[4] The PROTAC molecule is then released and can catalytically induce the degradation of multiple target protein molecules.[3]
On-Target Protein Degradation Assays
The primary method to confirm PROTAC activity is to quantify the reduction in the levels of the target protein. Western blotting is the gold-standard technique for this purpose, allowing for the determination of key efficacy parameters like DC₅₀ and Dₘₐₓ.
-
DC₅₀ : The concentration of a PROTAC that results in 50% degradation of the target protein.[1]
-
Dₘₐₓ : The maximum percentage of protein degradation achieved.[1]
Comparative Performance Data
The following table summarizes representative data for various pomalidomide-based PROTACs, illustrating their degradation efficiency.
| PROTAC Compound | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| ARV-825 | BRD4 | MM1.S | ~5 | >90% | [5][6] |
| ZQ-23 | HDAC8 | K562 | 147 | 93% | [7] |
| KP-14 | KRAS G12C | NCI-H358 | ~1250 | >80% | [8] |
| MS4078 | ALK | SU-DHL-1 | ~10 | >90% | [9] |
| Compound 16 | EGFR | A549 | <100 | 96% | [10] |
Experimental Protocol: Western Blotting for DC₅₀ and Dₘₐₓ Determination
This protocol outlines a standard procedure to assess the dose-dependent degradation of a target protein in cells treated with a pomalidomide-based PROTAC.[2][11]
-
Cell Seeding and Treatment :
-
Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvest.[9] Allow cells to adhere overnight.
-
The following day, treat the cells with a serial dilution of the PROTAC. A typical concentration range is 1 nM to 10 µM.[9]
-
Include a vehicle control (e.g., DMSO) and a negative control, such as an inactive epimer of the PROTAC.[2]
-
Incubate for a desired time, typically 18-24 hours.[2]
-
-
Cell Lysis :
-
Wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).[9]
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[11]
-
Incubate on ice for 30 minutes, vortexing periodically, then centrifuge at high speed to pellet cell debris.[9] Collect the supernatant.
-
-
Protein Quantification :
-
Determine the protein concentration of each lysate using a BCA protein assay kit to ensure equal protein loading.[2]
-
-
SDS-PAGE and Western Blotting :
-
Prepare samples by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.[2]
-
Incubate the membrane with a primary antibody against the target protein and a primary antibody against a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[2]
-
-
Data Analysis :
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of protein remaining relative to the vehicle-treated control.[11]
-
Plot the percentage of remaining protein against the PROTAC concentration and fit to a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.[11]
-
Cellular Viability and Cytotoxicity Assays
These assays are crucial for determining the functional consequence of target protein degradation, such as the inhibition of cancer cell proliferation. They provide quantitative data like IC₅₀ values.
-
IC₅₀ : The concentration of a drug that inhibits a biological process (e.g., cell growth) by 50%.[12]
Comparison of Viability Assays
| Assay Method | Principle | Endpoint | Advantages | Disadvantages |
| MTT Assay | Enzymatic reduction of MTT tetrazolium salt by mitochondrial dehydrogenases in viable cells to form a colored formazan (B1609692) product.[3][12] | Colorimetric (Absorbance) | Inexpensive, well-established. | Endpoint assay, requires a solubilization step.[3] |
| CellTiter-Glo® | Measures ATP levels, an indicator of metabolically active cells, using a luciferase-based reaction.[3][12] | Luminescent | High sensitivity, simple "add-mix-measure" protocol, suitable for high-throughput screening. | More expensive than MTT. |
Experimental Protocol: Cell Viability Assay (MTT / CellTiter-Glo®)
This protocol describes a general procedure for assessing the effect of a PROTAC on cell viability.[3][12]
-
Cell Seeding :
-
Compound Treatment :
-
Prepare serial dilutions of the PROTAC and control compounds in culture medium.
-
Add the compound dilutions to the respective wells and incubate for a specified period (e.g., 72 hours).[3]
-
-
Assay Procedure (MTT) :
-
Assay Procedure (CellTiter-Glo®) :
-
Equilibrate the plate to room temperature.
-
Add an equal volume of CellTiter-Glo® reagent to each well.[3]
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.[3]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[3]
-
Measure the luminescence using a plate reader.[3]
-
-
Data Analysis :
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot cell viability against the PROTAC concentration to determine the IC₅₀ value.[3]
-
Mechanistic Assays: Ubiquitination
To confirm that protein degradation occurs via the ubiquitin-proteasome system (UPS), it is essential to demonstrate that the target protein is ubiquitinated in response to PROTAC treatment.[7]
Experimental Protocol: In-Cell Ubiquitination Assay
This protocol uses immunoprecipitation (IP) to isolate the target protein, followed by Western blotting to detect its ubiquitination status.[2]
-
Cell Treatment :
-
Cell Lysis :
-
Lyse the cells using IP lysis buffer containing protease inhibitors and deubiquitinase (DUB) inhibitors (e.g., PR-619) to preserve ubiquitin chains.
-
-
Immunoprecipitation (IP) :
-
Washing and Elution :
-
Western Blot Analysis :
-
Perform SDS-PAGE and Western blotting on the eluted samples.
-
Probe the membrane with a primary antibody against ubiquitin to detect polyubiquitin (B1169507) chains on the target protein.[2]
-
A high molecular weight smear or ladder of bands above the unmodified target protein indicates successful ubiquitination.[2][13] The membrane can be stripped and re-probed for the target protein to confirm successful IP.
-
Comparison with Alternative Pomalidomide-Based PROTACs
A significant challenge with early pomalidomide-based PROTACs is the off-target degradation of essential zinc finger (ZF) proteins.[2][14] This occurs because the phthalimide (B116566) ring of pomalidomide can act as a molecular glue for these proteins.[15] Strategic modifications, particularly at the C5 position of the phthalimide ring, have been shown to reduce these off-target effects by sterically hindering the interaction with ZF proteins without compromising CRBN recruitment.[2][14]
Comparative Data: On-Target vs. Off-Target Activity
The following table compares a standard C4-linked pomalidomide PROTAC with a next-generation C5-modified version, highlighting the improved selectivity.
| PROTAC Type | Target Protein | On-Target DC₅₀ (nM) | Off-Target Protein | Off-Target Degradation | Reference |
| Standard Pomalidomide PROTAC | ALK | ~10 | ZFP91 | High (~70% at 100 nM) | [9] |
| C5-Modified Pomalidomide PROTAC | ALK | <10 | ZFP91 | Significantly Reduced | [9][15] |
Assay for Off-Target ZF Degradation
A high-throughput imaging screen can be used to evaluate the off-target degradation of ZF proteins.[16]
-
Cell Line Generation : Use cells (e.g., U2OS) that stably express various ZF proteins fused to a fluorescent reporter like eGFP.[16]
-
Treatment : Treat the cells with the pomalidomide-based PROTACs across a range of concentrations.
-
Imaging : Utilize automated high-content imaging to quantify the eGFP signal in each well.
-
Analysis : A decrease in the eGFP signal indicates degradation of the ZF-eGFP fusion protein.[16] This allows for the direct comparison of the off-target profiles of different PROTACs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Chemical approaches to targeted protein degradation through modulation of the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of KRas G12C-IN-3 and Pomalidomide-based PROTACs as degraders of endogenous KRAS G12C with potent anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Proteolysis-targeting chimeras with reduced off-targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Bumped pomalidomide-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
The Critical Impact of PEG Linker Length on Pomalidomide-Based PROTAC Efficacy: A Comparative Guide
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving potent and selective protein degradation. A key, yet often underappreciated, component of these heterobifunctional molecules is the linker that connects the target-binding warhead to the E3 ligase-recruiting moiety. This guide provides a comparative analysis of how different polyethylene (B3416737) glycol (PEG) linker lengths influence the performance of pomalidomide-based PROTACs, supported by experimental data and detailed methodologies.
Pomalidomide (B1683931), a derivative of thalidomide, is a widely utilized E3 ligase ligand that recruits Cereblon (CRBN) to induce the ubiquitination and subsequent proteasomal degradation of target proteins.[1][2][3] The linker, however, is not merely a passive spacer; its length and composition are critical determinants of a PROTAC's efficacy, directly impacting the formation and stability of the crucial ternary complex between the target protein, the PROTAC, and the E3 ligase.[4][] An optimal linker length is essential to span the distance between the E3 ligase and the target protein, facilitating productive protein-protein interactions necessary for efficient ubiquitination.[6]
Mechanism of Action: Pomalidomide-Based PROTACs
Pomalidomide-based PROTACs operate by hijacking the cell's ubiquitin-proteasome system. The PROTAC molecule simultaneously binds to the protein of interest (POI) and the CRBN E3 ubiquitin ligase. This induced proximity forms a ternary complex, which allows the E3 ligase to transfer ubiquitin molecules to the target protein. This polyubiquitination marks the POI for recognition and degradation by the 26S proteasome, thereby eliminating the target protein from the cell. The PROTAC molecule is then released to engage in another cycle of degradation.[3]
Impact of PEG Linker Length on PROTAC Performance: A Data-Driven Comparison
The length of the PEG linker is a critical parameter that must be empirically optimized for each target protein.[6] A linker that is too short can lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, an overly long linker may not effectively bring the two proteins together for efficient ubiquitin transfer.[1] The following tables summarize quantitative data from published studies, illustrating the impact of varying PEG linker lengths on the degradation of different target proteins.
Case Study 1: EGFR-Targeting PROTACs
In a study developing novel pomalidomide-based PROTACs to target the Epidermal Growth Factor Receptor (EGFR), a series of compounds with varying linker lengths were synthesized and evaluated. The results demonstrated a clear structure-activity relationship, with a distinct optimal linker length for potent degradation.
| Compound | Linker Composition | Linker Length (atoms, approx.) | DC50 (nM) | Dmax (%) | Cell Line |
| 15 | PEG-based | 13 | 43.4 | >90 | A549 |
| 16 | PEG-based | 16 | 32.9 | ~96 | A549 |
| 17-21 | PEG-based | >16 | Moderately effective | - | A549 |
| Data synthesized from published literature.[7] |
Compound 16 , with a 16-atom linker, exhibited the most potent degradation of wild-type EGFR in A549 cells, with a DC50 of 32.9 nM and a Dmax of approximately 96%.[7] Notably, at higher concentrations, compound 16 displayed a significant "hook effect," a phenomenon where the degradation efficiency decreases due to the formation of unproductive binary complexes instead of the productive ternary complex.[7]
Case Study 2: p38α-Targeting PROTACs
Research into p38α degraders revealed a minimum linker length was necessary for any degradation activity. This study underscores that a certain threshold of separation between the pomalidomide and the target ligand is required to accommodate the formation of a productive ternary complex.
| Linker Length (atoms) | Degradation Activity |
| < 8 | No degradation |
| 15 | Good activity |
| 16-17 | Optimal activity |
| Data synthesized from published literature.[4][6] |
Experimental Protocols
To enable researchers to evaluate their own pomalidomide-based PROTACs, detailed methodologies for key experiments are provided below.
Western Blotting for Protein Degradation
This is a fundamental technique to quantify the reduction in target protein levels following PROTAC treatment.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Normalize the protein amounts for each sample and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. After washing with TBST, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).
Ternary Complex Formation Assays
Several biophysical techniques can be employed to confirm and characterize the formation of the ternary complex.
-
Surface Plasmon Resonance (SPR): This technique can measure the binding kinetics and affinity of the PROTAC to both the target protein and the E3 ligase individually and as a complex.[1]
-
Isothermal Titration Calorimetry (ITC): ITC can be used to determine the thermodynamic parameters of binding, providing insights into the driving forces of ternary complex formation.
-
NanoBRET™ Assay: This cell-based assay can be used to quantify the formation of the ternary complex within living cells.
Experimental and Logical Workflow Diagrams
The successful development and evaluation of a PROTAC follows a systematic workflow.
The relationship between linker properties and the ultimate performance of a PROTAC is a critical consideration in the design phase.
Conclusion
The length of the PEG linker is a critical attribute in the design of effective pomalidomide-based PROTACs. The presented data underscores that there is no universal optimal linker length; it is highly dependent on the specific target protein. A systematic approach, involving the synthesis and evaluation of a series of PROTACs with varying linker lengths, is essential for identifying the optimal construct for potent and selective protein degradation. The experimental protocols and workflows provided in this guide offer a framework for the rational design and evaluation of novel pomalidomide-based degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the "Hook Effect" in Pomalidomide-Based PROTAC Experiments: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, enabling the targeted degradation of disease-causing proteins. Pomalidomide, a derivative of thalidomide, is a widely utilized E3 ligase ligand in PROTAC design, effectively hijacking the Cereblon (CRBN) E3 ubiquitin ligase to induce degradation of specific proteins of interest (POIs).[1][2] However, a common challenge encountered in the development and assessment of pomalidomide-based PROTACs is the "hook effect."[3][4] This phenomenon is characterized by a paradoxical decrease in protein degradation at high PROTAC concentrations, leading to a bell-shaped dose-response curve.[3][5] Understanding and mitigating the hook effect is critical for the accurate evaluation of PROTAC potency and the selection of optimal candidates for further development.
This guide provides a comparative overview of experimental approaches to assess the hook effect in pomalidomide-based PROTAC experiments, supported by experimental data and detailed protocols.
The Mechanism of the Hook Effect
The efficacy of a PROTAC relies on the formation of a productive ternary complex, consisting of the target protein, the PROTAC molecule, and the E3 ligase.[3][6] At optimal concentrations, the PROTAC effectively bridges the target protein and the E3 ligase, facilitating ubiquitination and subsequent proteasomal degradation of the target.[1] However, at excessive concentrations, the PROTAC can independently bind to either the target protein or the E3 ligase, forming non-productive binary complexes.[3] These binary complexes compete with the formation of the productive ternary complex, leading to a reduction in degradation efficiency and causing the characteristic hook effect.[3][4]
Quantitative Data Summary
The following tables summarize key quantitative parameters from hypothetical pomalidomide-based PROTAC experiments to illustrate the hook effect. The half-maximal degradation concentration (DC50) represents the concentration of a PROTAC required to degrade 50% of the target protein, while the maximum degradation (Dmax) is the highest percentage of protein degradation achieved.
Table 1: Dose-Response Data for a Pomalidomide-Based PROTAC Exhibiting a Pronounced Hook Effect
| PROTAC Concentration (nM) | % Target Protein Degradation |
| 0.1 | 10 |
| 1 | 40 |
| 10 | 88 (Dmax) |
| 100 | 65 |
| 1000 | 30 |
| 10000 | 15 |
Table 2: Comparison of DC50 and Dmax for PROTACs with Varying Hook Effects
| PROTAC | DC50 (nM) | Dmax (%) | Hook Effect Observation |
| PROTAC-A | 5 | 88 | Pronounced hook effect observed at concentrations >10 nM |
| PROTAC-B | 15 | 92 | Minimal hook effect observed up to 10 µM |
| PROTAC-C | 8 | 75 | Moderate hook effect observed at concentrations >100 nM |
Experimental Protocols
Accurate assessment of the hook effect requires robust experimental design and execution. The following are detailed methodologies for key experiments.
Protocol 1: Western Blotting for Target Protein Degradation
This protocol outlines the general steps for assessing target protein degradation via Western blotting.
-
Cell Culture and Treatment: Plate cells at an appropriate density in 6-well or 12-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the pomalidomide-based PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time, typically 4-24 hours.[5]
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[5]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading.[5]
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[5]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[5]
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
-
Data Analysis: Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands.[5] Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control and plot the percentage of protein degradation against the log of the PROTAC concentration.
Protocol 2: AlphaLISA for Ternary Complex Formation
This protocol provides a method to directly measure the formation of the ternary complex.
-
Reagent Preparation: Prepare serial dilutions of the PROTAC in assay buffer. Prepare solutions of the tagged target protein (e.g., GST-tagged) and the tagged E3 ligase (e.g., FLAG-tagged) in assay buffer.
-
Assay Plate Setup: In a 384-well plate, add the target protein, E3 ligase, and PROTAC dilutions. Include controls with no PROTAC and no proteins. Incubate the plate to allow for ternary complex formation.
-
Bead Addition: Add AlphaLISA acceptor beads (e.g., anti-GST) and donor beads (e.g., anti-FLAG) to the wells. Incubate the plate in the dark to allow for bead-protein binding.
-
Data Acquisition: Read the plate on an AlphaLISA-compatible plate reader. The signal generated is proportional to the amount of ternary complex formed. Plot the AlphaLISA signal against the PROTAC concentration to visualize the formation and subsequent disruption of the ternary complex at high concentrations.
Visualizing Key Pathways and Workflows
Pomalidomide-Based PROTAC Mechanism of Action
References
A Comparative Analysis of Pomalidomid-C6-PEG3-butyl-N3 and Other CRBN E3 Ligase Ligands for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation (TPD), the strategic selection of a Cereblon (CRBN) E3 ligase ligand is a critical determinant of the potency, selectivity, and overall success of Proteolysis Targeting Chimeras (PROTACs). Pomalidomide-C6-PEG3-butyl-N3 has emerged as a key building block for PROTAC synthesis, offering a versatile platform for linking to target protein binders. This guide provides an objective comparison of the performance of pomalidomide, the parent molecule of Pomalidomid-C6-PEG3-butyl-N3, with other widely used CRBN E3 ligase ligands such as lenalidomide (B1683929) and thalidomide (B1683933). The comparison is supported by experimental data and detailed methodologies for key assays.
Executive Summary
Pomalidomide, lenalidomide, and thalidomide are all effective recruiters of the CRBN E3 ubiquitin ligase. However, they exhibit distinct profiles in terms of binding affinity, neosubstrate degradation potency, and off-target effects. Pomalidomide generally demonstrates a higher binding affinity for CRBN and is considered a more potent degrader of CRBN neosubstrates compared to lenalidomide and thalidomide.[1] The functionalization of pomalidomide, as seen in this compound, provides a convenient azide (B81097) handle for "click chemistry," enabling the efficient synthesis of PROTAC libraries.[2][3] The choice of the CRBN ligand can significantly impact the degradation efficiency and selectivity of the resulting PROTAC.
Quantitative Performance Comparison
The following tables summarize key quantitative data for the parent immunomodulatory drugs (IMiDs) that serve as the foundation for many CRBN-recruiting PROTACs. While direct comparative data for PROTACs synthesized with this compound is not extensively available, the data for pomalidomide-based PROTACs provide a strong indication of expected performance.
Table 1: CRBN Binding Affinities of Parent Compounds
| Ligand | Binding Affinity (Kd) to CRBN | Binding Affinity (IC50) to CRBN-DDB1 |
| Pomalidomide | ~157 nM[1] | ~1.2-3 µM[4] |
| Lenalidomide | ~178 nM[1] | ~1.5-3 µM[4] |
| Thalidomide | ~250 nM[1] | ~30 µM |
Table 2: Representative Degradation Data for Pomalidomide-based PROTACs
| PROTAC | Target Protein | Cell Line | DC50 | Dmax |
| ZQ-23 (Pomalidomide-based) | HDAC8 | - | 147 nM | 93%[5] |
| NC-1 (Pomalidomide-based) | BTK | Mino | 2.2 nM | 97%[6] |
| Pomalidomide-based PROTAC | BRD4 | THP-1 | Submicromolar IC50 | -[7][8] |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Signaling Pathway and Mechanism of Action
CRBN E3 ligase ligands, such as pomalidomide, function as "molecular glues."[1] They bind to CRBN, a substrate receptor of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex, and induce a novel protein-protein interaction with a "neosubstrate" (the target protein for degradation). This ternary complex formation brings the target protein into proximity with the E3 ligase machinery, leading to its polyubiquitination and subsequent degradation by the 26S proteasome.[1][9]
Caption: Mechanism of CRBN-mediated targeted protein degradation.
Experimental Protocols
Accurate and reproducible experimental data are paramount in the evaluation of CRBN ligands. Below are detailed protocols for key assays used to characterize their performance.
Cereblon Binding Assay (Fluorescence Polarization)
This assay quantitatively determines the binding affinity of a ligand to CRBN.
Principle: This is a competitive binding assay where the test compound displaces a fluorescently labeled tracer (e.g., a fluorescent derivative of thalidomide) from the CRBN protein. The change in fluorescence polarization is measured to determine the binding affinity.[10][11]
Materials:
-
Purified recombinant human CRBN protein (often in complex with DDB1)[11]
-
Fluorescently labeled tracer ligand (e.g., Cy5-labeled Thalidomide)[10][11]
-
Assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 1 mM TCEP)
-
384-well, low-volume, black microplates
-
Test compounds serially diluted in DMSO
-
Fluorescence polarization plate reader
Procedure:
-
Add a fixed concentration of the fluorescent tracer and CRBN protein to each well of the microplate.
-
Add serial dilutions of the test compounds to the wells. Include controls with no compound (maximum polarization) and no CRBN (minimum polarization).
-
Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to reach equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader.
-
Calculate the IC50 values by fitting the data to a dose-response curve. The Kd can be calculated from the IC50 using the Cheng-Prusoff equation.
Caption: Fluorescence Polarization Assay Workflow.
Ternary Complex Formation Assay (NanoBRET™)
This live-cell assay monitors the formation of the ternary complex (Target Protein-PROTAC-CRBN).[12][13][14][15]
Principle: Bioluminescence Resonance Energy Transfer (BRET) is used to detect the proximity of two proteins. The target protein is fused to a NanoLuc® luciferase (donor), and CRBN is fused to a HaloTag® that is labeled with a fluorescent ligand (acceptor).[14][16] PROTAC-induced complex formation brings the donor and acceptor into close proximity (<10 nm), resulting in energy transfer and a detectable BRET signal.[16]
Materials:
-
HEK293T cells (or other suitable cell line)
-
Plasmids encoding NanoLuc®-Target Protein and HaloTag®-CRBN
-
Transfection reagent
-
White, tissue culture-treated 96- or 384-well plates
-
PROTAC compounds
-
HaloTag® NanoBRET® 618 Ligand
-
Nano-Glo® Live Cell Substrate
-
Luminometer capable of measuring BRET
Procedure:
-
Co-transfect cells with the NanoLuc®-Target Protein and HaloTag®-CRBN plasmids. A 1:10 ratio of donor to acceptor plasmid is a common starting point.[16]
-
Seed the transfected cells into the assay plate and incubate for 24-48 hours.[16]
-
Prepare serial dilutions of the PROTAC compounds.
-
(Optional) Pre-treat cells with a proteasome inhibitor (e.g., MG132) to distinguish ternary complex formation from degradation.[16]
-
Add the PROTAC dilutions to the cells and incubate for the desired time.
-
Add the HaloTag® NanoBRET® 618 Ligand and Nano-Glo® Live Cell Substrate to each well.
-
Measure the donor and acceptor emission signals using a BRET-capable luminometer.
-
Calculate the NanoBRET™ ratio (acceptor signal / donor signal) and plot against the PROTAC concentration to determine the EC50 for ternary complex formation.[16]
Caption: NanoBRET™ Ternary Complex Formation Assay Workflow.
Protein Degradation Assay (HiBiT)
This assay provides a quantitative measurement of target protein degradation in live cells.[17][18][19][20][21]
Principle: The target protein is endogenously tagged with a small 11-amino acid peptide (HiBiT) using CRISPR/Cas9 gene editing.[17][20] The HiBiT tag has a high affinity for the LgBiT protein. When LgBiT and a luminescent substrate are added to the cell lysate, they combine with the HiBiT-tagged protein to form an active Nano-Glo® luciferase, and the resulting luminescence is proportional to the amount of target protein.[21]
Materials:
-
CRISPR/Cas9-engineered cell line expressing the HiBiT-tagged target protein
-
96- or 384-well white assay plates
-
PROTAC compounds
-
Nano-Glo® HiBiT Lytic Detection System (containing LgBiT protein and substrate)[21]
-
Luminometer
Procedure:
-
Seed the HiBiT-tagged cells into the assay plate and allow them to attach overnight.
-
Treat the cells with serial dilutions of the PROTAC compounds for the desired time course (e.g., 2, 4, 8, 24 hours).
-
Add the Nano-Glo® HiBiT Lytic Reagent to each well to lyse the cells and initiate the luminescent reaction.
-
Incubate for 10 minutes at room temperature to allow the signal to stabilize.
-
Measure the luminescence using a plate reader.
-
Normalize the data to vehicle-treated controls and plot against the PROTAC concentration to determine the DC50 and Dmax values.[17]
Caption: HiBiT Protein Degradation Assay Workflow.
Conclusion
The selection of a CRBN E3 ligase ligand is a critical step in the design of effective PROTACs. Pomalidomide stands out as a potent CRBN binder that often leads to superior degradation of target proteins compared to lenalidomide and thalidomide. This compound provides a chemically tractable handle to incorporate this high-performing ligand into PROTACs. The experimental protocols detailed in this guide provide a robust framework for the quantitative evaluation of these and other CRBN ligands, enabling researchers to make data-driven decisions in the development of novel therapeutics for targeted protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 13. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [promega.com]
- 14. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 15. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 18. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. HiBiT Protein Tagging Technology [promega.com]
- 20. promegaconnections.com [promegaconnections.com]
- 21. promega.com [promega.com]
Safety Operating Guide
Navigating the Safe Disposal of Pomalidomide-C6-PEG3-butyl-N3: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and operational excellence. This guide provides essential, step-by-step procedures for the safe disposal of Pomalidomide-C6-PEG3-butyl-N3, a compound that combines the potent biological activity of pomalidomide (B1683931) with the reactive azide (B81097) functional group. Adherence to these protocols is critical to mitigate risks and ensure a safe laboratory environment.
Pomalidomide-C6-PEG3-butyl-N3 is a bifunctional molecule utilized in advanced biochemical applications such as PROTAC (Proteolysis Targeting Chimera) research. While the pomalidomide component presents toxicological considerations, the terminal azide group (N3) introduces specific chemical hazards that demand careful management. Azides are known for their high acute toxicity and the potential to form highly explosive metal azides, particularly with heavy metals like lead, copper, silver, and zinc, which can be present in plumbing systems.[1] Therefore, improper disposal down the drain is strictly prohibited.[1]
Core Hazard Summary
A clear understanding of the hazards associated with Pomalidomide-C6-PEG3-butyl-N3 is the first step toward safe handling and disposal. The table below summarizes the key risks.
| Hazard Category | Description | Primary Mitigation Strategy |
| Acute Toxicity | The azide group is highly toxic if ingested, inhaled, or absorbed through the skin, with effects similar to cyanide poisoning.[1] Pomalidomide is also toxic if swallowed and may be harmful in contact with the skin.[2] | Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical safety goggles, and nitrile or neoprene gloves.[3] Handle in a well-ventilated area or a chemical fume hood.[4] |
| Explosion Hazard | The azide group can react with various metals (e.g., lead, copper, mercury, silver, zinc) to form highly shock-sensitive and explosive metal azides.[1] Mixing with acids can also produce toxic and explosive hydrogen azide gas.[3] | Avoid contact with metals. Use only glass or plastic labware.[4][5] Do not dispose of down the drain.[1] Segregate azide waste from acidic waste.[5] |
| Reproductive Toxicity | Pomalidomide is classified as a substance that may damage fertility or the unborn child.[2] | Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[2][6] |
| Environmental Hazard | Pomalidomide-containing materials should not be released into the environment.[6] | Dispose of as hazardous waste through an approved waste disposal plant.[2][6] |
Step-by-Step Disposal Protocol
The following protocol outlines the mandatory steps for the safe disposal of Pomalidomide-C6-PEG3-butyl-N3. This procedure is designed to prevent accidental exposure and hazardous reactions.
1. Personal Protective Equipment (PPE) and Engineering Controls:
-
Always wear appropriate PPE, including a lab coat, chemical safety goggles, and compatible chemical-resistant gloves (e.g., nitrile or neoprene).[3]
-
All handling and preparation for disposal should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4]
2. Waste Collection:
-
Dedicated Waste Container: Designate a specific, clearly labeled hazardous waste container for Pomalidomide-C6-PEG3-butyl-N3 and any materials contaminated with it (e.g., pipette tips, gloves, absorbent paper).[4][7]
-
Container Material: The waste container must be made of non-metallic materials, such as polypropylene (B1209903) or polyethylene, to prevent the formation of explosive metal azides.[1] Ensure the cap is also non-metallic.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "Pomalidomide-C6-PEG3-butyl-N3," and a clear indication of the azide hazard.
3. In-Lab Waste Segregation:
-
Avoid Incompatibles: Never mix azide-containing waste with acidic waste, as this can generate highly toxic and explosive hydrazoic acid.[5]
-
Keep the azide waste stream separate from other chemical waste, particularly those containing heavy metals or their salts.[5]
-
Do not use metal spatulas or other metal utensils when handling the compound.[4][5]
4. Decontamination of Labware:
-
All non-disposable labware that has come into contact with Pomalidomide-C6-PEG3-butyl-N3 must be decontaminated.
-
The rinsate from the decontamination process must be collected and disposed of as hazardous waste in the designated container.[3] Do not wash directly into the sink.
5. Spill Management:
-
In the event of a small spill within a chemical fume hood, cover the spill with an absorbent material.[4]
-
Carefully collect the absorbent material and any contaminated debris into the designated hazardous waste container.[4]
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
For large spills or spills outside of a fume hood, evacuate the area, notify your institution's Environmental Health & Safety (EHS) office immediately, and restrict access.[4]
6. Final Disposal:
-
All waste containing Pomalidomide-C6-PEG3-butyl-N3 must be disposed of as hazardous waste through your institution's EHS program or a licensed hazardous waste disposal contractor.[3][5]
-
Complete a chemical waste pickup request form as required by your institution.[3]
Disposal Decision Workflow
The following diagram illustrates the logical workflow for making safe disposal decisions when working with Pomalidomide-C6-PEG3-butyl-N3.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
